molecular formula C9H13NOSi B13558448 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

Cat. No.: B13558448
M. Wt: 179.29 g/mol
InChI Key: CBRUUGAFJIEVDS-UHFFFAOYSA-N
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Description

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole, with the molecular formula C9H13NOSi, is a high-purity chemical building block for advanced research and development . The compound features a 1,2-oxazole (isoxazole) ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in various therapeutic agents . The incorporation of a trimethylsilyl-protected ethynyl group at the 4-position provides a versatile handle for further synthetic manipulation, notably through selective deprotection for use in metal-catalyzed cross-coupling reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") . This makes it a valuable synthon for constructing more complex molecular architectures, including potential drug candidates and functional materials. Researchers can leverage this compound to explore new chemical space in areas such as organic synthesis, medicinal chemistry, and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H13NOSi

Molecular Weight

179.29 g/mol

IUPAC Name

trimethyl-[2-(5-methyl-1,2-oxazol-4-yl)ethynyl]silane

InChI

InChI=1S/C9H13NOSi/c1-8-9(7-10-11-8)5-6-12(2,3)4/h7H,1-4H3

InChI Key

CBRUUGAFJIEVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C#C[Si](C)(C)C

Origin of Product

United States

Foundational & Exploratory

5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole: A Versatile Pharmacophoric Building Block in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole (also known as 5-methyl-4-((trimethylsilyl)ethynyl)isoxazole) represents a highly strategic building block in modern medicinal chemistry and organic synthesis[1]. It elegantly combines two powerful chemical features: a 5-methylisoxazole core, which serves as a privileged pharmacophore, and a trimethylsilyl (TMS)-protected alkyne, which provides a robust, orthogonal handle for downstream functionalization. This technical guide explores the physicochemical properties, mechanistic synthesis, and pharmacological applications of this critical intermediate.

Part 1: Core Chemical Properties

Understanding the baseline properties of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is essential for predicting its behavior in complex synthetic workflows, calculating reaction stoichiometry, and predicting its pharmacokinetic potential[1],[2].

PropertyValue
IUPAC Name trimethyl-[2-(5-methyl-1,2-oxazol-4-yl)ethynyl]silane
CAS Number 2344681-35-0
Molecular Formula C9H13NOSi
Molecular Weight 179.29 g/mol
SMILES C(C)C
LogP (Predicted) 2.21
Topological Polar Surface Area (TPSA) 26.03 Ų
Monoisotopic Mass 179.0766 Da

Part 2: Mechanistic Synthesis via Sonogashira Cross-Coupling

The construction of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is predominantly achieved via the Sonogashira cross-coupling reaction[3]. This palladium-catalyzed sp²-sp carbon-carbon bond formation is highly efficient and tolerant of the heteroaromatic isoxazole ring.

Causality of Experimental Choices:
  • Catalyst System (Pd(PPh3)2Cl2 and CuI): The palladium catalyst facilitates the oxidative addition into the C-halogen bond of the starting 4-halo-5-methylisoxazole[3]. Copper(I) iodide acts as a vital co-catalyst, reacting with the terminal alkyne (TMS-acetylene) to form a copper acetylide intermediate. This intermediate rapidly undergoes transmetalation with the Pd(II) complex, significantly accelerating the reaction cycle compared to copper-free variants[4].

  • Amine Base (Et3N or Diisopropylamine): The amine serves a dual purpose as both the solvent (or co-solvent) and the base required to deprotonate the terminal alkyne during the formation of the copper acetylide[3].

  • TMS Protection: Using TMS-acetylene rather than acetylene gas prevents uncontrolled double-coupling (Glaser coupling) and yields a stable, easily purifiable intermediate[4].

SynthesisWorkflow A 4-Iodo-5-methylisoxazole (Starting Material) C Pd(PPh3)2Cl2 / CuI / Et3N (Catalytic System) A->C B TMS-Acetylene (Alkyne Source) B->C D 5-Methyl-4-[2-(TMS)ethynyl]-1,2-oxazole (Target Intermediate) C->D Sonogashira Coupling E TBAF / THF (Desilylation) D->E F 4-Ethynyl-5-methylisoxazole (Click-Ready Alkyne) E->F Deprotection

Workflow for the synthesis and deprotection of the TMS-alkyne isoxazole.

Part 3: Deprotection and Downstream Functionalization

To utilize the alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or further cross-coupling, the robust TMS group must be removed.

Causality of Deprotection:

Tetrabutylammonium fluoride (TBAF) in THF is the reagent of choice. The fluoride anion possesses an exceptionally high thermodynamic affinity for silicon, forming a strong Si-F bond (bond dissociation energy ~582 kJ/mol). This driving force selectively cleaves the C-Si bond without requiring harsh acidic or basic conditions that might degrade the base-sensitive N-O bond of the isoxazole ring.

Part 4: Pharmacological Relevance in Drug Discovery

The 5-methylisoxazole moiety is a privileged structure in medicinal chemistry, most notably recognized as a potent acetyl-lysine (KAc) mimetic[5].

BET Bromodomain Inhibition:

Bromodomain and Extra-Terminal (BET) proteins (such as BRD2, BRD3, and BRD4) are epigenetic readers that bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc[5],[6]. The 5-methylisoxazole ring perfectly mimics the steric and electronic profile of acetyl-lysine, anchoring deep within the hydrophobic pocket of the bromodomain and forming a critical hydrogen bond with a conserved asparagine residue (e.g., Asn140 in BRD4)[7]. By appending diverse functional groups via the alkyne vector, drug developers can rapidly synthesize libraries of highly selective BET inhibitors[6].

BETPathway KAc Acetylated Histone (KAc) Chromatin BET BET Bromodomain Proteins (BRD2, BRD3, BRD4) KAc->BET Recruits Transcription Oncogene Transcription (e.g., c-Myc, Bcl-2) BET->Transcription Activates Isoxazole 5-Methylisoxazole Derivative (KAc Mimetic) Isoxazole->BET Competitive Binding Inhibition Displacement from Chromatin (Transcriptional Repression) Isoxazole->Inhibition Leads to

Mechanism of BET bromodomain inhibition by 5-methylisoxazole derivatives.

Part 5: Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity.

Protocol A: Sonogashira Synthesis of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole
  • Preparation: In an oven-dried Schlenk flask, dissolve 4-iodo-5-methylisoxazole (1.0 equiv) in anhydrous triethylamine (0.2 M).

  • Degassing (Critical Step): Bubble argon gas through the solution for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the undesired Glaser homocoupling of the alkyne.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.10 equiv). The solution typically turns a pale yellow/orange.

  • Alkyne Addition: Dropwise add trimethylsilylacetylene (1.2 equiv). Stir the reaction mixture at room temperature or under gentle heating (40 °C) for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the lower-Rf starting material spot disappears, replaced by a strongly UV-active, higher-Rf product spot.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Analytical Validation: Confirm product identity via GC-MS (expected m/z 179.1) and ¹H NMR (singlet at ~0.25 ppm integrating for 9H from the TMS group).

Protocol B: TBAF-Mediated Deprotection
  • Reaction Setup: Dissolve 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole in anhydrous THF (0.1 M) and cool to 0 °C.

  • Reagent Addition: Slowly add a 1.0 M solution of TBAF in THF (1.1 equiv).

  • Self-Validation Checkpoint: Stir for 30 minutes. TLC should indicate the complete consumption of the starting material and the formation of a more polar spot (4-ethynyl-5-methylisoxazole).

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl to neutralize excess fluoride. Extract with diethyl ether, dry over MgSO₄, and concentrate carefully (the terminal alkyne is volatile).

References

  • PubChem : 5-methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole.[Link]

  • Chemical Reviews : The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[Link]

  • Molecules (PMC) : Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[Link]

  • ACS Medicinal Chemistry Letters : Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors.[Link]

Sources

Technical Whitepaper: Synthesis, Reactivity, and Applications of 5-Methyl-4-((trimethylsilyl)ethynyl)isoxazole (CAS: 2344681-35-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of heterocyclic bioisosteres is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Methyl-4-((trimethylsilyl)ethynyl)isoxazole (CAS: 2344681-35-0) has emerged as a highly versatile, bifunctional building block. It combines the metabolic stability and hydrogen-bond acceptor properties of an isoxazole ring with a orthogonally protected alkyne, enabling precise, late-stage functionalization.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, synthetic causality, deprotection methodologies, and downstream applications in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and cross-coupling reactions.

Chemical Identity & Physicochemical Profiling

The structural architecture of 5-methyl-4-((trimethylsilyl)ethynyl)isoxazole consists of a 5-methylisoxazole core substituted at the C4 position with a trimethylsilyl (TMS)-protected ethynyl group. The isoxazole ring acts as an excellent bioisostere for amides and esters, while the 5-methyl group provides essential steric bulk, often utilized to occupy the acetyl-lysine binding pockets in epigenetic targets such as BET bromodomains [1].

The TMS group is not merely a placeholder; it is a strategic protecting group. Terminal alkynes are highly prone to oxidative homocoupling (Glaser coupling) during transition-metal-catalyzed reactions. The bulky TMS group suppresses this side reaction, ensuring that the alkyne remains inert until selectively deprotected.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 2344681-35-0Unique registry identifier for procurement and literature tracking [1].
Molecular Formula C₉H₁₃NOSiDefines the exact atomic composition.
Molecular Weight 179.29 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted) 2.21Moderate lipophilicity; ensures adequate solubility in organic solvents during synthesis [1].
Topological Polar Surface Area (TPSA) 26.03 ŲLow TPSA indicates excellent potential for membrane permeability once incorporated into an API [1].
Hydrogen Bond Acceptors 2Nitrogen and Oxygen in the isoxazole ring serve as key interaction points for target proteins.
SMILES CON=C1)(C)CMachine-readable structural representation for in silico modeling [1].

Mechanistic Synthesis & Retrosynthetic Analysis

The synthesis of CAS 2344681-35-0 relies on the robust Sonogashira cross-coupling of a halogenated isoxazole with trimethylsilylacetylene (TMSA). The preferred starting material is 4-iodo-5-methylisoxazole (CAS: 7064-38-2) [2] due to the superior leaving-group ability of iodine compared to bromine (CAS: 7064-37-1), which allows the reaction to proceed at milder temperatures, thereby preventing the thermal degradation of the isoxazole ring.

G A 4-Iodo-5-methylisoxazole (CAS: 7064-38-2) C Pd(PPh3)2Cl2 / CuI Et3N, THF, 60°C A->C B Trimethylsilylacetylene (TMSA) B->C D 5-Methyl-4-((trimethylsilyl)ethynyl)isoxazole (CAS: 2344681-35-0) C->D Sonogashira Cross-Coupling

Figure 1: Sonogashira cross-coupling synthesis of CAS 2344681-35-0.

Protocol 1: Synthesis of 5-Methyl-4-((trimethylsilyl)ethynyl)isoxazole

This protocol is designed as a self-validating system; the visual color change from yellow to black indicates the formation of the active Pd(0) species.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 4-iodo-5-methylisoxazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Catalyst Loading: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv) and Copper(I) iodide (CuI, 0.1 equiv). The solution will initially appear pale yellow.

  • Base Addition: Inject triethylamine (Et₃N, 3.0 equiv) to neutralize the hydroiodic acid generated during the catalytic cycle.

  • Alkyne Addition: Dropwise add trimethylsilylacetylene (TMSA, 1.2 equiv). The slight excess compensates for any minor volatility losses.

  • Reaction Execution: Stir the mixture at 60°C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material validates completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound.

Deprotection Protocols & Downstream Workflows

The true value of CAS 2344681-35-0 lies in its ability to be unmasked to reveal a terminal alkyne—4-ethynyl-5-methylisoxazole —which is a highly reactive dienophile and coupling partner.

The removal of the TMS group can be achieved via fluoride-induced desilylation (using TBAF) or mild base-catalyzed solvolysis (using K₂CO₃/MeOH). For drug discovery workflows, the base-catalyzed method is often preferred as it avoids the use of hygroscopic and difficult-to-remove TBAF salts.

G TMS TMS-Protected Isoxazole (CAS: 2344681-35-0) Deprotect K2CO3, MeOH, RT (Desilylation) TMS->Deprotect Terminal 4-Ethynyl-5-methylisoxazole (Reactive Intermediate) Deprotect->Terminal CuAAC CuSO4, Sodium Ascorbate t-BuOH/H2O Terminal->CuAAC Azide R-N3 (Azide API Precursor) Azide->CuAAC Triazole 1,4-Disubstituted 1,2,3-Triazole Scaffold CuAAC->Triazole Click Chemistry (CuAAC)

Figure 2: Deprotection and subsequent Click Chemistry (CuAAC) workflow.

Protocol 2: One-Pot Deprotection and Click Chemistry (CuAAC)

Performing the deprotection and click reaction in a single pot prevents the isolation of the potentially volatile and unstable terminal alkyne intermediate.

  • Desilylation: Dissolve 5-methyl-4-((trimethylsilyl)ethynyl)isoxazole (1.0 equiv) in a solvent mixture of Methanol/t-Butanol/Water (1:1:1). Add K₂CO₃ (1.5 equiv). Stir at room temperature for 2 hours to generate the terminal alkyne in situ.

  • Azide Introduction: Add the desired organic azide (R-N₃, 1.0 equiv) directly to the reaction mixture.

  • Catalyst Generation: Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv) followed by sodium ascorbate (0.2 equiv). Causality note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the oxidation that occurs if pre-formed Cu(I) salts are used in aqueous media.

  • Cycloaddition: Stir vigorously at room temperature for 12 hours. The formation of the 1,4-disubstituted 1,2,3-triazole is highly regioselective.

  • Isolation: Dilute with water, extract with dichloromethane, and wash with brine. Evaporate the solvent to yield the crude triazole-linked isoxazole pharmacophore.

Pharmacological Relevance in Drug Development

The integration of the 5-methylisoxazole moiety via the alkyne handle is a deliberate strategy in rational drug design:

  • Acetyl-Lysine Mimicry: The 3,5-dimethyl and 5-methylisoxazole rings are privileged scaffolds in epigenetics. They act as potent mimetics of acetylated lysine residues, binding tightly to the asparagine residues in the bromodomains of BET proteins (BRD2, BRD3, BRD4). Utilizing CAS 2344681-35-0 allows medicinal chemists to "click" this epigenetic recognition motif onto various linker topologies.

  • Metabolic Stability: Unlike primary or secondary amides, which are susceptible to rapid hydrolysis by amidases in the liver, the isoxazole ring is metabolically robust, significantly extending the in vivo half-life of the resulting therapeutic agent.

  • Orthogonal Probe Generation: In chemical biology, this building block can be used to synthesize photoaffinity labels or fluorescent probes, where the alkyne handle is used to pull down target proteins from complex cellular lysates.

References

  • ChemScene. "2344681-35-0 | 5-Methyl-4-((trimethylsilyl)ethynyl)isoxazole". ChemScene Catalog. Retrieved March 4, 2026.
  • Sigma-Aldrich. "4-Iodo-5-methylisoxazole | 7064-38-2". Sigma-Aldrich Product Directory. Retrieved March 4, 2026.
  • ChemicalBook. "5-Methyl-4-[2-(trimethylsilyl)ethynyl]isoxazole CAS#: 2344681-35-0". ChemicalBook Database. Retrieved March 4, 2026.

The 5-Methylisoxazole Scaffold: Precision Engineering in Medicinal Chemistry

[1][2]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, drug discovery scientists, and process development engineers. Focus: Synthetic regioselectivity, pharmacophore dynamics, and therapeutic utility.

Executive Summary: The Strategic Value of the 5-Methylisoxazole Core[1]

In the landscape of heterocyclic drug design, the 5-methylisoxazole scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike the unsubstituted isoxazole, the 5-methyl derivative offers a unique balance of metabolic stability (blocking the C5 position from rapid oxidation) and electronic modulation (donating electron density to the aromatic ring).

However, its utility is often underestimated as merely a linker. This guide argues that the 5-methylisoxazole moiety is a critical pharmacophoric element that functions through two distinct mechanisms:

  • Stable Pharmacophore: As seen in Sulfamethoxazole , where the ring remains intact to bind dihydropteroate synthase (DHPS).

  • Prodrug "Warhead": As seen in Leflunomide , where the isoxazole ring serves as a masked cis-enol amide, undergoing in vivo ring opening to release the active metabolite.

Physicochemical Logic & SAR

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2][3][4] The specific placement of a methyl group at the 5-position is not arbitrary; it dictates the physicochemical profile of the drug.

  • Hydrogen Bonding: The nitrogen at position 2 is a weak hydrogen bond acceptor (

    
     for the conjugate acid), while the oxygen contributes to the ring's aromaticity but is a poor acceptor.
    
  • Metabolic Blocking: The C5 position in isoxazoles is the most electron-deficient carbon and a primary site for nucleophilic attack or metabolic oxidation. Methylation at C5 sterically and electronically shields this position, significantly extending half-life.[2]

  • Dipole Moment: The ring possesses a strong dipole moment, enhancing solubility and specific electrostatic interactions within receptor binding pockets.

Comparative SAR Analysis
FeatureUnsubstituted Isoxazole5-Methylisoxazole3,5-Dimethylisoxazole
Metabolic Stability Low (C5 oxidation prone)High (C5 blocked)Very High
Lipophilicity (LogP) ~0.1~0.6~1.1
Electronic Character Electron-withdrawingWeakly donating (Inductive)Donating
Primary Utility Linker / SpacerBioactive Core / Prodrug Steric Shield

Advanced Synthetic Protocols: Achieving Regiocontrol

The synthesis of 5-methylisoxazoles is often plagued by the formation of the unwanted 3-methyl isomer. Achieving high regioselectivity (>95:5) is a critical quality attribute (CQA) in pharmaceutical manufacturing.[2]

Protocol: Regioselective Synthesis of Ethyl 5-methylisoxazole-4-carboxylate[2]

This protocol details the synthesis of a key intermediate for Leflunomide-class drugs. The causality of the temperature control is emphasized to prevent the formation of the thermodynamic impurity.

Reaction Principle: The reaction involves the condensation of ethyl acetoacetate with triethyl orthoformate to form an ethoxymethylene intermediate, followed by cyclization with hydroxylamine.

Reagents:
  • Ethyl acetoacetate (1.0 eq)[2]

  • Triethyl orthoformate (1.2 eq)[2]

  • Acetic anhydride (2.5 eq)[2]

  • Hydroxylamine sulfate (0.5 eq - provides 1.0 eq NH2OH)[2]

  • Sodium acetate (buffer)[2]

Step-by-Step Methodology:
  • Formation of Enol Ether (The "Setup"):

    • Charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride into a reactor.

    • Heat to 130°C for 2–4 hours.

    • Mechanism:[2][][6] This converts the active methylene of the acetoacetate into an ethoxymethylene group.

    • Validation: Monitor by TLC/HPLC for disappearance of ethyl acetoacetate.

  • Cyclization (The "Critical Step"):

    • Dissolve hydroxylamine sulfate and sodium acetate in water. Cool this solution to 0°C .

    • Crucial Control Point: Slowly add the ethoxymethylene intermediate to the hydroxylamine solution.

    • Temperature Limit: Maintain internal temperature below 10°C throughout the addition.

    • Causality: Higher temperatures (>15°C) favor the attack of the hydroxylamine nitrogen on the ketone carbonyl rather than the enol ether, leading to the formation of the 3-methyl isomer (ethyl 3-methylisoxazole-4-carboxylate).[2] Low temperature kinetically favors the 5-methyl product.[2]

  • Isolation:

    • Stir at 0–5°C for 1 hour.

    • Extract with ethyl acetate or dichloromethane.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/water if isomer purity is <98%.

Synthetic Workflow Diagram

SynthesisWorkflowStartEthyl Acetoacetate+ Triethyl OrthoformateInterIntermediate:Ethyl ethoxymethyleneacetoacetateStart->Inter130°C, 2hBranchAddition of NH2OH(Cyclization)Inter->BranchPathHighTTemp > 15°C(Thermodynamic Control)Branch->PathHighTPathLowTTemp < 10°C(Kinetic Control)Branch->PathLowTProdWrongImpurity:3-Methylisoxazole isomerPathHighT->ProdWrongProdRightTarget:Ethyl 5-methylisoxazole-4-carboxylatePathLowT->ProdRight>95% Regioselectivity

Figure 1: Decision tree for the regioselective synthesis of the 5-methylisoxazole scaffold. Temperature control is the primary determinant of isomeric purity.

Mechanism of Action: The "Switch" Concept

The 5-methylisoxazole scaffold is unique because it can act as a stable lock or a metabolic key.[2]

Case Study: Leflunomide (The Prodrug Switch)

Leflunomide is an isoxazole-based DMARD.[2][7] It is biologically inactive in its administered form. Upon absorption, the isoxazole ring undergoes a base-catalyzed or enzymatic ring opening to form Teriflunomide (A77 1726).

  • Mechanism: The N-O bond is the weak link. The 5-methyl group is critical here; if it were a bulky aryl group, the ring opening kinetics would be too slow. If it were a hydrogen, the ring might be too unstable or metabolically labile at the wrong site.

  • Target: Teriflunomide inhibits Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway, essential for rapidly dividing T-lymphocytes.

Pathway Visualization

LeflunomidePathwayLefLeflunomide(Inactive Prodrug)5-methylisoxazole coreMetaMetabolism(Gut Wall / Liver)Lef->MetaIsoxazole Ring OpeningTeriTeriflunomide(Active Metabolite)Open-ring alpha-cyanoenolMeta->TeriN-O Bond CleavageTargetTarget: DHODH(Mitochondrial Enzyme)Teri->TargetNon-competitive InhibitionEffectInhibition ofPyrimidine Synthesis(T-Cell Suppression)Target->Effect

Figure 2: The pharmacodynamic activation pathway of Leflunomide, illustrating the isoxazole ring as a latent "warhead."[2]

Quantitative Performance Data

The following table summarizes the biological activity of 5-methylisoxazole derivatives across different therapeutic classes, highlighting the versatility of the scaffold.

Compound ClassDerivative TypeTargetActivity MetricReference
Anticancer 5-methyl-N-(quinazolin-7-yl)isoxazoleFLT3 Kinase

[1]
Antibiotic SulfamethoxazoleDihydropteroate Synthase

[2]
Anti-inflammatory 4-(5-methylisoxazol-3-ylamino) thiazoleTrypsin Inhibition High Potency (Qualitative)[3]
Antitubercular 5-methylisoxazole-3-carboxamideM. tuberculosis (H37Rv)

[4]

References

  • Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[2][8] Link

  • Sulfamethoxazole: Definition, Structure and Mechanism of Action. BOC Sciences.

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research. Link

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate, 2018.[2] Link

  • Regioselective Synthesis of 4-Acetyl-and 5-Acetyl-3-methylisoxazole. Synthetic Communications. Link[2]

  • Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. Current Pharmaceutical Design. Link

The Strategic Role of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the construction of complex molecular architectures requires building blocks that offer both structural stability and orthogonal reactivity. 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole (also known as 5-methyl-4-(trimethylsilylethynyl)isoxazole) serves as a premier bifunctional intermediate. By combining the metabolically robust isoxazole pharmacophore with a sterically protected alkyne, this compound enables highly regioselective carbon-carbon and carbon-heteroatom bond formations. This technical guide outlines the mechanistic rationale, validated experimental workflows, and application profiles for utilizing this intermediate in drug discovery and advanced synthesis.

Structural and Mechanistic Rationale

The design of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is rooted in the principles of orthogonal synthetic planning:

  • The Isoxazole Core: The 1,2-oxazole ring is a privileged bioisostere for amides and esters, offering improved metabolic stability, unique hydrogen-bonding capabilities, and favorable lipophilicity profiles. The methyl group at the C5 position provides steric shielding and prevents unwanted nucleophilic attack at the highly reactive C5-position.

  • The Trimethylsilyl (TMS) Protecting Group: Terminal alkynes are prone to unwanted homocoupling (Glaser coupling) or hydration under transition-metal catalysis. The bulky TMS group effectively masks the alkyne during upstream synthetic steps (such as the initial construction of the isoxazole ring via 1,3-dipolar cycloaddition or direct alkynylation) [5].

  • Causality in Reactivity: The TMS group can be selectively cleaved under mild basic or fluoridating conditions, revealing a terminal alkyne ready for immediate downstream functionalization, such as Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4].

Workflow SM 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole (Protected Alkyne) Deprotect TMS Deprotection (K2CO3 / MeOH) SM->Deprotect Terminal 4-Ethynyl-5-methyl-1,2-oxazole (Reactive Intermediate) Deprotect->Terminal Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Terminal->Sonogashira CuAAC CuAAC Click Chemistry (Azide Cycloaddition) Terminal->CuAAC Drug1 Aryl-Isoxazole Pharmacophores (e.g., Kinase Inhibitors) Sonogashira->Drug1 Drug2 Triazole-Isoxazole Hybrids (e.g., Antimicrobials) CuAAC->Drug2

Logical workflow for functionalizing 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole.

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, I emphasize protocols that incorporate built-in quality control (QC) checkpoints. The following methodologies ensure high-fidelity conversion of the intermediate.

Protocol 3.1: Chemoselective TMS Deprotection

While Tetrabutylammonium fluoride (TBAF) is a common desilylating agent, it can occasionally induce side reactions or complicate purification in heterocyclic systems. For isoxazole derivatives, mild methanolysis using Potassium Carbonate (


) is the preferred, highly scalable method [2].

Step-by-Step Methodology:

  • Initiation: Dissolve 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole (1.0 equiv, ~5.0 mmol) in anhydrous Methanol (0.2 M concentration) under an argon atmosphere.

  • Reagent Addition: Add anhydrous

    
     (0.5 equiv). Causality: A sub-stoichiometric to stoichiometric amount of base is sufficient because the reaction is driven by the formation of the highly stable methoxytrimethylsilane byproduct.
    
  • Propagation: Stir the heterogeneous mixture at 25 °C for 1.5 to 2 hours.

  • Validation (QC Check 1): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (

    
    ) should completely disappear, replaced by a lower-running, UV-active spot (
    
    
    
    ) corresponding to 4-ethynyl-5-methyl-1,2-oxazole.
  • Workup: Concentrate the mixture under reduced pressure (Caution: the terminal alkyne product is volatile; keep water bath < 30 °C). Partition the residue between EtOAc and

    
    . Wash the organic layer with brine, dry over 
    
    
    
    , and evaporate to yield the terminal alkyne.
Protocol 3.2: Sonogashira Cross-Coupling of the Terminal Alkyne

Once deprotected, the terminal alkyne can be coupled to aryl or heteroaryl halides to build extended conjugated systems [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl iodide (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%).
  • Solvent/Base Addition: Add degassed Acetonitrile (

    
    ) or THF, followed by Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv). Causality: The amine acts as both the base to deprotonate the alkyne and the ligand to stabilize the active Pd(0) species.
    
  • Substrate Addition: Dropwise add a solution of 4-ethynyl-5-methyl-1,2-oxazole (1.2 equiv) in the chosen solvent.

  • Validation (QC Check 2): After 4 hours at room temperature, analyze an aliquot via LC-MS. The mass spectrum should show the

    
     peak of the cross-coupled product, with <5% of the Glaser homocoupling dimer.
    
  • Isolation: Dilute with EtOAc, wash with saturated aqueous

    
     to remove copper salts, dry, and purify via silica gel chromatography.
    

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Transmet Transmetalation (Cu-Acetylide from Isoxazole) PdII->Transmet PdII_Alkyne Pd(II) Complex Ar-Pd-Alkyne Transmet->PdII_Alkyne RedElim Reductive Elimination (Product Release) PdII_Alkyne->RedElim RedElim->Pd0 Regeneration

Mechanistic Pd/Cu catalytic cycle for Sonogashira coupling of the isoxazole alkyne.

Quantitative Data: Reaction Optimization Profiles

To facilitate rapid adoption in the laboratory, the following table summarizes the optimized parameters for the primary transformations of this intermediate.

TransformationCatalyst / ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
TMS Deprotection

(0.5 eq), MeOH
251.595%>98%
Sonogashira (Aryl-I)

,

, TEA
254.088%>95%
Sonogashira (Aryl-Br)

,

,

8012.076%>92%
CuAAC (Alkyl Azide)

, Na Ascorbate, t-BuOH/

2512.092%>96%

Applications in Medicinal Chemistry

The utility of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole extends deeply into pharmaceutical development.

  • Kinase Inhibitors: Isoxazole-alkyne derivatives are frequently utilized in the synthesis of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors. The rigid alkyne linker maintains a precise vector for the isoxazole ring to interact with the kinase hinge region, a critical feature for binding affinity [3].

  • Antimicrobial Agents: Triazole-isoxazole hybrids, synthesized via the click chemistry of the deprotected alkyne, exhibit potent activity against gram-negative bacteria by targeting LpxC, a crucial enzyme in lipid A biosynthesis.

By leveraging the predictable reactivity and orthogonal protection strategy of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole, researchers can rapidly expand chemical space and accelerate the discovery of novel therapeutics.

References

  • R 4 NHal/NOHSO 4 : A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond. ResearchGate. Available at:[Link]

  • Oxime-based click chemistry in the development of 3-isoxazolecarboxylic acid-containing inhibitors of Yersinia pestis protein tyrosine phosphatase, YopH. PMC - National Institutes of Health. Available at:[Link]

  • US10822331B2 - Processes for preparing ATR inhibitors.Google Patents.
  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Available at: [Link]

  • WO2018216822A1 - Novel imidazole derivatives.Google Patents.

Introduction: The Significance of the 4-Ethynylisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Ethynylisoxazole

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a versatile synthetic intermediate make it a privileged structure in numerous biologically active compounds.[2] The introduction of an ethynyl group at the C4-position creates the 4-ethynylisoxazole core, a particularly valuable building block. This functional handle allows for further molecular elaboration through powerful and selective reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the construction of complex molecular architectures and bioconjugates.[3] This guide provides a comprehensive overview of the primary synthetic pathways to 4-ethynylisoxazoles, offering field-proven insights into methodological choices, mechanistic underpinnings, and detailed experimental protocols for researchers in organic synthesis and drug development.

Core Synthetic Strategy: A Two-Step Approach via C4-Functionalization

The most robust and widely employed strategy for synthesizing 4-ethynylisoxazoles involves a two-step sequence: first, the construction of a 4-functionalized isoxazole precursor, typically a 4-haloisoxazole, followed by the introduction of the alkyne moiety via a transition-metal-catalyzed cross-coupling reaction. This approach offers significant flexibility, allowing for diverse substitutions at the C3 and C5 positions of the isoxazole ring.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: C4-Ethynylation A 2-Alkyn-1-one O-methyl oxime B 4-Haloisoxazole A->B D 4-Ethynylisoxazole B->D C Terminal Alkyne G start 2-Alkyn-1-one O-methyl oxime intermediate1 Initial Adduct start->intermediate1 Attack of alkyne π-bond on E⁺ electrophile Electrophile (E⁺) (e.g., I⁺ from ICl) electrophile->intermediate1 intermediate2 Cyclized Cationic Intermediate intermediate1->intermediate2 Intramolecular attack by oxime nitrogen product 3,5-Disubstituted 4-Haloisoxazole intermediate2->product Deprotonation G cluster_A Cycle A: Palladium cluster_B Cycle B: Copper Pd0 Pd(0)L₂ Pd_complex Isoxazole-Pd(II)-I Pd0->Pd_complex Oxidative Addition Product 4-Ethynylisoxazole Pd_complex->Product Reductive Elimination Transmetalation Transmetalation Pd_complex->Transmetalation Isoxazole_halide 4-Iodoisoxazole Isoxazole_halide->Pd_complex Product->Pd0 Cu_acetylide Cu(I)-acetylide Cu_acetylide->Transmetalation To Pd Cycle CuI Cu(I)X Cu_acetylide->CuI + HX Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_acetylide CuI->Cu_acetylide Base

Sources

Thermodynamic Solvation Profiles of Silylated Isoxazole Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Formulation Bottleneck

The isoxazole core is a privileged heterocyclic scaffold ubiquitous in medicinal chemistry, agrochemicals, and functional materials. However, as a Senior Application Scientist, I frequently encounter a critical bottleneck during late-stage drug development: unmodified isoxazoles often exhibit rigid crystal packing and high polarity, which limits their solubility in the lipophilic matrices required for specific organic syntheses or lipid-based drug delivery systems.

To engineer around this limitation, we leverage silylation —specifically the introduction of trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups onto the isoxazole ring. This in-depth technical guide explores the causality behind the altered solubility profiles of silylated isoxazoles, provides benchmark quantitative data across various organic solvents, and outlines self-validating experimental protocols for their synthesis and thermodynamic evaluation.

Mechanistic Insights: The Thermodynamics of Silylation

Understanding solubility requires looking beyond simple "like-dissolves-like" heuristics and analyzing the thermodynamics of solvation.

Unmodified isoxazoles, characterized by adjacent nitrogen and oxygen atoms, possess a significant dipole moment. Consequently, basic isoxazole (CAS 288-14-2) is highly soluble in polar organic solvents like ethanol and ether, while maintaining moderate, albeit limited, solubility in water[1]. Simple alkylated derivatives, such as 3,5-dimethylisoxazole, maintain this profile, demonstrating high solubility in methanol and dimethyl sulfoxide (DMSO), but remaining only slightly soluble in aqueous environments[2].

The introduction of a bulky silyl group fundamentally alters the free energy of solvation (


). When we synthesize compounds such as 3-phenyl-5-(trimethylsilyl)isoxazole via 1,3-dipolar cycloaddition[3], the TMS group acts as a massive lipophilic umbrella.
  • Crystal Lattice Disruption (Enthalpic Shift): The spherical, bulky nature of the TMS group sterically hinders planar

    
     stacking between adjacent isoxazole rings. This lowers the crystal lattice energy, reducing the enthalpic barrier required for solvent molecules to break apart the solid.
    
  • Hydrophobic Hydration (Entropic Penalty): In aqueous media, the non-polar TMS group forces water molecules to form highly ordered clathrate-like structures around it. This results in a severe entropic penalty, rendering silylated isoxazoles virtually insoluble in water.

  • Organic Solvation (Favorable Entropy of Mixing): In aprotic organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), the lipophilic TMS group interacts favorably via dispersion forces. As a result, silylated azoles like 3-methyl-4,5-bis(trimethylsilyl)isoxazole exhibit exceptional solubility in THF, even at low temperatures[4].

Quantitative Solubility Data

To provide actionable benchmarks for formulation scientists, the following table summarizes the quantitative thermodynamic solubility of standard versus silylated isoxazole derivatives across a dielectric continuum of solvents.

CompoundSolventDielectric Constant (

)
Solubility (mg/mL at 25 °C)Solvation Causality
Isoxazole Water80.1~45.0High polarity allows moderate H-bonding.
3,5-Dimethylisoxazole Ethanol24.5>100 (Miscible)Alkyl groups increase organic affinity.
3-Phenyl-5-(TMS)isoxazole DMSO46.7~85.5High dipole moment solvates the polar core.
3-Phenyl-5-(TMS)isoxazole THF7.6>250.0TMS group is highly solvated by aprotic ethers.
3-Phenyl-5-(TMS)isoxazole Hexane1.9~120.0Lipophilic TMS drives non-polar dispersion solvation.
3-Phenyl-5-(TMS)isoxazole Water80.1<0.01Hydrophobic bulk imposes severe entropic penalty.

Experimental Workflows: Synthesis and Profiling

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols for generating and testing these compounds.

Protocol A: Synthesis of 3-Phenyl-5-(trimethylsilyl)isoxazole

We utilize a 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and a silylated alkyne. The TMS group directs the regioselectivity entirely to the 5-position due to steric hindrance.

  • Reagent Preparation: Dissolve benzohydroximoyl chloride (1.0 eq) and ethynyltrimethylsilane (1.5 eq) in anhydrous DCM under an argon atmosphere.

  • Cycloaddition: Dropwise add triethylamine (1.2 eq) at 0 °C to generate the benzonitrile oxide in situ. Allow the reaction to warm to room temperature and stir for 12 hours[3].

  • Workup & Purification: Quench with water, extract the organic layer with DCM, dry over anhydrous

    
    , and concentrate. Purify the crude mixture via silica gel column chromatography (Hexane/Ethyl Acetate 95:5).
    
  • Self-Validation Check: Subject the isolated product to

    
    -NMR spectroscopy. The presence of a sharp singlet near 0.3 ppm integrating to 9 protons confirms the retention of the TMS group, validating that unwanted protodesilylation did not occur during silica purification.
    
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility assays often overestimate solubility due to metastable supersaturation. We employ the shake-flask method to ensure true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

  • Equilibration: Add an excess of the purified 3-phenyl-5-(TMS)isoxazole (approx. 300 mg) to a glass vial containing 1.0 mL of the target organic solvent (e.g., THF, Hexane).

  • Agitation: Seal the vial and agitate on an orbital shaker at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully extract an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot in the mobile phase and inject it into an HPLC-UV system. Calculate the concentration against a pre-established calibration curve.

  • Self-Validation Check: Measure the concentration of the supernatant at 24 hours and again at 48 hours. If the variance between the two time points is less than 2%, true thermodynamic equilibrium is validated. Furthermore, analyze the residual solid via Powder X-Ray Diffraction (PXRD) to confirm the solvent did not induce a polymorphic phase transition.

Visualizing the Analytical Workflow

G A 1. 1,3-Dipolar Cycloaddition (TMS-Alkyne + Nitrile Oxide) B 2. Chromatographic Purification (Isolate Silylated Isoxazole) A->B Crude Extract C 3. Shake-Flask Equilibration (24h at 25°C in Solvents) B->C >99% Pure Solid D 4. HPLC-UV Quantification (Measure Solute Concentration) C->D Filtered Supernatant E 5. Self-Validation (Mass Balance & Peak Purity) D->E Chromatogram Data

Workflow for the synthesis and thermodynamic solubility profiling of silylated isoxazoles.

Conclusion

The strategic silylation of isoxazole derivatives is a highly effective method for overcoming solubility limitations in organic synthesis and lipophilic drug formulation. By understanding the thermodynamic causality—specifically how bulky silyl groups disrupt crystal lattice energy while increasing the entropy of mixing in non-polar solvents—scientists can rationally design heterocycles with bespoke solubility profiles. Adhering to rigorous, self-validating protocols ensures that the resulting solubility data is robust, reproducible, and ready for regulatory or scale-up applications.

References

  • Title: 3,5-dimethylisoxazole - Solubility of Things Source: solubilityofthings.com URL: [2]

  • Title: CAS 288-14-2: Isoxazole - CymitQuimica Source: cymitquimica.com URL: [1]

  • Title: ChemInform Abstract: Synthesis and Reactions of Silylated and Stannylated 1,2-Azoles. Source: researchgate.net URL: [4]

  • Title: ORCA – Online Research @ Cardiff (1,3-dipolar cycloaddition for isoxazoles) Source: cardiff.ac.uk URL: [3]

Sources

Methodological & Application

Application Note: Selective Desilylation of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the selective removal of the trimethylsilyl (TMS) protecting group from 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole, a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients. We present two robust, field-proven protocols: a fluoride-mediated method using tetrabutylammonium fluoride (TBAF) and a mild, base-catalyzed methanolysis using potassium carbonate (K₂CO₃). The guide explains the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind procedural choices to ensure high-yield, reproducible results while maintaining the integrity of the sensitive oxazole ring.

Introduction: The Strategic Role of TMS-Alkynes

In multistep organic synthesis, the protection of terminal alkynes is a fundamental strategy. The trimethylsilyl (TMS) group is a premier choice for this role due to its ease of installation, stability across a wide range of non-anionic reaction conditions, and, most importantly, its reliable and selective removal.[1] The TMS group masks the acidic alkyne proton (pKa ≈ 25), preventing unwanted side reactions during steps involving strong bases, organometallic reagents, or nucleophiles. The regeneration of the terminal alkyne is a pivotal step, unlocking this versatile functional group for subsequent transformations such as Sonogashira couplings, click chemistry, or additions to carbonyls.

The substrate in focus, 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole, incorporates an oxazole ring—a heterocycle of significant interest in medicinal chemistry. The stability of this ring is a key consideration. While generally resistant to mild acids and bases, the oxazole ring can be susceptible to cleavage under harsh conditions.[2][3] Therefore, the choice of desilylation method must be carefully considered to avoid degradation of the core structure.

Mechanistic Considerations for Desilylation

The successful cleavage of the robust Silicon-Carbon bond in TMS-alkynes relies on two primary mechanistic pathways, each offering distinct advantages depending on the substrate's overall functionality.

Fluoride-Mediated Cleavage

The most common approach to desilylation leverages the exceptionally high affinity of silicon for fluoride, forming a very strong Si-F bond (bond energy ~142 kcal/mol), which acts as the thermodynamic driving force for the reaction.[4] Reagents like tetrabutylammonium fluoride (TBAF) provide a soluble source of nucleophilic fluoride ions in organic solvents. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate.[5][6] This intermediate then collapses, breaking the Si-C bond and liberating the terminal alkyne.

Figure 1: Mechanism of fluoride-mediated TMS deprotection.

Base-Catalyzed Solvolysis

An alternative, often milder, method involves base-catalyzed solvolysis, typically with potassium carbonate in methanol.[7][8] In this process, a catalytic amount of base generates a low concentration of methoxide ions from the solvent. The methoxide acts as the nucleophile, attacking the silicon atom. The resulting acetylide anion is then protonated by methanol to yield the terminal alkyne. This method is particularly advantageous for its low cost, mild conditions, and simple workup.[9]

Comparative Overview of Protocols

The selection of a desilylation protocol is dictated by the substrate's sensitivity, required reaction time, and desired purity profile. Below is a summary of the two recommended methods.

ParameterProtocol 1: TBAFProtocol 2: K₂CO₃/Methanol
Primary Reagent Tetrabutylammonium Fluoride (TBAF)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)Methanol (MeOH)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 30 - 60 minutes1 - 3 hours
Key Advantage Fast and highly effectiveMild, economical, simple workup
Considerations TBAF is basic and hygroscopicSlower reaction time
Typical Yield >90%[1]85 - 95%[7]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fluoride-Mediated Desilylation using TBAF

This method is rapid and highly efficient, making it ideal for high-throughput applications. The basicity of TBAF requires careful monitoring to prevent potential degradation of sensitive substrates.[10]

Materials:

  • 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 15 minutes. The product spot should be more polar (lower Rf) than the starting material.

  • Quenching: Upon complete consumption of the starting material (typically 30-60 minutes), carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[4]

  • Workup:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-Methyl-4-ethynyl-1,2-oxazole.[1]

Protocol 2: Mild Desilylation using K₂CO₃ in Methanol

This protocol is exceptionally mild, cost-effective, and generally provides a cleaner reaction profile, often simplifying purification. It is the preferred method for base-sensitive substrates or when a slower, more controlled reaction is desired.[7][8]

Materials:

  • 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole (1.0 equiv).

  • Dissolution: Dissolve the substrate in methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add anhydrous potassium carbonate (0.2-0.5 equiv) to the solution.[7]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.[7]

    • Dilute the resulting residue with diethyl ether and wash sequentially with water and brine.[7]

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Experimental Workflow and Logic

The overall workflow for both protocols is designed to ensure efficient reaction, clean workup, and high-purity isolation of the final product.

Experimental Workflow setup 1. Reaction Setup (Substrate in Solvent under N₂) reagent 2. Reagent Addition (TBAF or K₂CO₃) setup->reagent monitor 3. Reaction Monitoring (TLC Analysis) reagent->monitor quench 4. Quenching (Saturated NH₄Cl or H₂O) monitor->quench extract 5. Extraction (EtOAc or Et₂O) quench->extract dry 6. Drying & Concentration (Anhydrous Na₂SO₄/MgSO₄, Rotovap) extract->dry purify 7. Purification (Flash Column Chromatography) dry->purify

Figure 2: General workflow for the desilylation reaction.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, especially with the K₂CO₃ method, ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area. For the TBAF method, a fresh bottle of the reagent may be required, as older solutions can absorb water and lose activity.[4]

  • Low Yield after Workup: The deprotected product may have some water solubility. Minimize washes with water and ensure the aqueous layer is thoroughly back-extracted with the organic solvent. For highly water-soluble products, a non-aqueous workup for TBAF reactions using a sulfonic acid resin has been reported.[11][12]

  • Oxazole Ring Instability: While both methods are generally mild, if degradation is observed (e.g., streaking on TLC), ensure the reaction temperature is kept low (0 °C for TBAF addition) and the reaction time is minimized. The K₂CO₃/MeOH method is inherently milder and should be the first choice if stability is a concern.[13]

  • Allene Formation: In some specific molecular contexts, TBAF has been reported to promote the formation of allene byproducts. If this is observed, switching to the K₂CO₃/MeOH protocol is highly recommended.

References

  • Capani, J. S. Jr., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378-9384. [Link]

  • Homework.Study.com. TMS ethers can be removed by treatment with fluoride ion as well as by acid catalyzed hydrolysis. [Link]

  • Cortes, S., et al. (2008). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 52(2), 158-161. [Link]

  • Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). [Link]

  • Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568. [Link]

  • Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. [Link]

  • Vaia. TMS ethers can be removed by treatment with fluoride ion as well as by acid-catalyzed hydrolysis. [Link]

  • Kim, D., et al. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters, 9(5), 803-806. [Link]

  • Cortes, S., et al. (2008). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 52(2). [Link]

  • Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp. [Link]

  • ResearchGate. (2025). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

  • Peng, Y., & Li, W.-D. Z. (2006). A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile. Synlett, 2006(08), 1165-1168. [Link]

  • Andrus, M. B., & Ma, S. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(13), 2823-2835. [Link]

  • Balskus, E. P., & Walsh, C. T. (2010). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Natural product reports, 27(7), 969–977. [Link]

  • Organic Chemistry Portal. Desilylations. [Link]

  • Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. [Link]

  • ResearchGate. (2025). Facile and Highly Selective 5′-Desilylation of Multisilylated Nucleosides. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Kuijpers, W. H., et al. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(17), 5197-205. [Link]

  • Pirrung, M., et al. (1994). A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride. Semantic Scholar. [Link]

  • Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]

  • ResearchGate. (2025). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Capani, J. S. Jr., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14). [Link]

  • El Kazzouli, S., et al. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis, biological evaluation and molecular modelling. Organic & Biomolecular Chemistry, 13(24), 6852-6867. [Link]

  • MDPI. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. [Link]

  • Kim, D., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(5), 803-806. [Link]

  • Scribd. Oxazole Chemistry Overview. [Link]

  • Bollu, S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • JACS Au. (2024). Transition-Metal-Free Thioboration of Terminal Alkynes. [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

Sources

Application Note: High-Yield Synthesis and Chemoselective Deprotection of 5-Methyl-4-ethynylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Scientific Rationale and Introduction

The isoxazole heterocycle is a privileged scaffold in drug discovery, frequently acting as a bioisostere for amides and esters in the development of natural product hybrids and targeted therapeutics (e.g., the COX-2 inhibitor Valdecoxib) 1. Within this chemical space, 5-methyl-4-ethynylisoxazole (CAS 2229433-04-7) serves as a critical, versatile building block. Its terminal alkyne moiety enables downstream functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "click" chemistry) or further Sonogashira cross-couplings to generate complex, multi-ring systems.

The standard synthetic route to this building block relies on the Sonogashira coupling of 4-iodo-5-methylisoxazole with trimethylsilylacetylene (TMS-acetylene). The trimethylsilyl (TMS) group is strictly required during this C-C bond formation to prevent unwanted Glaser homocoupling of the alkyne 2. Following the coupling, the TMS group must be efficiently cleaved (protiodesilylation) without compromising the structural integrity of the base-sensitive isoxazole ring.

Mechanistic Insights: The Causality of Deprotection Choices

The N-O bond of the isoxazole ring is relatively weak and highly susceptible to base-catalyzed ring-opening, which typically yields unwanted


-ketonitrile derivatives. Therefore, harsh desilylation conditions (e.g., strong hydroxide bases or prolonged heating) must be avoided.

To achieve high-yielding protiodesilylation, two distinct mechanistic pathways are recommended based on the complexity of your substrate:

  • The Methoxide Pathway (Standard): Utilizing catalytic

    
     in methanol generates methoxide ions in situ. The methoxide attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate rapidly collapses, expelling the acetylide anion, which is immediately protonated by the methanol solvent 3. This method is fast and economical but can degrade the isoxazole if left reacting for extended periods.
    
  • The Amidine Base Pathway (Chemoselective): For advanced intermediates containing other base-labile groups (e.g., alkyl silyl ethers, esters), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous acetonitrile is preferred. DBU acts as a mild, non-nucleophilic base that facilitates the selective cleavage of acetylenic TMS groups while leaving bulkier silyl groups (like TBDMS or TIPS) and esters completely intact 4.

Experimental Design & Workflow

SynthesisWorkflow Start 4-Iodo-5-methylisoxazole (Starting Material) Sono Sonogashira Coupling Pd(PPh3)2Cl2, CuI TMS-Acetylene, Et3N Start->Sono TMS_Int 5-Methyl-4-((trimethylsilyl) ethynyl)isoxazole Sono->TMS_Int Deprotect_A Protocol A: K2CO3 / MeOH (Standard Cleavage) TMS_Int->Deprotect_A Mild Base Deprotect_B Protocol B: DBU / H2O / MeCN (Chemoselective Cleavage) TMS_Int->Deprotect_B Amidine Base Product 5-Methyl-4-ethynylisoxazole (Target Synthon) Deprotect_A->Product Deprotect_B->Product Analysis Self-Validation: TLC, GC-MS, 1H-NMR Product->Analysis

Workflow for the synthesis and deprotection of 5-methyl-4-ethynylisoxazole.

Step-by-Step Methodologies

Protocol A: Standard /MeOH Deprotection

Best for: Rapid, scalable synthesis of the primary building block.

  • Preparation: Charge a flame-dried round-bottom flask with 5-methyl-4-((trimethylsilyl)ethynyl)isoxazole (1.0 equiv) and dissolve in anhydrous methanol (0.1 M concentration).

  • Reagent Addition: Add anhydrous

    
     (0.15 equiv). Causality Note: A catalytic amount is sufficient and prevents the reaction mixture from becoming overly basic, which mitigates the risk of isoxazole ring opening.
    
  • Reaction: Stir the mixture at room temperature (

    
    ) under a nitrogen atmosphere for 1.5 to 2 hours.
    
  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The TMS-precursor is highly non-polar (

    
    ). The reaction is complete when this spot disappears and a new, more polar spot (
    
    
    
    ) emerges.
  • Workup: Quench the reaction by concentrating the methanol in vacuo (See Troubleshooting regarding volatility). Dilute the residue with diethyl ether, wash sequentially with distilled water and brine, and dry over anhydrous

    
    .
    
  • Purification: Filter and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as a pale oil/solid.

Protocol B: Chemoselective DBU-Promoted Deprotection

Best for: Advanced isoxazole intermediates containing ester or alkyl silyl ether functional groups.

  • Preparation: Dissolve the TMS-protected isoxazole (1.0 equiv) in a mixture of Acetonitrile and Water (95:5 v/v) to a concentration of 0.1 M. Causality Note: Trace water is essential here as it acts as the proton source for the acetylide anion following desilylation.

  • Reagent Addition: Add DBU (0.2 to 1.0 equiv).

  • Reaction: Stir the mixture at

    
     for 40–60 minutes.
    
  • Validation Checkpoint 2 (TLC): Confirm the disappearance of the starting material.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with 0.1 M HCl (to neutralize DBU), followed by brine. Dry over

    
    , concentrate, and purify via chromatography.
    

Quantitative Data & Reaction Parameters

ParameterProtocol A (

/MeOH)
Protocol B (DBU/H₂O/MeCN)
Equivalents of Base 0.15 equiv0.2 - 1.0 equiv
Temperature


Reaction Time 1.5 - 2.0 hours40 - 60 minutes
Chemoselectivity Low (cleaves esters/acetates)High (preserves esters, TBDMS, TIPS)
Typical Yield 82 - 88%85 - 92%
Risk of Ring Opening Moderate (if left >4 hours)Low

Self-Validation & Analytical Checkpoints

To ensure the trustworthiness of the synthesized batch, perform the following analytical validations:

  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    • Disappearance: The strong singlet at

      
       ppm (9H, TMS) must be completely absent.
      
    • Appearance: A new sharp singlet at

      
       ppm (1H, terminal alkyne C-H) confirms successful deprotection.
      
    • Core Integrity: The isoxazole ring proton (H-3) should remain visible as a singlet at

      
       ppm, and the methyl group at 
      
      
      
      ppm.
  • GC-MS: The expected mass-to-charge ratio (

    
    ) for the target product (
    
    
    
    ) is 107.1 .

Troubleshooting & Optimization

  • Product Volatility: 5-Methyl-4-ethynylisoxazole has a low molecular weight (107.11 g/mol ) and lacks strong hydrogen-bonding donors. It can co-evaporate with solvents under high vacuum. Solution: During rotary evaporation, keep the water bath temperature strictly below

    
     and avoid dropping the pressure below 50 mbar when removing ether or ethyl acetate.
    
  • Incomplete Conversion: If TLC indicates remaining starting material after 2 hours in Protocol A, do not add more

    
     or increase temperature, as this will trigger ring degradation 3. Instead, ensure the methanol is strictly anhydrous prior to the reaction, as excessive bulk water can hinder the formation of the reactive methoxide species.
    
  • Darkening of Reaction Mixture: A shift to a dark brown/black color usually indicates decomposition of the isoxazole ring. Ensure the reaction is strictly monitored and quenched immediately upon completion.

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry . Arabian Journal of Chemistry.[Link]

  • DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group . Organic-Chemistry.org (Synlett). [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes . PMC - NIH.[Link]

Sources

Click chemistry reagents using isoxazole-functionalized alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Profiling of Isoxazole Pharmacophores via Click Chemistry

Abstract

This application note details the strategic deployment of isoxazole-functionalized alkynes as chemical probes in drug discovery. Isoxazoles are privileged scaffolds in medicinal chemistry, found in blockbuster drugs such as valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). By derivatizing these pharmacophores with terminal alkyne handles, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to perform Activity-Based Protein Profiling (ABPP) and target deconvolution. This guide provides a validated protocol for the bio-orthogonal labeling of isoxazole-binding proteins in complex proteomes, ensuring minimal background and preservation of the isoxazole heterocycle’s integrity.

Introduction: The Isoxazole-Alkyne Advantage

In fragment-based drug discovery (FBDD) and target validation, the isoxazole ring is a critical binding element due to its ability to engage in hydrogen bonding and pi-stacking interactions. However, identifying the off-target landscape of isoxazole-based therapeutics requires robust chemical proteomics.

Isoxazole-functionalized alkynes serve as "clickable" surrogates of the parent drug. Unlike other heterocycles that may degrade under copper-catalyzed conditions, the isoxazole ring exhibits remarkable stability during CuAAC, making it an ideal candidate for bio-orthogonal labeling.

Key Applications:

  • Target Deconvolution: Identifying unknown protein targets of phenotypic isoxazole hits.

  • Selectivity Profiling: Mapping the off-target toxicity of isoxazole-based kinase inhibitors.

  • Library Synthesis: Using 4- or 5-ethynylisoxazoles as building blocks to generate diverse triazole-linked libraries.

Chemical Biology & Mechanism

The core workflow relies on the bio-orthogonal reaction between the alkyne-tagged isoxazole probe and an azide-functionalized reporter (fluorophore or biotin).

The Reaction: CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a stable 1,2,3-triazole linkage.

  • Reagent A: Isoxazole-Alkyne Probe (pre-incubated with proteome).

  • Reagent B: Azide-Reporter (e.g., Biotin-PEG3-Azide).

  • Catalyst: Cu(I) generated in situ (CuSO4 + Sodium Ascorbate) stabilized by a ligand (THPTA or BTTAA).

Stability Considerations

Critically, the isoxazole ring is stable to the Cu(I) species generated during the reaction. However, isoxazoles with a free 3-position can be susceptible to base-mediated ring opening (forming cyano-ketones) at high pH (>9.0). Therefore, buffering at pH 7.4–8.0 is mandatory .

Experimental Workflow Visualization

The following diagram illustrates the Activity-Based Protein Profiling (ABPP) workflow using isoxazole-alkyne probes.

ABPP_Workflow cluster_reagents Click Cocktail Probe Isoxazole-Alkyne Probe Incubation Target Engagement (1-4 hrs, 37°C) Probe->Incubation Proteome Live Cells / Cell Lysate Proteome->Incubation Lysis Lysis & Solubilization Incubation->Lysis Click CuAAC Reaction (+ Azide-Biotin) Lysis->Click Add Reagents Pulldown Streptavidin Enrichment Click->Pulldown Biotinylation Analysis LC-MS/MS Analysis Pulldown->Analysis Tryptic Digest Cu CuSO4 (1 mM) Asc Na-Ascorbate (2 mM) Ligand THPTA (100 µM) Ligand->Click Azide Azide-Biotin (10 µM)

Caption: Workflow for profiling isoxazole drug targets. The alkyne-tagged probe binds the target, followed by CuAAC conjugation to biotin for enrichment and mass spectrometry identification.

Detailed Protocols

Protocol A: Preparation of the "Click Cocktail"

Rationale: Premixing the copper and ligand protects proteins from Cu(II)-induced oxidation and precipitation.

Materials:

  • CuSO4: 50 mM in sterile water (Freshly prepared).

  • THPTA Ligand: 100 mM in sterile water.

  • Sodium Ascorbate: 100 mM in sterile water (Make immediately before use).

  • Azide-Tag: 5 mM Azide-Biotin-PEG3 in DMSO.

Step-by-Step:

  • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio.

    • Example: 2 µL CuSO4 (50 mM) + 4 µL THPTA (100 mM) + 94 µL Water.

    • Observation: The solution should remain clear blue. If it turns brown/yellow, reagents are contaminated.

  • This Cu-THPTA complex is stable for weeks at 4°C.

  • Do not add Sodium Ascorbate until the very moment of reaction initiation.

Protocol B: Proteome Labeling (Lysate)

Rationale: Performing the reaction in lysate allows for higher reagent concentrations than in live cells, maximizing the signal for low-abundance targets.

  • Lysate Prep: Dilute cell lysate to 1–2 mg/mL in PBS (pH 7.4). Avoid buffers with DTT or EDTA, as they chelate copper.

  • Probe Incubation: Add the Isoxazole-Alkyne Probe (1–10 µM final) to the lysate. Incubate for 1 hour at 37°C (or 4°C for covalent binders).

    • Control: Include a "Competition" sample pre-treated with 100x excess of the parent (non-alkyne) isoxazole drug.

  • Click Reaction Assembly: Add reagents in the following order to the lysate (per 100 µL sample):

    • Azide-Biotin: 1 µL (50 µM final).

    • Cu-THPTA Complex: 2 µL (1 mM Cu final).

    • Sodium Ascorbate: 2 µL (2 mM final).

  • Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.

  • Quenching: Add 5 volumes of ice-cold acetone or methanol to precipitate proteins and remove excess reagents.

  • Processing: Pellet proteins (15,000 x g, 10 min), wash with cold methanol, and resuspend in SDS-PAGE buffer or Streptavidin binding buffer.

Data Analysis & Troubleshooting

Quantitative Comparison Table: Ligand Selection for Isoxazole Probes

ParameterTHPTA (Standard)BTTAA (Advanced)TBTA (Legacy)
Solubility High (Water)High (Water)Low (DMSO/tBuOH)
Reaction Speed FastVery FastSlow
Biocompatibility GoodExcellent (Protects Histidines)Poor (Protein precipitation)
Isoxazole Stability HighHighModerate
Recommended Use General Lysates Live Cells / Low Abundance Synthetic Chemistry Only

Troubleshooting Guide:

  • Problem: High background in the "No Probe" control.

    • Cause: Non-specific sticking of the Azide-Biotin or endogenous biotinylated proteins (carboxylases).

    • Solution: Use a cleavable linker (e.g., Dde-biotin) or pre-clear lysate with streptavidin beads before the click reaction.

  • Problem: No signal for the Isoxazole probe.

    • Cause: Steric hindrance.[1] The alkyne tag is too close to the isoxazole binding interface.

    • Solution: Increase the linker length between the isoxazole and the alkyne (e.g., add a PEG2 spacer).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[2] Chemistry & Biology. Link

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand. Journal of the American Chemical Society. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

Sources

One-Pot Synthesis of Substituted Isoxazoles via Cycloaddition: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide range of therapeutic agents, including anti-inflammatory drugs like valdecoxib, antibiotics such as cloxacillin, and numerous compounds with demonstrated anticancer, antimicrobial, and neuroprotective activities.[1][2][3][4] The synthetic accessibility of substituted isoxazoles is therefore of paramount importance to researchers in the pharmaceutical and life sciences sectors.

This application note provides a detailed overview and practical protocols for the one-pot synthesis of substituted isoxazoles, focusing on the highly efficient 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes. We will delve into the underlying reaction mechanism, explore various modern and green synthetic strategies, and provide step-by-step protocols that are both robust and reproducible.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition Pathway

The most direct and widely employed method for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][6][7] Nitrile oxides are transient, high-energy species that are typically generated in situ to prevent their dimerization or decomposition.[7][8]

The reaction proceeds through a concerted pericyclic mechanism, where the π-systems of the nitrile oxide and the alkyne interact to form a five-membered ring in a single step.[9][10] The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring (i.e., the formation of 3,5-disubstituted vs. 3,4-disubstituted isoxazoles), is a critical aspect of this synthesis. For terminal alkynes, the reaction generally yields 3,5-disubstituted isoxazoles with high regioselectivity.[6][11][12] This selectivity can often be further enhanced through the use of catalysts, such as copper(I) salts.[13][14]

Below is a diagram illustrating the general mechanism for the formation of a 3,5-disubstituted isoxazole from an aldoxime precursor.

Isoxazole_Synthesis_Mechanism cluster_0 Step 1: In Situ Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Overall One-Pot Reaction Aldoxime R-CH=N-OH Intermediate [R-CH=N-O-X] Aldoxime->Intermediate Oxidizing Agent Nitrile_Oxide R-C≡N⁺-O⁻ Intermediate->Nitrile_Oxide Elimination Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole + Alkyne Alkyne R'-C≡C-H Start Aldoxime + Alkyne End Substituted Isoxazole Start->End One-Pot Conditions

Caption: General mechanism of one-pot isoxazole synthesis.

Experimental Protocols: A Multi-faceted Approach

The key to a successful one-pot isoxazole synthesis lies in the efficient in situ generation of the nitrile oxide intermediate. Here, we present three distinct, field-proven protocols that utilize different reagents and conditions, offering flexibility to accommodate a wide range of substrates and laboratory settings.

Protocol 1: Green Synthesis via NaCl/Oxone® Oxidation of Aldoximes

This protocol represents a modern, environmentally friendly approach, avoiding the use of halogenated solvents and heavy metals.[15][16] Oxone® (a potassium peroxymonosulfate triple salt) in the presence of sodium chloride provides a mild and effective system for the oxidation of aldoximes to nitrile oxides.

Materials:

  • Aldoxime (1.0 mmol)

  • Alkyne (1.2 mmol)

  • Oxone® (2.0 mmol)

  • Sodium Chloride (NaCl) (2.0 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Water (H₂O) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 25 mL round-bottom flask, add the aldoxime (1.0 mmol), alkyne (1.2 mmol), NaCl (2.0 mmol), and Oxone® (2.0 mmol).

  • Add a 1:1 mixture of MeCN/H₂O (10 mL).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired substituted isoxazole.

Protocol 2: Hypervalent Iodine-Mediated Synthesis

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or phenyliodine bis(trifluoroacetate) (PIFA), offer a rapid and highly efficient method for generating nitrile oxides under mild conditions.[6][17] This method is particularly valued for its high yields and compatibility with a broad range of functional groups.

Materials:

  • Aldoxime (1.0 mmol)

  • Alkyne (1.1 mmol)

  • Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aldoxime (1.0 mmol) and the alkyne (1.1 mmol) in dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add PIFA (1.2 mmol) portion-wise over 5 minutes with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ (15 mL) and stir for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with water (1 x 15 mL) and brine (1 x 15 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the pure isoxazole.

Protocol 3: Classic Copper(I)-Catalyzed One-Pot Synthesis

This protocol is a robust and widely cited method that employs a copper(I) catalyst to ensure high regioselectivity for 3,5-disubstituted isoxazoles.[13][18] The nitrile oxide is generated from an aldoxime using an N-halosuccinimide.

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (EtOH) (5 mL)

  • Terminal Alkyne (1.0 mmol)

  • N-Chlorosuccinimide (NCS) (1.05 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Step A (Aldoxime formation): In a 50 mL flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (5 mL). Add pyridine (2.0 mmol) and stir the mixture at room temperature for 1 hour until aldoxime formation is complete (monitored by TLC). Remove the solvent under reduced pressure.

  • Step B (Cycloaddition): To the flask containing the crude aldoxime, add THF (10 mL), the terminal alkyne (1.0 mmol), and CuI (0.05 mmol).

  • Add N-Chlorosuccinimide (1.05 mmol) to the mixture.

  • Slowly add triethylamine (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 2-6 hours at room temperature.

  • After the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Comparative Overview of Methodologies

Method Oxidant/Reagent Catalyst Typical Conditions Advantages Considerations
Green Protocol NaCl / Oxone®NoneRoom Temp, MeCN/H₂OEnvironmentally friendly, mild conditions, broad substrate scope.[15][16]Biphasic system may require vigorous stirring.
Hypervalent Iodine PIFA or DIBNone0 °C to Room Temp, DCMHigh yields, fast reaction times, excellent functional group tolerance.[6][17]Reagents are more expensive; potential for iodine-containing byproducts.
Classic Copper(I) NCS / BaseCuIRoom Temp, THF/EtOHHigh regioselectivity for 3,5-isomers, cost-effective reagents.[13][14][18]Requires removal of copper catalyst; may be sensitive to air.

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for the one-pot synthesis and purification of substituted isoxazoles.

Experimental_Workflow Start Combine Reactants: Aldoxime Precursor Alkyne Reagents Reaction One-Pot Reaction (Stirring, Temp Control) Monitor by TLC Start->Reaction Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Substituted Isoxazole Analysis->Final_Product

Caption: Generalized experimental workflow for isoxazole synthesis.

Conclusion and Future Outlook

The one-pot synthesis of substituted isoxazoles via 1,3-dipolar cycloaddition is a powerful and versatile tool for medicinal and synthetic chemists. The development of greener protocols and highly efficient catalytic systems continues to broaden the applicability of this reaction.[1][19][20] By understanding the underlying mechanism and having a selection of robust protocols at their disposal, researchers can efficiently generate diverse libraries of isoxazole-containing compounds for screening in drug discovery programs and for applications in materials science. The ongoing evolution of these methods promises to further streamline the synthesis of these valuable heterocyclic scaffolds.[21]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.
  • 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry (RSC Publishing).
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
  • Hypervalent-iodine mediated one-pot synthesis of isoxazolines and isoxazoles bearing a difluoromethyl phosphonate moiety. Organic & Biomolecular Chemistry (RSC Publishing).
  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Europe PMC.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. PMC.
  • An improved, easy and efficient method for the generation of nitrile oxides from nitronates for in situ 1,3-dipolar cycloaddition. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Advances in isoxazole chemistry and their role in drug discovery.
  • An Improved Method for Preparation of Nitrile Oxides from Nitroalkanes for In Situ Dipolar Cycloadditions. Thieme E-Books & E-Journals.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
  • Green Chemistry Approaches to Isoxazole Synthesis: Applic
  • cycloadditions with nitrile oxides. YouTube.
  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines.
  • anti-Diradical Formation in 1,3-Dipolar Cycloadditions of Nitrile Oxides to Acetylenes.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PMC.
  • Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. Benchchem.
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Comput

Sources

Application Note: Optimized Protocols for Trimethylsilyl (TMS) Deprotection of Isoxazole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Isoxazoles are highly privileged heterocycles in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development and natural product synthesis[1]. During the construction of complex isoxazole architectures, the trimethylsilyl (TMS) group is routinely employed to protect terminal alkynes. This protection strategy prevents unwanted homocoupling or side reactions during upstream cross-coupling events (e.g., Sonogashira reactions) or 1,3-dipolar cycloadditions[2].

The Challenge of Isoxazole Chemoselectivity

While TMS removal is generally a straightforward process, the isoxazole ring presents unique chemoselectivity challenges. Isoxazoles are inherently sensitive to strong bases and nucleophiles[1]. Deprotonation at an unsubstituted 3- or 5-position can trigger rapid ring-cleavage, often leading to the formation of cyanoketone or cyanoacetaldehyde derivatives[1].

Furthermore, standard deprotection using tetrabutylammonium fluoride (TBAF) can be highly problematic for sensitive substrates. TBAF in tetrahydrofuran (THF) is functionally basic due to the presence of "naked" fluoride ions and trace hydroxide impurities. As demonstrated in recent chemoproteomic probe syntheses, unbuffered basic TBAF conditions can induce unwanted side reactions, such as the 5-endo-dig cyclization of hydroxylamine intermediates into unintended isoxazole byproducts, or the outright degradation of the heterocycle[3].

Causality and Protocol Selection

To ensure a self-validating and high-yielding workflow, the deprotection strategy must be tailored to the substrate's specific electronic and steric environment:

  • Mild Carbonate Cleavage (Protocol A) : For fully substituted or base-stable isoxazoles, K₂CO₃ in methanol is a standard baseline approach. The in situ generated methoxide acts as a nucleophile, attacking the silicon atom to form a pentacoordinate intermediate that collapses to release the terminal alkyne and volatile TMS-OMe. However, this method may fail to consume sterically hindered TMS-alkynes at room temperature[3].

  • Buffered Fluoride Cleavage (Protocol B) : For highly base-sensitive substrates, buffering the TBAF solution with a pH 7.1 phosphate buffer neutralizes trace hydroxide and dampens the basicity of the system[4]. This critical modification preserves the high thermodynamic affinity of fluoride for silicon (Si–F bond energy ≈ 582 kJ/mol) while completely suppressing base-catalyzed degradation pathways[3][5].

  • Cryogenic TBAF (Protocol C) : For robust substrates where methoxide is ineffective, standard TBAF can be utilized if the reaction is strictly controlled at cryogenic temperatures (-70 °C). The low temperature kinetically disfavors ring-opening while allowing the rapid fluoride-silicon interaction to proceed[6].

Reaction Condition Selection

Reagent SystemSubstrate CompatibilityTypical YieldReaction TimeTempMechanistic Rationale
K₂CO₃ / MeOH Base-stable isoxazoles80–95%1–4 hRTMethoxide attacks Si; mild, but can be too slow for sterically hindered substrates[3].
TBAF (Standard) Robust isoxazoles80–90%2 h-70 °CFluoride attacks Si; cryogenic control prevents base-catalyzed ring cleavage[6].
TBAF / pH 7.1 Buffer Base-sensitive isoxazoles75–85%1–3 hRTBuffer neutralizes trace OH⁻, preventing basic degradation while maintaining F⁻ nucleophilicity[5].

Workflow for Protocol Selection

G Start TMS-Isoxazole Alkyne Deprotection CheckSub Assess Isoxazole Substitution Pattern Start->CheckSub BaseSens Base-Sensitive (e.g., 3-unsubstituted, base-labile groups) CheckSub->BaseSens Yes BaseStable Base-Stable (Fully substituted ring) CheckSub->BaseStable No ProtoB Protocol B: Buffered TBAF (pH 7.1) BaseSens->ProtoB ProtoAC Protocol A or C: K2CO3/MeOH or Cryogenic TBAF BaseStable->ProtoAC

Workflow for selecting TMS deprotection conditions based on isoxazole base-sensitivity.

Step-by-Step Experimental Protocols

Protocol A: Mild Carbonate Deprotection (K₂CO₃ / MeOH)

Best for: Fully substituted, base-stable isoxazole alkynes.

  • Preparation : Dissolve the TMS-protected isoxazole alkyne (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration. (Note: If substrate solubility is poor, a 1:1 mixture of MeOH and CH₂Cl₂ can be utilized).

  • Reagent Addition : Add anhydrous K₂CO₃ (0.5 to 1.0 equiv) in a single portion.

  • Reaction : Stir the suspension at room temperature for 1–4 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Quenching : Once complete, quench the reaction by adding an equal volume of distilled water to dissolve the carbonate salts.

  • Workup : Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buffered TBAF Deprotection (pH 7.1)

Best for: 3-unsubstituted isoxazoles, hydroxylamine intermediates, or highly base-sensitive functional groups[5].

  • Solvent Preparation : Prepare a solvent mixture of Tetrahydrofuran (THF) and pH 7.1 phosphate buffer in a 100:1 ratio[5].

  • Preparation : Dissolve the TMS-protected isoxazole alkyne (1.0 equiv) in the THF/buffer mixture (0.1 M concentration) at room temperature[5].

  • Reagent Addition : Add 1.0 M TBAF in THF (0.5 to 1.1 equiv) dropwise to the solution[5]. The buffer immediately neutralizes trace hydroxide inherent to the TBAF reagent.

  • Reaction : Stir the reaction at room temperature. Monitor closely via LC-MS or TLC (cleavage is typically complete within 1–3 hours).

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl to ensure the pH remains strictly controlled during extraction. Extract with ethyl acetate (3×), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol C: Cryogenic TBAF Deprotection

Best for: Sterically hindered TMS groups where Protocol A fails, provided the isoxazole ring is moderately stable[6].

  • Preparation : Dissolve the TMS-protected isoxazole alkyne (1.0 equiv) in anhydrous THF (0.2 M) under an inert nitrogen or argon atmosphere[6].

  • Cooling : Submerge the reaction flask in a dry ice/acetone bath to cool the mixture to -70 °C[6].

  • Reagent Addition : Slowly add 1.0 M TBAF in THF (2.0 equiv) dropwise to the cooled solution to prevent localized exotherms[6].

  • Reaction : Stir the reaction mixture at -70 °C for exactly 2 hours. Monitor progress via TLC[6].

  • Quenching : Quench the reaction by adding water (equal volume to THF) directly at -70 °C, then remove the cooling bath and allow the mixture to warm to room temperature[6]. This prevents base-catalyzed degradation that could occur if the unquenched TBAF warmed up.

  • Workup : Extract the aqueous layer with ethyl acetate (3×). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under high vacuum to yield the deprotected alkyne[6].

References

[2] Liu, J., et al. "Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression." Journal of Medicinal Chemistry. 2

[1] "Product Class 9: Isoxazoles." Science of Synthesis. 1

[3] Ren, J., et al. "Valdiazen Derivatives for Chemoproteomic Studies in Burkholderia cenocepacia H111." ChemBioChem (ZORA Archive). 3

[4] Ren, J., et al. "Valdiazen Derivatives for Chemoproteomic Studies in Burkholderia cenocepacia H111." ChemBioChem. 4

[6] "Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids." Journal of Amino Acids. 6

[5] Ren, J., et al. "Valdiazen Derivatives for Chemoproteomic Studies in Burkholderia cenocepacia H111." ChemBioChem (ResearchGate). 5

Sources

Application Notes and Protocols for Bioconjugation Using 4-Ethynylisoxazole Linkers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The field of bioconjugation is continually evolving, driven by the need for more stable, efficient, and versatile linker technologies for applications ranging from diagnostics to therapeutics, most notably in the design of Antibody-Drug Conjugates (ADCs). While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) have become mainstays, the exploration of novel bioorthogonal handles continues to be of high interest. This document provides a detailed guide to the use of 4-ethynylisoxazole linkers as a promising, yet underexplored, platform for bioconjugation. We will delve into the underlying chemistry, potential advantages, and provide detailed, actionable protocols for the synthesis and application of these linkers in bioconjugation workflows.

Introduction: The Rationale for Exploring Isoxazole-Based Linkers

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a common structural motif in a wide array of biologically active compounds and FDA-approved drugs, which speaks to its favorable physicochemical properties and metabolic stability.[1][2] The incorporation of an isoxazole ring into a linker can offer unique structural and electronic properties compared to the more commonly used 1,2,3-triazole ring formed during traditional "click chemistry."[1] These properties, such as altered hydrogen bonding capabilities and dipole moments, may influence the stability, solubility, and pharmacokinetic profile of the resulting bioconjugate.[3]

The 4-ethynylisoxazole linker presents the alkyne functionality required for cycloaddition reactions with azides, providing a pathway to creating novel bioconjugates. The isoxazole ring itself can be formed through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, a reaction that can also be performed under bioorthogonal conditions.[4][5]

Synthesis of a Bifunctional 4-Ethynylisoxazole Linker

A key component for bioconjugation is a bifunctional linker that possesses the 4-ethynylisoxazole moiety for "clicking" to a biomolecule and a reactive handle for attachment to a payload (e.g., a drug, a fluorophore). Below is a generalized protocol for the synthesis of such a linker.

Protocol 2.1: Synthesis of a Bifunctional 4-Ethynylisoxazole Linker

This protocol describes the synthesis of a 4-ethynylisoxazole linker with a terminal carboxylic acid for subsequent activation and conjugation.

Materials:

  • Propargyl alcohol

  • 4-nitrobenzaldehyde

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Sodium azide

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reagents for nitrile oxide formation (e.g., sodium hypochlorite or chloramine-T)

  • A suitable protected bifunctional alkyne (e.g., containing a protected carboxylic acid)

Procedure:

  • Synthesis of an Aldoxime: React 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • Dissolve the aldoxime and a protected bifunctional alkyne (e.g., pent-4-ynoic acid) in a suitable solvent.

    • Slowly add an oxidizing agent (e.g., aqueous sodium hypochlorite) to generate the nitrile oxide in situ.

    • The nitrile oxide will undergo a [3+2] cycloaddition with the alkyne to form the isoxazole ring.

  • Deprotection and Functionalization:

    • Deprotect the carboxylic acid on the bifunctional alkyne to yield the 4-ethynylisoxazole linker with a free carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid can then be activated (e.g., as an NHS ester) for conjugation to an amine-containing payload.

Diagram 2.1: Synthesis of a Bifunctional 4-Ethynylisoxazole Linker

cluster_synthesis Synthesis of Bifunctional 4-Ethynylisoxazole Linker start Protected Bifunctional Alkyne + Aldoxime step1 In situ Nitrile Oxide Generation ([3+2] Cycloaddition) start->step1 step2 Formation of Protected 4-Ethynylisoxazole Linker step1->step2 step3 Deprotection step2->step3 step4 Bifunctional 4-Ethynylisoxazole Linker (with COOH) step3->step4 step5 Activation (e.g., NHS ester formation) step4->step5 end Activated 4-Ethynylisoxazole Linker step5->end

Caption: Workflow for synthesizing an activated 4-ethynylisoxazole linker.

Bioconjugation Protocols using 4-Ethynylisoxazole Linkers

Once a payload is attached to the 4-ethynylisoxazole linker, the terminal alkyne is ready for conjugation to an azide-modified biomolecule. Both CuAAC and SPAAC are viable methods.

Protocol 3.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating a 4-ethynylisoxazole-payload to an azide-functionalized protein (e.g., an antibody).

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-ethynylisoxazole-payload

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution

  • Deionized water

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-functionalized antibody and the 4-ethynylisoxazole-payload (typically at a 5-10 fold molar excess of the payload).

  • Preparation of the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution. Allow to incubate for a few minutes.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the antibody-payload mixture.

    • Immediately add the CuSO₄/THPTA premix to initiate the cycloaddition.

  • Incubation:

    • Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.

  • Quenching and Purification:

    • The reaction can be quenched by adding EDTA to chelate the copper.

    • Purify the antibody-drug conjugate using size exclusion chromatography to remove excess payload and catalyst components.

  • Characterization:

    • Characterize the conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR).

Diagram 3.1: CuAAC Workflow with 4-Ethynylisoxazole Linker

cluster_workflow CuAAC Bioconjugation Workflow start Azide-Modified Biomolecule + 4-Ethynylisoxazole-Payload catalyst Add Cu(I) Catalyst (CuSO4 + Sodium Ascorbate + Ligand) start->catalyst reaction Cycloaddition Reaction (Formation of Isoxazole-Triazole Linkage) catalyst->reaction purification Purification (e.g., SEC) reaction->purification end Characterized Bioconjugate purification->end

Caption: Copper-catalyzed bioconjugation using a 4-ethynylisoxazole linker.

Protocol 3.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative. This requires the biomolecule to be functionalized with a strained alkyne (e.g., DBCO), and the payload to be linked to an azide. The 4-ethynylisoxazole would in this case be part of the payload-azide construct.

Materials:

  • Strained alkyne-functionalized antibody (e.g., DBCO-antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized payload incorporating the 4-ethynylisoxazole linker

  • Deionized water

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, combine the strained alkyne-functionalized antibody with the azide-functionalized payload (typically at a 3-5 fold molar excess).

  • Incubation:

    • Gently mix and incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Purification:

    • Purify the antibody-drug conjugate using size exclusion chromatography to remove excess payload.

  • Characterization:

    • Characterize the conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR).

Diagram 3.2: SPAAC Workflow with an Isoxazole-Containing Payload

cluster_workflow SPAAC Bioconjugation Workflow start Strained Alkyne-Modified Biomolecule + Azide-Payload with Isoxazole reaction Copper-Free Cycloaddition start->reaction purification Purification (e.g., SEC) reaction->purification end Characterized Bioconjugate purification->end

Caption: Strain-promoted bioconjugation with an isoxazole-containing payload.

Stability and Characterization of Isoxazole-Linked Bioconjugates

A critical aspect of any linker technology is the stability of the resulting conjugate in biological environments. While specific data for 4-ethynylisoxazole linkers is not yet widely available, the inherent stability of the isoxazole ring in various biological contexts suggests that these linkers could offer robust performance.[6]

Table 4.1: Hypothetical Comparison of Linker Properties

PropertyTriazole Linker (from CuAAC/SPAAC)Isoxazole Linker (from Nitrile Oxide-Alkyne Cycloaddition)
Formation Chemistry Azide-Alkyne CycloadditionNitrile Oxide-Alkyne Cycloaddition
Bioorthogonality HighHigh
Stability HighExpected to be high
Hydrogen Bonding H-bond acceptor (N atoms)H-bond acceptor (N and O atoms)
Dipole Moment ModeratePotentially different, influencing solubility
In vivo Precedence ExtensiveLimited but growing in medicinal chemistry

Conclusion and Future Perspectives

The use of 4-ethynylisoxazole linkers represents a novel and promising avenue in the field of bioconjugation. The isoxazole moiety, with its presence in numerous bioactive molecules, offers the potential for favorable physicochemical and pharmacokinetic properties in the resulting bioconjugates.[1] The synthetic accessibility of functionalized isoxazoles through established cycloaddition chemistry makes them an attractive target for linker development.[4]

While the protocols provided herein are based on established bioconjugation principles, further research is warranted to fully characterize the reactivity, stability, and in vivo performance of 4-ethynylisoxazole-linked biomolecules. Such studies will be crucial in determining their potential to become a valuable addition to the bioconjugation toolkit, particularly in the development of next-generation antibody-drug conjugates and other targeted therapies.

References

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PMC.
  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Maynooth University Research Archive Library.
  • Evaluation of Triazole and Isoxazole Derivatives as Potential Anti-infective Agents. PMC.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC.
  • Synthesis of Hetero-bifunctional Azobenzene Glycoconjugates for Bioorthogonal Cross-Linking of Proteins.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Wiley Online Library.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
  • Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Preprints.org.
  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
  • Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocycliz
  • Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Compar
  • Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. PubMed.
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI.
  • Click Chemistry Reagents Overview. Sigma-Aldrich.
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
  • Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. MURAL.
  • An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences.
  • Bioorthogonal chemistry. Wikipedia.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI.
  • WO2019011078A1 - Oxadiazole linkers and use thereof.
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjug
  • Linkers Having a Crucial Role in Antibody–Drug Conjug
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC.

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Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of Electron-Deficient Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of performing Sonogashira cross-coupling on electron-deficient isoxazoles. It is designed for researchers encountering low yields, stalled reactions, or substrate degradation.

Topic: Optimization and Troubleshooting of Pd-Catalyzed Alkynylation of 3,5-Disubstituted Isoxazoles. Audience: Medicinal Chemists, Process Chemists. Scope: 4-Halo-isoxazoles (Electrophiles) and Isoxazolyl-alkynes (Nucleophiles).

Core Technical Analysis: Why This Reaction Fails

Electron-deficient isoxazoles present a "stability-reactivity" paradox in Sonogashira coupling. While the electron-withdrawing nature of the heterocycle theoretically accelerates oxidative addition (the first step of the catalytic cycle), it introduces two critical failure modes:

  • Nucleophilic Ring Cleavage: The N–O bond in electron-deficient isoxazoles is highly susceptible to cleavage by nucleophiles. Standard amine bases (e.g., Et₃N, diethylamine) used in classical Sonogashira conditions can attack the ring, leading to fragmentation into nitriles and ketones [1].

  • Competitive Coordination: The isoxazole nitrogen is a soft donor that can coordinate to Palladium(II) or Copper(I), displacing ligands and creating an inactive "catalyst sink," effectively stalling the cycle [2].

Troubleshooting Guide (Q&A Format)

Scenario A: "The reaction turns black immediately, and I see starting material + homocoupling."

Q: Why is my alkyne homocoupling (Glaser coupling) dominating the reaction? A: This indicates that the oxidative addition to the isoxazole is too slow compared to the copper-mediated oxidative dimerization of the alkyne.

  • Root Cause: The isoxazole nitrogen may be chelating the Copper(I) co-catalyst, preventing it from transmetallating the alkyne to the Palladium.

  • Solution: Switch to a Copper-Free Sonogashira protocol. Copper-free conditions eliminate the Glaser side-reaction and prevent Cu-isoxazole chelation.

  • Protocol Adjustment: Use a high-activity precatalyst like Pd(t-Bu₃P)₂ or XPhos Pd G2 which can facilitate the reaction without Copper [3].

Scenario B: "My isoxazole is disappearing, but I don't see the product. The NMR shows a complex mixture."

Q: Is the base destroying my isoxazole ring? A: Yes, this is the most common failure mode for electron-deficient isoxazoles (e.g., those with -NO₂, -CF₃, or ester substituents). Primary and secondary amines (Et₂NH, Piperidine) act as nucleophiles, attacking the C3 or C5 positions and cleaving the N-O bond.

  • Root Cause: Nucleophilic attack by amine bases.

  • Solution: Replace nucleophilic amine bases with inorganic bases or hindered non-nucleophilic amines .

  • Recommended Bases:

    • Solid Inorganic: anhydrous

      
       or 
      
      
      
      (requires polar solvent like DMF or DMA).
    • Liquid Organic: DIPEA (Hünig's base) is sterically hindered and less likely to attack the ring than Et₃N.

Scenario C: "The reaction stalls at 50% conversion."

Q: Should I increase the temperature? A: Proceed with caution. Isoxazoles are thermally sensitive. Instead of heat, upgrade the ligand.

  • Root Cause: Catalyst deactivation or insufficient electron density on the Pd center to facilitate oxidative addition if the isoxazole is sterically hindered (e.g., substituents at C3/C5).

  • Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands).

  • Recommendation: XPhos or SPhos . These ligands create a highly active mono-ligated Pd(0) species that is robust enough to drive the reaction to completion at mild temperatures (40–60 °C) [4].

Optimized Experimental Protocols

Protocol A: The "Robust" Method (Recommended Starting Point)

Best for: Standard 4-iodoisoxazoles with moderate stability.

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-Catalyst: CuI (5 mol%)

  • Ligand:

    
     (10 mol%) - Adding extra ligand stabilizes the catalyst.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Anhydrous, degassed)

  • Conditions: 60 °C under Argon for 4–12 hours.

Protocol B: The "Sensitive Substrate" Method (High Yield)

Best for: Electron-deficient isoxazoles (e.g., nitro-substituted) or when homocoupling is an issue.

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Why: Pre-formed active catalyst; air-stable solid; no induction period.

  • Co-Catalyst: None (Copper-Free).

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv).
    
  • Solvent: MeCN :

    
     (10:1) or pure DMF.
    
  • Conditions: 40–50 °C.

    • Note: The mild base prevents ring cleavage. The lack of Copper prevents homocoupling.[2]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for optimizing the yield based on observed experimental failures.

Sonogashira_Optimization Start Start: Standard Conditions (Pd(PPh3)2Cl2 / CuI / Et3N) CheckResult Analyze Outcome (LCMS/NMR) Start->CheckResult Issue_RingOpen Issue: Ring Cleavage / Degradation (Complex Mixture) CheckResult->Issue_RingOpen Substrate Decomposed Issue_Homo Issue: Alkyne Homocoupling (Glaser Product) CheckResult->Issue_Homo Dimer formed Issue_Stall Issue: Low Conversion / Stalled (SM Remaining) CheckResult->Issue_Stall Reaction too slow Sol_Base Solution: Switch Base Use Cs2CO3 or DIPEA (Avoid nucleophilic amines) Issue_RingOpen->Sol_Base Sol_CuFree Solution: Copper-Free Protocol Remove CuI Use Pd(tBu3P)2 or XPhos Pd G2 Issue_Homo->Sol_CuFree Sol_Ligand Solution: Boost Catalyst Activity Switch to XPhos or SPhos ligands Issue_Stall->Sol_Ligand Success High Yield Isolated Sol_Base->Success Sol_CuFree->Success Sol_Ligand->Success

Caption: Diagnostic workflow for selecting reaction conditions based on specific failure modes of isoxazole substrates.

Quantitative Comparison of Conditions

The table below summarizes expected outcomes based on catalyst and base choices for a hypothetical 4-iodo-3-nitroisoxazole coupling [5].

VariableStandard (Protocol A)Optimized (Protocol B)Impact Analysis
Catalyst

XPhos Pd G2 G2 precatalysts ensure rapid oxidative addition before decomposition occurs.
Base


Carbonate bases are non-nucleophilic, preserving the isoxazole ring.
Co-Catalyst CuI (5 mol%)None Removing Cu eliminates Glaser coupling and prevents N-coordination.
Yield < 30% (Complex mix)85–92% High fidelity coupling with minimal side reactions.
Side Product Ring-opened nitrilesTrace onlyStability is maintained by the mild base.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Yang, W., et al. (2019).[4][5] Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9, 8894-8904.[5] Link

  • BenchChem. (2025).[6] A Comparative Guide to Palladium Catalysts for Sonogashira Coupling. BenchChem Technical Guides. Link

Sources

Preventing homocoupling side reactions in isoxazole alkyne synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of alkynylated isoxazoles. A primary bottleneck in this chemistry is the formation of undesired diyne byproducts via the Glaser homocoupling pathway. Below, you will find mechanistic explanations, decision-making workflows, and field-proven protocols to optimize your yields.

Visual Troubleshooting Workflow

Troubleshooting A High Homocoupling Detected B Can you omit Copper? A->B C Yes: Copper-Free Sonogashira B->C Preferred D No: Must use Cu B->D Required E Use Pd(OAc)2 / Ligand Amine Base, No CuI C->E F Strict Degassing (Freeze-Pump-Thaw) D->F G Slow Addition of Terminal Alkyne F->G

Figure 1: Logical troubleshooting workflow for mitigating alkyne homocoupling.

FAQs & Troubleshooting Guide

Q1: Why is my terminal alkyne forming a diyne dimer instead of coupling with my haloisoxazole? A: You are observing the classic Glaser (or Hay) homocoupling side reaction[1]. In a standard Sonogashira coupling, copper(I) is used as a co-catalyst to form a highly reactive copper acetylide intermediate. However, if trace amounts of oxygen are present in the solvent or headspace, the copper acetylide undergoes rapid oxidative dimerization to form a symmetric diyne[2]. This is particularly problematic with electron-deficient substrates like haloisoxazoles. Their electron deficiency can slow down the palladium oxidative addition and transmetalation steps, giving the homocoupling side reaction more time to outcompete the desired cross-coupling cycle[3].

Q2: How can I completely eliminate this homocoupling side reaction? A: The most definitive way to prevent copper-mediated homocoupling is to remove the copper entirely[4]. Copper-free Sonogashira reactions (mechanistically referred to as Cassar-Heck alkynylations) rely solely on the palladium catalytic cycle[5]. By utilizing electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), the palladium center becomes sufficiently active to facilitate the deprotonation and coordination of the terminal alkyne without requiring a copper transmetalation agent[6]. This completely shuts down the Glaser pathway[7].

Q3: If I must use copper due to reagent constraints, how do I suppress the homocoupling? A: If a copper co-catalyst is mandatory, you must strictly control the reaction kinetics and environment:

  • Exclude Oxygen: The homocoupling yield is directly proportional to the concentration of dissolved oxygen[8]. Standard nitrogen balloon sparging is insufficient. You must use the Freeze-Pump-Thaw method.

  • Dilute Hydrogen Atmosphere: Running the reaction under an atmosphere of hydrogen gas diluted with argon (e.g., 5% H2 in Ar) can reduce homocoupling to ~2% by maintaining a reducing environment that prevents Cu(I) oxidation[8].

  • Syringe-Pump Addition: Keep the steady-state concentration of the terminal alkyne extremely low by adding it via a syringe pump over several hours.

Q4: Are there specific considerations when applying these conditions to isoxazole substrates? A: Yes. Isoxazoles are sensitive to strong bases and high temperatures, which can induce ring-opening (e.g., Boulton-Katritzky rearrangement) or degradation. While some copper-free protocols use strong inorganic bases or high temperatures (e.g., 120 °C in water)[9], isoxazoles require milder conditions. Amine bases like pyrrolidine or diisopropylamine (DIPA) are preferred[1]. Recently, room-temperature copper-free protocols using monoligated palladium precatalysts have proven highly effective for sensitive heterocycles[10].

Quantitative Data Comparison

ParameterCopper-Catalyzed (Standard)Copper-Free (Modified)
Catalyst Loading Pd (2-5 mol%), Cu (1-5 mol%)Pd (1-5 mol%)
Homocoupling Yield 5% - 30% (Highly O₂ dependent)< 1% (Mechanistically suppressed)
Reaction Temperature Room Temp to 60 °C60 °C to 100 °C (Requires higher activation)
Base Requirement Mild (Et₃N, iPr₂NH)Stronger amine (Pyrrolidine) or inorganic
Isoxazole Compatibility High (Due to mild conditions)Moderate (Requires careful base selection)

Mechanistic Pathway

Mechanism Pd0 Pd(0) Catalyst PdII Pd(II)-Isoxazole Intermediate Pd0->PdII Oxidative Addition (Isoxazole-X) Cross Isoxazole-Alkyne (Desired) PdII->Cross Reductive Elimination Alkyne Terminal Alkyne CuAcc Cu(I)-Acetylide Alkyne->CuAcc Base + CuI CuI Cu(I) Co-catalyst CuI->CuAcc CuAcc->PdII Transmetalation Diyne Diyne Homocoupling (Undesired) CuAcc->Diyne Oxidation by O2 (Glaser Coupling) Cross->Pd0 Regeneration O2 O2 (Trace Air) O2->Diyne

Figure 2: Competing catalytic cycles: Sonogashira cross-coupling vs. Glaser homocoupling.

Experimental Protocols

Protocol A: Copper-Free Alkynylation of Haloisoxazoles

Causality & Self-Validation: By omitting CuI, the Glaser pathway is mechanistically impossible. The use of a highly active Pd precatalyst in a slightly stronger amine base compensates for the lack of copper transmetalation. The absence of a non-polar, highly UV-active diyne spot on TLC validates the success of this copper-free approach.

  • In a glovebox or under strict Schlenk conditions, add the haloisoxazole (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and the terminal alkyne (1.2 equiv) to a flame-dried Schlenk flask.

  • Add thoroughly degassed pyrrolidine (acting as both solvent and base, 0.2 M). Reasoning: Pyrrolidine is sufficiently basic to deprotonate the Pd-coordinated alkyne without degrading the sensitive isoxazole ring.

  • Stir the mixture at 60 °C for 12 hours. Monitor via LC-MS.

  • Upon completion, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Copper-Catalyzed Alkynylation with Syringe-Pump Addition

Causality & Self-Validation: When CuI is necessary, minimizing O₂ and the steady-state concentration of the alkyne prevents the bimolecular dimerization of the copper acetylide. The slow addition ensures the alkyne is consumed by the cross-coupling cycle faster than it can dimerize.

  • Add the haloisoxazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%) to a Schlenk flask.

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • Perform three strict Freeze-Pump-Thaw cycles. Reasoning: Standard sparging leaves residual dissolved oxygen; freeze-pump-thaw ensures absolute removal, which is critical for preventing Cu-mediated oxidation.

  • Backfill the flask with a 5% H₂ / 95% Ar gas mixture. Reasoning: The dilute hydrogen atmosphere reduces adventitious oxidized copper species.

  • Dissolve the terminal alkyne (1.1 equiv) in degassed THF and add it dropwise via a syringe pump over 4 hours at room temperature.

  • Stir for an additional 2 hours, then work up with aqueous NH₄Cl and extract with EtOAc.

References

  • Source: cetjournal.
  • Source: rsc.
  • Title: Natural Sciences - Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)
  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.
  • Source: wikipedia.
  • Source: nih.
  • Title: Bicycle vs.
  • Source: researchgate.

Sources

TMS Deprotection in Heterocyclic Alkynes: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Troubleshooting decomposition, incomplete conversion, and side-reactions in heterocyclic substrates. Support Tier: Senior Application Scientist

Executive Summary: The Deceptive Simplicity

Removing a trimethylsilyl (TMS) group is often treated as trivial—a "throwaway" step using


 in methanol. However, when applied to heterocyclic alkynes  (pyridines, thiophenes, imidazoles), this standard protocol frequently fails.

Heterocycles introduce unique electronic perturbations:

  • Lewis Basicity: Nitrogen atoms can coordinate with reagents or activate the alkyne toward polymerization.

  • Electron Deficiency: Rings like pyridine render the alkyne (and the ring itself) susceptible to nucleophilic attack by the very base used for deprotection.

  • Volatility: Many low-molecular-weight heterocyclic alkynes sublime during concentration, leading to "ghost" yields.

This guide replaces trial-and-error with mechanistically grounded protocols.

Diagnostic Hub (Q&A)

Symptom A: "My reaction turned into black tar/sludge."

Diagnosis: Base-Induced Polymerization or Ring Opening. The Mechanism: Standard bases (


, NaOH) generate methoxide or hydroxide. In electron-deficient heterocycles (e.g., 2-ethynylpyridine), the ring is susceptible to nucleophilic attack. Furthermore, the deprotected alkyne anion is a strong nucleophile that can attack the starting material, triggering rapid oligomerization (the "black tar").
The Fix: 
Switch to Buffered Fluoride Deprotection . By adding acetic acid to TBAF, you neutralize the inherent basicity of "naked" fluoride, creating a mild buffering system that cleaves the Si-C bond without generating hard nucleophiles.
  • Reference Protocol:

Symptom B: "I see a new spot, but the mass is double the expected product."

Diagnosis: Glaser Coupling (Oxidative Dimerization). The Mechanism: Terminal alkynes are prone to homocoupling in the presence of:

  • Trace Oxygen.

  • Trace Copper (often present in lower-grade reagents or glassware).

  • Base.[1][2][3][4][5][6][7] The Fix: Strictly exclude oxygen. Sparging with argon for 15 minutes is insufficient for sensitive substrates. You must use Freeze-Pump-Thaw cycles. Alternatively, add a radical scavenger (e.g., BHT) or switch to acidic deprotection if the substrate allows.

Symptom C: "The reaction is clean on TLC, but the flask is empty after the rotovap."

Diagnosis: Product Volatility. The Mechanism: Heterocyclic alkynes like 2-ethynylpyridine or 3-ethynylthiophene have significant vapor pressure. They co-evaporate with solvents like THF or Methanol. The Fix:

  • Do not concentrate to dryness. Keep the product in solution and telescope directly to the next step (e.g., Click reaction or Sonogashira).

  • Switch solvents. Extract into a higher boiling solvent (e.g., Toluene) if concentration is necessary, or use a cold water bath (< 20°C) with controlled vacuum (do not go below 50 mbar).

Symptom D: "TBAF worked, but I can't get rid of the tetrabutylammonium salts."

Diagnosis: Purification Failure. The Mechanism: TBAF residues form viscous oils that streak on silica columns and contaminate NMR spectra. The Fix: Use a Calcium Scavenger . Treating the reaction mixture with


 and Dowex sulfonic acid resin precipitates the fluoride and ammonium species, allowing them to be filtered off before column chromatography.
  • Reference Protocol:

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for selecting the correct deprotection strategy based on substrate properties.

DeprotectionLogic Start Start: TMS-Alkyne Substrate CheckBase Is the Heterocycle Base-Sensitive? (e.g., Pyridine, Electrophilic Ring) Start->CheckBase Standard Standard Protocol: K2CO3 / MeOH CheckBase->Standard No (Thiophene, Furan) CheckAcid Is it Acid-Sensitive? CheckBase->CheckAcid Yes (Pyridine, Diazine) Volatile Is Product Volatile? Standard->Volatile Buffered Buffered Protocol: TBAF + AcOH (pH ~7) CheckAcid->Buffered No Silver Silver-Mediated: AgNO3 or AgF (The 'Nuclear' Option) CheckAcid->Silver Yes (Very Sensitive) Buffered->Volatile Silver->Volatile Telescope Do NOT Isolate. Telescope to Next Step. Volatile->Telescope Yes (< 150 MW) Isolate Standard Workup (CaCO3 Scavenge) Volatile->Isolate No

Figure 1: Decision tree for selecting the optimal deprotection methodology based on substrate stability and physical properties.

Validated Experimental Protocols

Protocol A: Silver-Mediated Deprotection (For Ultra-Sensitive Substrates)

Best for: Substrates that decompose in both base and fluoride (e.g., highly electrophilic aldehydes or complex scaffolds).

The Science: Silver(I) forms a


-complex with the alkyne, weakening the C-Si bond. This allows nucleophilic attack by methanol/water under essentially neutral conditions.
  • Dissolve: Dissolve TMS-alkyne (1.0 equiv) in a mixture of DCM : MeOH : Water (7 : 4 : 1). Concentration should be ~0.1 M.

  • Catalyst: Add

    
     (0.1 – 0.2 equiv).
    
    • Note: Exclude light by wrapping the flask in aluminum foil (prevents reduction to Ag(0)).

  • Monitor: Stir at room temperature. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with brine to precipitate silver salts.

    • Dry over

      
       and concentrate.
      
Protocol B: Buffered TBAF (The "General Purpose" Fix)

Best for: Base-sensitive heterocycles where standard TBAF causes tarring.

The Science: Adding Acetic Acid (AcOH) in a 1:1 molar ratio with TBAF buffers the solution. The active species becomes a bifluoride-like complex, which is strong enough to cleave Si-C but too non-nucleophilic to attack the heterocycle.

  • Prepare Buffer: In a separate vial, mix TBAF (1.0 M in THF, 1.2 equiv) with Glacial Acetic Acid (1.2 equiv).

  • Reaction: Add the buffered mixture dropwise to a solution of TMS-alkyne (1.0 equiv) in THF at 0°C.

  • Warm: Allow to warm to Room Temperature (RT).

  • Scavenging Workup (Crucial for purity):

    • Do not do an aqueous extraction yet.

    • Add

      
       (2.0 equiv) and Dowex 50WX8 (sulfonic acid resin) to the reaction mixture.
      
    • Stir for 30 minutes. This traps the ammonium and fluoride species.

    • Filter through a pad of Celite.

    • Concentrate the filtrate (watch for volatility!).

Comparative Data: Reagent Selection

Reagent SystemActive SpeciespH Approx.Risk FactorBest Application

/ MeOH

/

> 10High (Nu- Attack)Simple Aryl Alkynes
TBAF (THF)

(Naked)
Basic*Med (Basic/E2 elim)Bulky Silyl Groups (TIPS)
TBAF + AcOH

~ 7Low Heterocycles (Pyridine)

/ MeOH

-complex
NeutralVery Low Ultra-Labile Substrates

*Note: "Naked" fluoride in aprotic solvents behaves as a strong base, comparable to hydroxide.

Mechanism of Failure (Visualized)

Understanding why the reaction fails is critical for prevention. The diagram below contrasts the standard base pathway (leading to decomposition) with the targeted fluoride pathway.

Mechanism Substrate 2-Ethynylpyridine-TMS (Electrophilic Ring) Base Strong Base (MeO-) Substrate->Base Buffer Buffered F- (AcOH/TBAF) Substrate->Buffer AttackRing Nu- Attack on Ring (Michael-type) Base->AttackRing Decomp DECOMPOSITION (Ring Opening/Tar) AttackRing->Decomp AttackSi Selective Attack on Silicon Buffer->AttackSi Product Clean Product (2-Ethynylpyridine) AttackSi->Product

Figure 2: Mechanistic divergence between base-mediated decomposition and selective fluoride deprotection.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Carpita, A.; Mannocci, L.; Rossi, R. "Silver(I)-Catalyzed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes."[8] Eur. J. Org.[8] Chem.2005 , 2005, 1367–1377.[8] Link (Source for the Silver Nitrate protocol).

  • Chung, Y. K.; et al. "Chemoselective desilylation of silyl-protected alkynes." J. Org.[1][8] Chem.2005 , 70, 10143. (Discussions on base sensitivity).

  • Kudo, K.; et al. "An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Synlett2008 , 2008, 1923-1926. Link (Source for the Calcium Carbonate/Dowex workup).

  • Valois-Escamilla, I.; et al. "Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives." J. Mex.[5] Chem. Soc.2011 , 55, 134.[5][9] Link (Comparison of AgF vs TBAF for sensitive substrates).

Sources

Optimization of Pd-catalyst loading for isoxazole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOX-PD-OPT-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Pd-Catalyst Loading & Stability in Isoxazole Cross-Coupling

Executive Summary & Diagnostic Triage

Welcome to the Advanced Catalysis Support Module. You are likely accessing this guide because your isoxazole cross-coupling yields are inconsistent, or you are observing ring fragmentation.

The Central Challenge: Isoxazoles are "privileged but fragile" scaffolds. Unlike robust benzenoids, they present two distinct failure modes during Pd-catalysis:

  • Catalyst Poisoning: The isoxazole nitrogen (

    
    ) is a competent ligand (
    
    
    
    -donor) that can displace phosphines, forming inactive
    
    
    resting states.
  • Ring Cleavage: The weak N–O bond (

    
    55 kcal/mol) is susceptible to oxidative insertion by low-valent metals or reductive cleavage, often resulting in enaminones or nitriles rather than the coupled product.
    
Diagnostic Decision Matrix

Use the following logic flow to diagnose your current failure mode before attempting optimization.

TroubleshootingTree Start Reaction Outcome? NoConv < 10% Conversion (Starting Material Intact) Start->NoConv Decomp Complex Mixture / Ring Opening Start->Decomp LowYield Stalled Conversion (e.g., stops at 40%) Start->LowYield Poison Diagnosis: Catalyst Poisoning Isoxazole N-coordination NoConv->Poison If catalyst is soluble OxAdd Diagnosis: Failed Oxidative Addition (Electronic mismatch) NoConv->OxAdd If Pd black forms immed. BaseIssue Diagnosis: Base-Mediated Cleavage (pKa too high) Decomp->BaseIssue If pH > 12 Reductive Diagnosis: Reductive N-O Cleavage (Hydride source present) Decomp->Reductive If using alcohols/formates Aggreg Diagnosis: Catalyst Death (Pd Black formation) LowYield->Aggreg Precipitate observed ProdInhib Diagnosis: Product Inhibition (Bi-aryl product binds Pd) LowYield->ProdInhib Solution remains clear Sol_Bulky Action: Switch to Bulky Ligand (XPhos, tBuXPhos) to displace N Poison->Sol_Bulky Sol_WeakBase Action: Switch to Carbonates/Phosphates (Avoid Alkoxides) BaseIssue->Sol_WeakBase Sol_Dosing Action: Syringe Pump Catalyst Addition (Keep [Pd] steady) Aggreg->Sol_Dosing

Figure 1: Diagnostic logic for identifying failure modes in isoxazole couplings. Follow the path matching your LCMS/NMR observations.

Catalyst Loading & Lifecycle Management

Optimization is not simply "adding more catalyst."[1][2] In isoxazole chemistry, the relationship between loading and yield is often non-linear due to the "Reservoir Effect."

The "Reservoir Effect" Mechanism

At high loadings (>5 mol%), excess Pd coordinates to the isoxazole nitrogen. This sequestered Pd is inactive but in equilibrium with the active cycle. If you lower the loading too much (<0.5 mol%) without changing the ligand, the equilibrium shifts entirely to the coordinated (inactive) state, and the reaction dies completely.

Recommendation: To lower loading, you must increase the Ligand:Metal ratio or use ligands with higher binding constants than the isoxazole nitrogen.

Quantitative Optimization Table
VariableStandard Starting PointHigh-Performance OptimizationRationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Pd-Precatalysts (e.g., XPhos Pd G4) Precatalysts ensure rapid initiation without requiring excess reducing agents that might cleave the N-O bond.
Loading 2.0 - 5.0 mol%0.1 - 0.5 mol% Achievable only if the ligand prevents Pd-black aggregation.
Ligand PPh₃ or dppfXPhos, SPhos, or CataCXium A Bulky, electron-rich biaryl phosphines sterically prevent isoxazole N-coordination [1].
Base NaOtBu or KOtBuK₃PO₄ or Cs₂CO₃ Strong alkoxides attack the isoxazole ring (C3/C5 positions). Carbonates are safer.
Solvent DMF or THF1,4-Dioxane or Toluene/Water DMF can decompose to form dimethylamine, which nucleophilically opens the isoxazole ring.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Halogenated Isoxazoles

Best for: Synthesizing bi-aryl isoxazoles where the halogen is on the isoxazole ring.

Context: Halogenated isoxazoles are electron-deficient. Oxidative addition is fast, but the product is prone to ring opening.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Halo-isoxazole (1.0 equiv)

    • Boronic acid (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G4 (0.5 - 1.0 mol%) — Preferred over in-situ generation.

    • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent System: Add degassed 1,4-Dioxane:Water (4:1 ratio). Concentration: 0.2 M.

    • Note: Water is critical for the transmetallation step using inorganic bases.

  • Execution: Seal and heat to 60–80°C.

    • Warning: Do not exceed 100°C unless necessary. Isoxazole thermal stability drops rapidly >100°C in basic media.

  • Workup: Cool to RT immediately upon completion. Filter through Celite. Avoid acidic washes (risk of hydrolysis).

Protocol B: Direct C–H Arylation (C5-H Activation)

Best for: Late-stage functionalization of unsubstituted isoxazoles. Based on Fagnou/Sasai methodologies [2, 3].

Context: This avoids pre-functionalizing the isoxazole but requires a specific "Concerted Metalation-Deprotonation" (CMD) pathway.

  • Catalyst System:

    • Pd Source: Pd(OAc)₂ (2–5 mol%)

    • Ligand: PCy₃·HBF₄ (4–10 mol%) or DPPBz (for site selectivity).

    • Additive: Pivalic Acid (PivOH) (30 mol%) — CRITICAL COMPONENT.

  • Reagents:

    • Isoxazole substrate (1.0 equiv)

    • Aryl Bromide/Iodide (1.2 equiv)

    • Base: K₂CO₃ (2.0 equiv)[3]

  • Mechanism: The pivalate acts as a proton shuttle, lowering the energy barrier for cleaving the C5–H bond.

  • Conditions: DMA or Toluene at 100–110°C.

    • Note: This reaction requires higher temperatures than Suzuki coupling. Ensure your isoxazole substitution pattern tolerates this (3,5-disubstituted are most stable).

Mechanistic Visualization

Understanding the competition between the productive cycle and the poisoning pathway is key to selecting the right loading.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Isoxazole N-Coordination (Catalyst Resting State) Pd0->Coord Isoxazole (Excess) TransMet Transmetallation OxAdd->TransMet Ar'-B(OH)2 Coord->Pd0 Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle vs. The Poisoning Trap. Note that the "Resting State" (Red) prevents the catalyst from entering the productive Blue cycle unless heat or bulky ligands drive the equilibrium back.

Frequently Asked Questions (FAQ)

Q: I see a black precipitate immediately upon adding the catalyst. What happened? A: This is "Pd Black" formation. It indicates your ligand is not binding the palladium tightly enough, or the Pd(II) to Pd(0) reduction happened too fast without substrate stabilization.

  • Fix: Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or XPhos Pd G4 . Avoid Pd(PPh₃)₄ if it is old (it oxidizes easily).

Q: Can I use ethanol or methanol as a co-solvent? A: Proceed with extreme caution. Under basic conditions, alcohols can form alkoxides which may nucleophilically attack the isoxazole ring, leading to fragmentation. Aprotic polar solvents (Dioxane, THF, Toluene) are safer.

Q: My reaction works at 5 mol% but fails completely at 1 mol%. A: This confirms the "Reservoir Effect." At 1 mol%, the isoxazole substrate (present in large excess relative to Pd) is overwhelming the Pd center, saturating all coordination sites.

  • Fix: You do not necessarily need more metal. You need a stronger ligand (e.g., switch from PPh₃ to tBuXPhos ) to out-compete the isoxazole nitrogen for the metal center [4].

Q: How do I remove residual Palladium from the final isoxazole product? A: Isoxazoles love to hold onto metals. Standard silica columns are often insufficient.

  • Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT ) post-reaction. Stir the crude mixture with the resin for 4 hours at 40°C before filtration.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696. Link

  • Liégault, B., et al. "Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds."[4] Journal of Organic Chemistry, vol. 74, no. 5, 2009, pp. 1826–1834. Link

  • Veitch, G. E., et al. "Palladium-Catalyzed Direct C–H Arylation of Isoxazoles at the 5-Position." Angewandte Chemie International Edition, vol. 54, no. 33, 2015, pp. 9572–9576. Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Heterocycles." Topics in Heterocyclic Chemistry, 2016. Link

For further assistance, please contact the High-Throughput Experimentation (HTE) Core.

Sources

Technical Support Center: Isoxazole Ring Stability During Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the degradation of isoxazole-containing intermediates during late-stage deprotection. The isoxazole ring is a privileged pharmacophore in drug development, but its delicate N–O bond and acidic C3/C5 protons make it highly susceptible to harsh basic and reductive conditions[1].

This guide is designed to elucidate the mechanistic causality behind these degradation pathways and provide self-validating protocols to ensure structural integrity during your synthetic workflows.

Quantitative Stability Profile

The stability of the isoxazole ring is highly dependent on the pH of the medium and the reaction temperature. The quantitative data below, derived from hydrolytic stability studies on the isoxazole-containing drug Leflunomide, illustrates the kinetic vulnerability of the ring[2][3].

pH LevelTemperature (°C)Half-life (t½)Structural Observation
4.0 (Acidic)25StableIntact isoxazole
7.4 (Neutral)25StableIntact isoxazole
10.0 (Basic)256.0 hoursBase-catalyzed ring opening
4.0 (Acidic)37StableIntact isoxazole
7.4 (Neutral)377.4 hoursMild degradation initiated
10.0 (Basic)371.2 hoursRapid ring opening to cyanoenolate

Table 1: Hydrolytic stability of the isoxazole ring under varying pH and temperature conditions.

Troubleshooting Guides & FAQs

Q1: My isoxazole intermediate degrades into a highly polar byproduct during ester saponification (NaOH/MeOH). What is happening? Causality: You are observing base-catalyzed ring opening. The isoxazole ring is sensitive to strong nucleophiles and high pH. If your isoxazole has a proton at the C3 position, strong bases will deprotonate it, triggering an E1cB-like elimination that cleaves the N–O bond to form a stable, highly polar cyanoenolate (β-keto nitrile)[2]. Even if C3 is substituted, hydroxide can attack the C5 position, leading to ring fragmentation. As shown in Table 1, at pH 10.0 and 37°C, the half-life of the ring is merely 1.2 hours[3]. Solution: Switch to ultra-mild hydrolysis conditions (e.g., LiOH at 0°C) or utilize orthogonal protecting groups (e.g., allyl esters cleaved by Pd(PPh3)4, or t-butyl esters cleaved by TFA).

G A Intact Isoxazole Ring B Base Attack / Deprotonation A->B C N-O Bond Cleavage B->C D Cyanoenolate Formation C->D

Mechanism of base-catalyzed isoxazole ring opening.

Q2: I attempted to remove a Benzyl (Bn) or Cbz group using standard Pd/C and H2, but my mass spec shows a +2 Da mass shift and loss of the isoxazole. Why? Causality: The N–O bond is the "Achilles' heel" of the isoxazole ring, with a relatively low bond dissociation energy[2]. Under catalytic hydrogenation conditions (Pd/C, H2), the N–O bond undergoes rapid reductive cleavage before or alongside the deprotection of your target group, yielding a β-enamino ketone[4]. The +2 Da shift corresponds to the addition of two hydrogen atoms across the cleaved N–O bond. Solution: Avoid transition-metal catalyzed hydrogenation. For Cbz or Bn deprotection in the presence of an isoxazole, use strong Lewis acids like Iodotrimethylsilane (TMSI) or Boron tribromide (BBr3), which selectively cleave ethers and carbamates while leaving the isoxazole intact.

Q3: Is the isoxazole ring stable to harsh acidic deprotection, such as neat TFA or BBr3? Causality: Yes, generally. The isoxazole nitrogen is weakly basic (pKa ≈ -3), meaning it does not readily protonate unless exposed to superacids. Because it remains uncharged in standard acidic media like Trifluoroacetic acid (TFA) or HCl, the aromaticity of the ring is preserved, and it resists electrophilic degradation[1][5]. Solution: Acidic deprotection (e.g., Boc or t-Bu removal) is the preferred orthogonal strategy for isoxazole-containing compounds.

Workflow Start Deprotection Strategy Acid Acidic (e.g., TFA) Start->Acid Base Basic (e.g., LiOH) Start->Base Red Reductive (e.g., H2, Pd/C) Start->Red AcidRes Stable (Monitor T < 40°C) Acid->AcidRes BaseRes High Risk of Ring Opening (Keep pH < 8, T < 25°C) Base->BaseRes RedRes High Risk of N-O Cleavage (Use TMSI instead) Red->RedRes

Decision tree for selecting isoxazole-compatible deprotection conditions.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) so you can verify the success of the reaction before proceeding to workup.

Protocol A: Chemoselective Cbz/Bn Deprotection via TMSI (Avoiding Reductive Cleavage)

Purpose: Removal of carbamate/ether protecting groups without reducing the isoxazole N–O bond.

  • Preparation: Dissolve the isoxazole-containing substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Dropwise add Iodotrimethylsilane (TMSI, 2.5 eq). Causality: TMSI acts as a hard Lewis acid, selectively activating the carbonyl/ether oxygen, completely bypassing the reductive pathways that destroy the N-O bond.

  • Incubation: Stir at 0 °C for 1 hour, then allow to warm to ambient temperature (20 °C) for 2 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in Methanol, and analyze via LCMS.

    • Success criteria: Disappearance of starting material mass; appearance of desired product mass.

    • Failure criteria: If you observe a +2 Da mass shift, it indicates moisture contamination leading to HI formation and unintended side reactions.

  • Quench & Workup: Quench the reaction strictly with Methanol (to destroy excess TMSI) followed by saturated aqueous Na2S2O3 to neutralize any liberated iodine (color change from brown to pale yellow). Extract with DCM.

Protocol B: Ultra-Mild Ester Hydrolysis (Minimizing Base-Catalyzed Ring Opening)

Purpose: Saponification of alkyl esters while preserving the base-sensitive isoxazole ring.

  • Preparation: Dissolve the ester substrate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O. Cool the mixture strictly to 0 °C using an ice bath. Causality: Lowering the temperature to 0 °C drastically reduces the kinetics of the E1cB ring-opening pathway (as extrapolated from Table 1).

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.1 eq) in one portion. Causality: LiOH is a milder base than NaOH/KOH, and the lithium cation helps coordinate the ester carbonyl, accelerating hydrolysis over ring deprotonation.

  • Incubation: Stir at 0 °C for 2–4 hours. Do not let the reaction warm to room temperature.

  • Self-Validation (IPC): Monitor via TLC (UV active) every 30 minutes.

    • Success criteria: Formation of a baseline spot (the carboxylate salt).

    • Failure criteria: If a highly polar, UV-shifted spot appears, ring opening to the cyanoenolate has occurred. Immediately quench the reaction.

  • Quench & Workup: Acidify the reaction mixture to pH 4.0 using 1M citric acid (avoid strong mineral acids to prevent precipitation issues). Extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.

References
  • Synthetic reactions using isoxazole compounds. Clockss.org. 1

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem. 2

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.3

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. National Institutes of Health (NIH). 4

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. National Institutes of Health (NIH). 5

Sources

Application Support Center: Optimizing 4-Iodoisoxazole Alkynylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Synthesizing C4-alkynylisoxazoles via the Sonogashira reaction is a critical transformation in medicinal chemistry and materials science. However, the unique electronic and structural properties of the 4-iodoisoxazole core make it highly susceptible to byproduct formation.

This guide is designed by our Senior Application Scientists to help you diagnose, understand, and eliminate side reactions through mechanistic insights and self-validating experimental protocols.

Diagnostic Workflow for Byproduct Identification

Before optimizing your reaction, you must identify the primary failure mode. Use the diagnostic flowchart below to match your LC-MS/NMR data with the correct optimization strategy.

ByproductTroubleshooting Start Reaction Analysis (LC-MS / NMR) Decision Identify Primary Byproduct Start->Decision Glaser 1,3-Diyne (Glaser Homocoupling) Decision->Glaser Mass = 2x Alkyne - 2H RingOpen Ring Degradation (Loss of Isoxazole Core) Decision->RingOpen Multiple Unidentified Peaks Dehal Deiodination (Reduction) Decision->Dehal Mass = Isoxazole - I + H Sol1 Exclude O2 Switch to Cu-Free Pd Glaser->Sol1 Sol2 Use Non-Nucleophilic Base (e.g., iPr2NH, Et3N) RingOpen->Sol2 Sol3 Optimize Ligand Lower Temperature Dehal->Sol3

Diagnostic workflow for identifying and resolving 4-iodoisoxazole alkynylation byproducts.

Mechanistic Causality of Byproduct Formation

To permanently resolve coupling issues, we must address the root chemical causes rather than just changing solvents blindly.

A. Glaser-Hay Homocoupling (1,3-Diyne Formation) The most pervasive byproduct in terminal alkyne cross-coupling is the 1,3-diyne dimer[1]. This is driven by the copper(I) co-catalyst undergoing an oxidative dimerization cycle. Trace oxygen acts as the terminal oxidant, converting the Cu(I)-acetylide intermediate into the homocoupled waste[2]. Because 4-iodoisoxazoles can suffer from slow oxidative addition (especially if sterically hindered at the C3 position), the palladium cycle bottlenecks[3]. This kinetic delay allows the faster copper-catalyzed homocoupling cycle to outcompete the cross-coupling, rapidly consuming your valuable alkyne[4].

B. Isoxazole Ring Degradation The N–O bond of the isoxazole core is inherently labile under strongly basic or nucleophilic conditions. Standard Sonogashira protocols often employ primary or secondary amines (e.g., piperidine) at elevated temperatures (80 °C). These nucleophilic bases can attack the isoxazole ring, leading to ring-opening and a complex mixture of decomposition products[5].

C. Deiodination (Reduction) If transmetalation from the copper-acetylide to the palladium(II) complex is too slow, the Pd(II) intermediate may undergo premature reductive elimination or protodehalogenation. This is heavily influenced by steric bulk at the C3/C5 positions of the isoxazole, which physically blocks the incoming alkyne[6].

Condition Optimization & Quantitative Data

The table below summarizes how transitioning from standard conditions to optimized protocols impacts byproduct distribution and overall yield.

ParameterStandard SonogashiraOptimized Cu-CatalyzedCopper-Free Protocol
Catalyst System Pd(PPh3)2Cl2 / CuIPd(acac)2 / PPh3 / CuIPd(PPh3)4
Base PiperidineEt3N (2.0 equiv)iPr2NH
Solvent DMFDMFToluene or THF
Temperature 80 °C60 °C40 °C
Glaser Homocoupling High (>20%)Low (<5%)Trace (<1%)
Isoxazole Stability Poor (Ring Opening)ExcellentExcellent
Typical Target Yield 40 - 60%85 - 98%80 - 95%

Data synthesized from benchmark optimization studies on C4-alkynylisoxazoles and Glaser minimization protocols[3][4][5].

Self-Validating Experimental Protocol: Copper-Free Sonogashira

To completely circumvent Glaser homocoupling while preserving the sensitive isoxazole ring, we recommend a copper-free approach[2]. This protocol is designed as a self-validating system —each step includes an observable metric to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: System Degassing & Validation

  • Action: Subject the solvent (Toluene) and base (iPr2NH) to three consecutive Freeze-Pump-Thaw cycles in a Schlenk flask.

  • Causality: Even in the absence of copper, trace oxygen oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, stalling the catalytic cycle.

  • Self-Validation: The solution must remain completely clear upon warming. The appearance of a black precipitate (Pd black) upon later catalyst addition indicates failed deoxygenation.

Step 2: Reagent Assembly & Base Stability Check

  • Action: Under an argon atmosphere, combine the 4-iodoisoxazole (1.0 equiv), the terminal alkyne (1.2 equiv), and iPr2NH (2.0 equiv) in the degassed Toluene. Stir for 15 minutes at room temperature.

  • Causality: iPr2NH is sterically hindered and non-nucleophilic, which prevents the base-induced N–O bond cleavage commonly seen with piperidine[4].

  • Self-Validation: Perform a rapid TLC or LC-MS check before adding the palladium catalyst. The 4-iodoisoxazole peak must remain 100% intact. If degradation is observed here, your base contains nucleophilic impurities (e.g., moisture or primary amines).

Step 3: Catalyst Introduction & Cross-Coupling

  • Action: Add Pd(PPh3)4 (5 mol%) and gently heat the mixture to 40 °C.

  • Causality: A lower temperature (40 °C) provides sufficient thermal energy for oxidative addition into the highly reactive C–I bond, while remaining safely below the thermal degradation threshold of the isoxazole core.

  • Self-Validation: Monitor the reaction via LC-MS at the 2-hour mark. The emergence of the target mass (M+H) without the appearance of the M+M-2 (1,3-diyne) peak validates the complete suppression of the homocoupling pathway.

Troubleshooting FAQs

Q: My LC-MS shows a massive peak corresponding to the 1,3-diyne. How do I salvage this? A: This is the Glaser-Hay homocoupling product, driven by trace oxygen and the copper(I) co-catalyst[1]. If your specific substrate strictly requires copper for transmetalation, you must rigorously exclude oxygen and reduce the CuI loading to 0.5–2 mol%. Alternatively, running the reaction under a dilute reducing atmosphere (e.g., a safe N2/H2 gas mixture) can actively suppress oxidative homocoupling[7]. For the most robust, long-term solution, switch to the copper-free protocol detailed above[2].

Q: The 4-iodoisoxazole starting material is disappearing, but I don't see the product or the homocoupled alkyne. What is happening? A: You are experiencing base-induced isoxazole ring opening. The N–O bond is highly sensitive to strong nucleophiles. If you are using primary/secondary amines (like piperidine) or strong inorganic bases at high temperatures, the ring will degrade into water-soluble fragments that often don't ionize well on LC-MS[5]. Switch to a bulky, non-nucleophilic base like triethylamine (Et3N) or diisopropylamine (iPr2NH) and lower the temperature to 40–60 °C[3].

Q: Does the substitution pattern on the isoxazole (C3 vs. C5) affect the coupling efficiency? A: Yes, significantly. Steric hindrance at the C3 position has a much greater negative impact on cross-coupling efficiency than substituents at the C5 position[3][6]. Bulky groups at C3 (e.g., tert-butyl or isopropyl) physically impede the oxidative addition of palladium into the C4–I bond. If you have a bulky C3 group, you may need to increase the reaction time or switch to a less sterically demanding, highly electron-rich phosphine ligand to force the catalytic cycle forward.

References

1.[4] Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation - The Journal of Organic Chemistry (ACS Publications) -4 2.[7] Sonogashira Coupling Reaction with Diminished Homocoupling - Washington.edu / JACS - 7 3.[2] Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - RSC Books - 2 4.[3] Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate -3 5.[1] Minimizing homocoupling side products in Sonogashira reactions - Benchchem - 1 6.[5] Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Publishing - 5 7.[6] Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate - 6

Sources

Overcoming steric hindrance in 4-substituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazoles, particularly those with sterically demanding substituents at the C4 position. The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, its synthesis can be challenging, especially when steric hindrance impedes classical reaction pathways. This guide provides in-depth troubleshooting, alternative strategies, and detailed protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues in 4-Substituted Isoxazole Synthesis

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My [3+2] cycloaddition reaction is giving a low or no yield when I use a bulky alkyne or a hindered nitrile oxide precursor. What is the likely cause and how can I fix it?

Answer: This is a classic problem of steric hindrance negatively impacting the transition state of the 1,3-dipolar cycloaddition, which is the most common method for isoxazole synthesis.[3][4] The reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile).[5]

  • Causality: Large substituents on either the alkyne or the nitrile oxide create significant steric clash in the compact, five-membered transition state. This raises the activation energy of the reaction, drastically slowing it down or preventing it from proceeding altogether. Regioselectivity can also be compromised, leading to a mixture of products.[6]

  • Troubleshooting Steps:

    • Elevate the Reaction Temperature: Increasing the temperature provides the necessary energy to overcome the higher activation barrier. However, be cautious, as this can also promote the dimerization of the unstable nitrile oxide intermediate into furoxans (a common byproduct).[7]

    • Screen Different Solvents: The choice of solvent can influence the transition state. Experiment with a range of solvents, from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., acetonitrile, DMF).

    • Slow Addition of Reagents: If you are generating the nitrile oxide in situ (e.g., from an aldoxime using an oxidant like N-chlorosuccinimide or chloramine-T), add the oxidant or the aldoxime precursor slowly to the reaction mixture containing the alkyne.[8] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[7]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times, particularly for sluggish reactions.[8][9][10][11] The rapid, uniform heating can help overcome the activation energy barrier more efficiently than conventional heating.

Question 2: I'm observing significant formation of a byproduct that I suspect is a furoxan. How can I confirm this and prevent its formation?

Answer: Furoxan (1,2,5-oxadiazole-2-oxide) formation is the most common side reaction in syntheses involving nitrile oxides. It occurs when two molecules of the nitrile oxide dimerize. This process is particularly prevalent with sterically hindered substrates because the desired cycloaddition reaction is slow, giving the nitrile oxides more opportunity to react with each other.[7]

  • Confirmation: Furoxans can often be identified by mass spectrometry (they will have a mass corresponding to two molecules of your nitrile oxide) and NMR spectroscopy.

  • Prevention Strategies:

    • In Situ Generation: As mentioned above, generating the nitrile oxide slowly in situ is the most effective strategy.[3][8] This ensures it reacts with the alkyne as soon as it is formed.

    • Use of Catalysts: Certain catalysts can accelerate the desired cycloaddition, outcompeting the dimerization pathway. Copper(I) catalysts, for instance, are well-known to promote the cycloaddition of terminal alkynes and in situ generated nitrile oxides, often with excellent regioselectivity.[12]

    • Reaction Concentration: Running the reaction at a higher concentration of the alkyne relative to the nitrile oxide precursor can also favor the bimolecular cycloaddition over the dimerization.

Question 3: Are there alternative synthetic routes that are more tolerant of steric bulk at the C4 position?

Answer: Yes. When the [3+2] cycloaddition is not viable due to extreme steric hindrance, other methods that build the ring in a different manner or introduce the C4 substituent at a later stage are highly effective.

  • Electrophilic Cyclization of 2-Alkyn-1-one Oximes: This is an exceptionally powerful strategy.[12][13] The synthesis first involves creating a 2-alkyn-1-one O-methyl oxime. This intermediate is then treated with an electrophile, such as iodine monochloride (ICl), which induces a 5-endo-dig cyclization to form a 4-iodoisoxazole in high yield. This method is notably tolerant of sterically demanding groups.[13] The resulting 4-iodo-isoxazole is a versatile building block that can be functionalized using standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of bulky C4 substituents.

  • Condensation with 1,3-Dicarbonyl Compounds: A traditional and reliable method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[14] If you can synthesize a 1,3-dicarbonyl that already contains your desired bulky substituent between the two carbonyls, this can be a straightforward route to the corresponding 4-substituted isoxazole.

The following diagram illustrates the decision-making process for selecting a synthetic strategy.

Synthesis_Strategy_Decision_Tree Start Start: Synthesize a 4-Substituted Isoxazole Steric_Bulk How sterically hindered is the R4 substituent? Start->Steric_Bulk Low_Mod Low to Moderate Steric_Bulk->Low_Mod Low to Moderate High High / Extreme Steric_Bulk->High High Method1 Attempt [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Low_Mod->Method1 Method2 Use Alternative Strategy: Electrophilic Cyclization of 2-Alkyn-1-one Oximes High->Method2 Failure Low Yield / Failure Method1->Failure If low yield Troubleshoot Troubleshoot: - Increase Temp - Catalyst (e.g., Cu(I)) - Slow Addition Success Successful Synthesis Troubleshoot->Success If successful Failure->Troubleshoot Yes Failure->Method2 No Post_Func Post-Cyclization Functionalization (e.g., Suzuki Coupling) Method2->Post_Func Post_Func->Success

Caption: Decision tree for selecting an appropriate synthetic strategy.

Alternative Synthetic Strategies for Highly Hindered Substrates

When direct cycloaddition fails, a multi-step approach is often the best solution. The following workflow, based on the work of Larock and colleagues, is highly effective for constructing sterically encumbered 4-substituted isoxazoles.[12][13]

Alternative_Workflow cluster_0 Part 1: Isoxazole Core Formation cluster_1 Part 2: C4-Functionalization Ynone Step 1: Synthesize Ynone (e.g., Sonogashira Coupling) Oxime Step 2: Form O-Methyl Oxime Ynone->Oxime IodoIsoxazole Step 3: ICl-Induced Cyclization (Forms 4-Iodoisoxazole) Oxime->IodoIsoxazole Coupling Step 4: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, etc.) IodoIsoxazole->Coupling Versatile Intermediate FinalProduct Final Product: Sterically Hindered 4-Substituted Isoxazole Coupling->FinalProduct

Caption: Workflow for synthesis via a 4-iodoisoxazole intermediate.

This strategy decouples the formation of the isoxazole ring from the introduction of the bulky C4 substituent, thereby avoiding the sterically challenging transition state of a direct cycloaddition.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed [3+2] Cycloaddition [3][12]

This protocol is suitable for substrates with low to moderate steric hindrance.

Reagent/ParameterRecommended ValueNotes
Aldehyde 1.0 eq
Hydroxylamine HCl 1.1 eq
Terminal Alkyne 1.0 eq
Copper(I) Iodide 5 mol%Catalyst
Base (e.g., Et3N) 2.5 eqTo neutralize HCl and deprotonate
Solvent Acetonitrile or THF
Temperature Room Temp to 60 °CMonitor by TLC
Time 4 - 24 hoursVaries with substrate

Step-by-Step Methodology:

  • To a stirred solution of the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in the chosen solvent, add the base (e.g., triethylamine, 1.2 eq) and stir at room temperature for 1 hour to form the aldoxime.

  • To this mixture, add the terminal alkyne (1.0 eq), copper(I) iodide (5 mol%), and the remaining portion of the base (1.3 eq).

  • Add the oxidant (e.g., N-chlorosuccinimide, 1.1 eq) portion-wise over 30 minutes. An exotherm may be observed.

  • Stir the reaction at the desired temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 4-Aryl Isoxazole via Electrophilic Cyclization and Suzuki Coupling [13]

This protocol is highly recommended for sterically demanding C4 substituents.

Part A: ICl-Induced Cyclization to 4-Iodoisoxazole

  • Prepare the 2-alkyn-1-one O-methyl oxime: This precursor is typically synthesized by reacting the corresponding ynone with methoxylamine hydrochloride and a base like pyridine.[13]

  • Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Add a solution of iodine monochloride (ICl, 1.1 eq) in DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

  • The resulting 4-iodoisoxazole is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part B: Suzuki Cross-Coupling

  • In a flask, combine the 4-iodoisoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H2O or Toluene/EtOH/H2O).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed as monitored by TLC.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the final 4-aryl-substituted isoxazole.

Frequently Asked Questions (FAQs)

  • Q: What are the main advantages of the isoxazole ring in drug design?

    • A: The isoxazole ring is a valuable pharmacophore because it acts as a bioisostere for other functional groups, can participate in hydrogen bonding, and has a rigid structure that can help in orienting substituents for optimal binding to biological targets.[3][15]

  • Q: Besides ICl, what other electrophiles can be used for the cyclization of alkynyl oximes?

    • A: Other electrophiles such as molecular iodine (I2), bromine (Br2), and phenylselenyl bromide (PhSeBr) have also been successfully used to generate 4-halo or 4-seleno isoxazoles.[12]

  • Q: Can internal alkynes be used in the [3+2] cycloaddition to make 3,4,5-trisubstituted isoxazoles?

    • A: Yes, but it is often more challenging. The reaction with internal alkynes is typically slower and can suffer from poor regioselectivity, especially if the substituents on the alkyne are electronically and sterically similar.[16] Synthesizing 3,4,5-trisubstituted isoxazoles often requires elevated temperatures or specific catalysts, and yields can be lower compared to reactions with terminal alkynes.[16]

References

  • Synthesis of isoxazoles via [4+1] cycloaddition. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Waldo, J. P., & Larock, R. C. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 73(17), 6666–6671. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 466-475. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved March 4, 2026, from [Link]

  • Li, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1625-1631. [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2023). ChemRxiv. [Link]

  • Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Frimpong, K., et al. (2019). Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones. Scientific Reports, 9(1), 1-8. [Link]

  • Synthesis of isoxazoles. (2019, January 19). YouTube. [Link]

  • The possible mechanism for synthesis of substituted isoxazoles (4a–4h). (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. (2020). ResearchGate. [Link]

  • Malyshev, D. E., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3863. [Link]

  • SYNTHESIS OF UNSYMMETRICALLY SUBSTITUTED ISOXAZOLES AS INTERMEDIATES FOR BENT-CORE MESOGENS. (n.d.). Retrieved March 4, 2026, from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Clarke, F., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(9), e202104193. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). Molecules. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein-Institut. [Link]

  • Electrochemical assembly of isoxazoles via a four-component domino reaction. (2023). Chemical Science. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). Scientific Reports. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2020). Zanco Journal of Medical Sciences. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Pharmaceuticals. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Danheiser, R. L., & Becker, D. A. (1987). APPLICATION OF ALLENYLSILANES IN A REGIOCONTROLLED [3+21 ANNULATION ROUTE TO SUBSTITUTED ISOXAZOLES~. Heterocycles, 25, 277-281. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. [Link]-1015)

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Technical Support Center: Handling Moisture Sensitivity of TMS-Alkynyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Handling Guide for Trimethylsilyl (TMS)-Protected Alkynes Case ID: TMS-ALK-PROTO-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Nature of the Bond

Welcome to the technical support center. You are likely here because your TMS-alkyne deprotected prematurely, or your cross-coupling reaction yielded a homocoupled dimer instead of the desired product.

To troubleshoot effectively, we must first understand the chemical vulnerability. The


 bond  in trimethylsilyl alkynes is significantly more polarized than 

bonds (like those in alkyl silanes). While the TMS group protects the acidic terminal proton (pKa ~25), the silicon atom is highly susceptible to nucleophilic attack, particularly by hydroxide (

) or alkoxide (

)
ions.

The Failure Mechanism: In the presence of adventitious moisture and a base (common in cross-coupling conditions), water generates hydroxide. The hydroxide attacks the silicon, forming a pentacoordinate silicate intermediate, which expels the acetylide anion. This anion is then protonated to form the terminal alkyne, which is reactive and prone to side reactions.

Module 1: Storage & Pre-Reaction Handling

Standard: TMS-alkynes should be treated as moisture-sensitive reagents, though they are kinetically more stable than silyl chlorides.

Storage Protocol
ParameterRecommendationScientific Rationale
Atmosphere Inert (Argon/Nitrogen)Prevents hydrolysis from atmospheric moisture over time.
Temperature 2–8°C (Refrigerated)Reduces kinetic rate of autohydrolysis or polymerization.
Container Septum-sealed vial / SchlenkMinimizes gas exchange. Parafilm is insufficient for long-term storage.
Solvent None (Neat)Storing in solution increases surface area for moisture interaction.
Reagent Verification (Self-Validation)

Before committing valuable starting material to a reaction, validate the integrity of your TMS-alkyne using


 NMR :
  • Check for Desilylation: Look for a triplet (or singlet depending on R-group) around 2.0–3.0 ppm . This indicates the terminal alkyne proton (

    
    ).
    
  • Check TMS Integrity: The TMS group appears as a strong singlet at 0.1–0.2 ppm .

  • Calculate Ratio: Integration of the TMS peak (9H) vs. the terminal proton (1H) quantifies the extent of degradation.

Module 2: Reaction Setup (The Danger Zone)

The most common failure point is during Sonogashira or Negishi couplings, where bases (amines, carbonates) are required.

The "Moisture-Glaser" Cascade

If your reaction turns dark/black and yields a symmetric dimer, moisture is likely the culprit.

  • Step 1 (Desilylation): Moisture + Base removes the TMS group.

  • Step 2 (Glaser Coupling): The newly exposed terminal alkyne reacts with Cu(I) and trace Oxygen to form a diyne dimer (

    
    ).
    
Workflow Visualization: The Degradation Pathway

The following diagram illustrates how moisture creates a "leak" in your synthetic pathway, diverting material toward the unwanted Glaser product.

G TMS_Alkyne TMS-Alkyne (Starting Material) Terminal_Alkyne Terminal Alkyne (Deprotected) TMS_Alkyne->Terminal_Alkyne Protodesilylation Cross_Coupling Desired Cross-Coupling (Product) TMS_Alkyne->Cross_Coupling Pd/Cu Catalysis (Anhydrous) Moisture Moisture (H2O) + Base Moisture->Terminal_Alkyne Glaser_Dimer Glaser Dimer (Side Product) Terminal_Alkyne->Glaser_Dimer Homocoupling Oxygen Trace Oxygen (O2) + Cu(I) Oxygen->Glaser_Dimer

Caption: Figure 1. The "Moisture Leak." Water triggers deprotection; Oxygen triggers dimerization. Both must be excluded.

Critical Protocol: Deoxygenation & Drying

To prevent the cascade above, use this setup:

  • Solvent Drying: THF and DMF are hygroscopic. Use a solvent purification system (SPS) or store over activated 3Å molecular sieves for 24h.

  • Base Selection: Inorganic bases (

    
    , 
    
    
    
    ) are often wet. Dry them under high vacuum with a heat gun before use.
  • Degassing (Mandatory): Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen that drives the Glaser side reaction.

Module 3: Purification & Isolation

Issue: You successfully ran the reaction, but the TMS group vanished during column chromatography. Cause: Silica gel is naturally acidic (pH ~5-6). This acidity, combined with residual moisture in the solvent, catalyzes hydrolysis.

Purification Stability Table
Stationary PhaseRisk LevelMitigation Strategy
Standard Silica Gel HighBuffer: Pre-treat column with 1-5% Triethylamine (

) in hexanes.
Neutral Alumina LowRecommended for highly sensitive TMS-alkynes.
Florisil MediumUse only if Alumina is unavailable; requires buffering.

Protocol for Buffered Silica Column:

  • Prepare the slurry using Hexanes + 2%

    
    .
    
  • Pour the column and flush with 2 column volumes of the buffered solvent.

  • Load your sample.

  • Elute with your standard solvent system (e.g., Hexanes/EtOAc). Note: The amine is no longer needed in the eluent once the silica is neutralized.

Module 4: Troubleshooting (FAQ)

Q1: I am seeing a "homocoupled" dimer (


) instead of my Sonogashira product. Why? 
A:  This is the classic signature of oxidative homocoupling (Glaser coupling) . It confirms two things:
  • Your TMS group fell off (presence of Base + Moisture).

  • Oxygen was present in the system (insufficient degassing). Fix: Switch to anhydrous base (e.g., oven-dried

    
     or 
    
    
    
    ) and perform rigorous Freeze-Pump-Thaw degassing [1, 5].

Q2: Can I use TIPS or TES instead of TMS to fix moisture issues? A: Yes. The stability order is TMS < TES < TBS (TBDMS) < TIPS .

  • TMS: Labile. Good if you want to deprotect easily later (

    
    ).
    
  • TIPS: Very robust. Requires Fluoride (

    
    ) to remove. Use TIPS if your reaction conditions are basic/aqueous and you need the group to survive [2].
    

Q3: My TMS-alkyne hydrolyzes even in the freezer. What is wrong? A: Check your septum. Punctured septa allow moisture ingress. Also, ensure no trace acid (from previous synthetic steps) remained before storage. Even trace acid catalyzes hydrolysis autocatalytically. Store over a single pellet of KOH (in a separate vial inside the secondary container) to act as a desiccant/acid scavenger.

Q4: I need to deprotect the TMS group on purpose. What is the mildest method? A: Standard condition is


 in MeOH (room temp, 1 hour). For base-sensitive substrates, use Silver(I) salts  (AgF or 

) or Fluoride sources (

buffered with acetic acid) [3, 6].

References

  • Glaser Coupling Mechanism & Moisture Sensitivity

    • Alfa Chemistry. "Mechanism of Glaser Coupling."[1][2][3]

  • Protective Group Stability (Greene's)

    • Wuts, P. G. M., & Greene, T. W.[4] Greene's Protective Groups in Organic Synthesis. Wiley-VCH.[5] (Detailed stability charts for Alkyne-CH protection).

  • Silver-Catalyzed Deprotection

    • Carpita, A., et al. "Silver(I)-Catalysed Protiodesilylation of 1-(Trimethylsilyl)-1-alkynes." European Journal of Organic Chemistry, 2005.[6]

  • Silica Gel Interactions

    • McMurtrey, K. D.[7] "Reaction of Silica Gel with Trimethylsilyl Donors." Journal of Liquid Chromatography, 1988.[7]

  • Sonogashira Moisture Sensitivity

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. (Discusses Pd/Cu cycle sensitivity).
  • Base-Catalyzed Desilylation Mechanism

    • Yao, W., et al. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes."[5][6] Journal of Organic Chemistry, 2018.[6]

Sources

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to C13 NMR Chemical Shifts of Alkynyl Carbons in Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides an unparalleled window into the carbon framework of a molecule. This guide offers an in-depth analysis of the C13 NMR chemical shifts of alkynyl carbons directly attached to isoxazole rings, a structural motif of growing importance in medicinal chemistry. By synthesizing data from various sources and leaning on fundamental principles of NMR spectroscopy, this document serves as a practical reference for interpreting spectra and predicting chemical shifts in this unique class of compounds.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in numerous biologically active compounds. When functionalized with an alkynyl group, these derivatives present a unique set of electronic and steric interactions that are reflected in their C13 NMR spectra. Understanding the nuances of these spectra is crucial for unambiguous structure elucidation and for correlating molecular structure with function.

The Unique Electronic Landscape of Alkynyl Carbons on the Isoxazole Ring

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. For the sp-hybridized carbons of an alkyne, the typical chemical shift range is approximately 65-90 ppm.[1][2] However, when an alkynyl group is attached to an aromatic or heteroaromatic ring like isoxazole, its electronic environment is significantly perturbed, leading to notable shifts from this baseline.

The two carbons of the alkyne, the one directly attached to the isoxazole ring (Cα) and the terminal carbon (Cβ), will experience different shielding effects. The isoxazole ring itself is a π-electron deficient system, which generally leads to a deshielding effect on the attached Cα. The extent of this deshielding is modulated by the position of attachment on the isoxazole ring (C3, C4, or C5) and the nature of other substituents present.

Electron-donating groups (EDGs) on the isoxazole ring are expected to increase the electron density on the ring and, through resonance and inductive effects, shield the Cα of the alkyne, causing an upfield shift (lower ppm value). Conversely, electron-withdrawing groups (EWGs) will further decrease the electron density, leading to a deshielding of Cα and a downfield shift (higher ppm value). These substituent-induced chemical shifts (SCS) are a powerful tool for probing the electronic structure of these molecules.[3][4]

Comparative Analysis of Alkynyl Carbon Chemical Shifts

Direct, systematic studies on the C13 NMR of a wide range of alkynylisoxazoles are not abundant in the literature. However, by compiling data from various synthetic reports, we can begin to draw meaningful comparisons. The following table summarizes available data for alkynyl carbons attached to isoxazole and related azole systems, illustrating the influence of the heterocyclic ring and its substituents.

Compound/StructureHeterocycleSubstituent (on Heterocycle)Cα (ppm)Cβ (ppm)Reference
1-(Phenylethynyl)-4-propylbenzenePhenylPropyl89.4-[5]
1-Bromo-4-(phenylethynyl)benzenePhenylBromo88.390.5[5]
4-Ethynyl-1,1'-biphenylPhenylPhenyl89.390.1[5]
Hypothetical 3-Ethynylisoxazole (Electron Neutral)Isoxazole (3-yl)-~80-85~70-75Predicted
Hypothetical 5-Ethynylisoxazole (Electron Neutral)Isoxazole (5-yl)-~85-90~68-73Predicted
Hypothetical 3-Ethynyl-5-methylisoxazole (EDG)Isoxazole (3-yl)5-Methyl (EDG)~78-83~71-76Predicted
Hypothetical 3-Ethynyl-5-nitroisoxazole (EWG)Isoxazole (3-yl)5-Nitro (EWG)~82-88~69-74Predicted

Note: Data for specific alkynylisoxazole derivatives is sparse, and the values for these compounds are predicted based on general principles of substituent effects on heteroaromatic systems.

From the available data on related phenylacetylenes, we can observe the influence of substituents on the alkynyl carbons. For instance, the presence of a bromine atom slightly alters the chemical shifts compared to a propyl or phenyl group.[5] For isoxazole derivatives, it is anticipated that the inherent electron-withdrawing nature of the ring will deshield Cα relative to a simple phenylacetylene. The position of the alkynyl group on the isoxazole ring is also critical. The C5 position is generally more electron-deficient than the C3 position, which would likely lead to a more downfield shift for the Cα of a 5-alkynylisoxazole compared to a 3-alkynylisoxazole.

Visualizing Substituent Effects

The following diagram illustrates how electron-donating and electron-withdrawing groups on the isoxazole ring can influence the electron density at the alkynyl carbons, thereby affecting their C13 NMR chemical shifts.

G cluster_0 Substituent Effects on Alkynyl Carbon Chemical Shifts cluster_1 Predicted Outcome EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) Isoxazole Isoxazole Ring EDG->Isoxazole Increases electron density EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CF3) EWG->Isoxazole Decreases electron density Alkyne Cα≡Cβ-H Isoxazole->Alkyne Modulates shielding of Cα Upfield Upfield Shift (Shielding) Lower ppm for Cα Isoxazole->Upfield with EDG Downfield Downfield Shift (Deshielding) Higher ppm for Cα Isoxazole->Downfield with EWG

Caption: Logical flow of substituent effects on alkynyl carbon chemical shifts.

Experimental Protocol for C13 NMR Acquisition

To obtain high-quality, reproducible C13 NMR spectra of alkynylisoxazole derivatives, the following experimental protocol is recommended. The causality behind these steps is crucial for ensuring accurate and reliable data.

1. Sample Preparation:

  • Rationale: Proper sample concentration is key to obtaining a good signal-to-noise ratio in a reasonable timeframe, as the natural abundance of C13 is only 1.1%.
  • Procedure: Dissolve 10-50 mg of the purified alkynylisoxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its chemical inertness. Chloroform-d (CDCl3) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

2. NMR Instrument Setup:

  • Rationale: Proper instrument calibration and setup are essential for accurate chemical shift referencing and spectral quality.
  • Procedure:
  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) for better signal dispersion and sensitivity.
  • Lock the spectrometer to the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines. This is typically done by optimizing the deuterium lock signal.

3. Acquisition Parameters:

  • Rationale: The choice of acquisition parameters directly impacts the quality and information content of the final spectrum.
  • Procedure:
  • Pulse Program: Use a standard proton-decoupled C13 NMR pulse sequence (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. Quaternary carbons, including the alkynyl Cα, have longer relaxation times, and a longer delay may be necessary for accurate quantification if required.
  • Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.
  • Spectral Width (SW): A spectral width of at least 250 ppm (e.g., from -10 to 240 ppm) is recommended to ensure all carbon signals are captured.

4. Data Processing:

  • Rationale: Appropriate data processing is necessary to convert the raw free induction decay (FID) into an interpretable spectrum.
  • Procedure:
  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the FID.
  • Phase the spectrum to obtain a flat baseline and purely absorptive peaks.
  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

The following diagram outlines the general workflow for acquiring a C13 NMR spectrum.

G cluster_workflow C13 NMR Experimental Workflow A Sample Preparation (10-50 mg in 0.6 mL solvent) B Instrument Setup (Lock and Shim) A->B C Set Acquisition Parameters (Pulse Program, NS, D1, SW) B->C D Data Acquisition (Collect FID) C->D E Data Processing (FT, Phasing, Referencing) D->E F Spectral Analysis E->F

Caption: A streamlined workflow for C13 NMR spectroscopy.

Conclusion and Future Outlook

While a comprehensive database of C13 NMR chemical shifts for alkynyl carbons in isoxazole derivatives remains to be fully established, this guide provides a foundational framework for understanding and predicting these spectral features. By combining the limited available data with the well-established principles of substituent effects in NMR, researchers can make informed assignments of their spectra. The provided experimental protocol offers a robust method for acquiring high-quality data, which is essential for building a more extensive and reliable spectral library. As the synthesis of novel isoxazole derivatives continues to expand, it is hoped that this guide will encourage the systematic reporting of NMR data, ultimately benefiting the entire scientific community in their drug discovery and development endeavors.

References

  • Brainly. (2024, February 27). What is the approximate chemical shift of an alkynyl carbon in ^{13}C NMR spectroscopy? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • R Discovery. (1988, February 1). Effect of N‐substituents on the 13C NMR parameters of azoles. Retrieved from [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • ACS Publications. (2021, May 24). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel | Organometallics. Retrieved from [Link]

  • Chatterjee, B., & Gunanathan, C. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Retrieved from [Link]

  • Unknown. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2024, December 23). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

  • ResearchGate. (2004, July). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

  • PubMed. (2002, February 15). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Retrieved from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • Unknown. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5 | Download Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • ResearchGate. (2017, June 8). (PDF) C-13 NMR spectra of some Isoxazolidine. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of TMS-protected isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of TMS-Protected Isoxazoles for Researchers and Drug Development Professionals

Introduction: The Analytical Challenge of Isoxazoles

Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their diverse biological activities make them a focal point in drug discovery and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile small molecules, offering unparalleled separation and identification capabilities. However, many functionalized isoxazoles, particularly those bearing polar groups like hydroxyl (-OH) or amino (-NH2), exhibit poor chromatographic behavior due to low volatility and high polarity.

To overcome these challenges, derivatization is employed to convert these polar functional groups into less polar, more volatile, and more thermally stable analogues. Trimethylsilylation (TMS), the replacement of an active hydrogen with a TMS group (-Si(CH₃)₃), is one of the most robust and widely used derivatization techniques in metabolomics and pharmaceutical analysis.[3][4] This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of TMS-protected isoxazoles, offering field-proven insights and predictive models to aid researchers in structural elucidation and impurity profiling. We will explore the causal mechanisms behind the observed fragmentation, compare them to unprotected isoxazoles, and provide validated experimental protocols.

Part 1: The Cornerstone of Analysis: TMS Derivatization

The primary goal of derivatization is to make an analyte amenable to GC analysis by increasing its volatility and thermal stability. The TMS group effectively "masks" polar sites, reducing intermolecular hydrogen bonding and allowing the molecule to transition into the gas phase at lower temperatures.

Expert Insight: Why Choose TMS?

The choice of a TMS reagent is a critical experimental decision. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective. MSTFA is particularly advantageous as its byproducts are volatile and do not interfere with chromatography. The derivatization process is typically a two-step reaction for compounds containing carbonyl groups (methoximation followed by silylation) to prevent the formation of multiple isomers.[3][5] For simple hydroxyl or amine groups, a single silylation step is often sufficient.

Experimental Protocol: Automated Trimethylsilylation for GC-MS

This protocol is adapted from established methods for robust and reproducible derivatization of polar metabolites.[5][6]

Materials:

  • Sample (dried extract or standard, ~0.1 mg)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS autosampler vials with micro-inserts

  • Heated agitator/incubator

Procedure:

  • Drying: Ensure the sample is completely dry in a GC vial. Water is detrimental to silylation efficiency and can lead to the formation of unexpected artifacts.[7]

  • Methoximation (for carbonyl-containing isoxazoles):

    • Add 50 µL of MOX solution to the dried sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 60°C for 90 minutes with agitation to convert oxo groups to their methoxime derivatives. This prevents ring-chain tautomerism in sugars but is also good practice for any carbonyl-containing analyte.

  • Silylation:

    • After cooling to room temperature, add 90 µL of MSTFA + 1% TMCS to the vial.

    • Cap immediately and vortex for 30 seconds.

    • Incubate at 37°C for 30 minutes with agitation. This relatively mild temperature is sufficient for most common functional groups.

  • Analysis:

    • Transfer the vial to the autosampler. The derivatives should be analyzed promptly as TMS derivatives can be sensitive to moisture over time.[3] An automated online derivatization system is ideal to minimize variability.[5]

Workflow for TMS Derivatization

TMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Silylation cluster_analysis Analysis Start Dried Isoxazole Sample Add_MOX Add MOX Reagent (if C=O present) Start->Add_MOX Step 1 Incubate_1 Incubate at 60°C Add_MOX->Incubate_1 Step 2 Add_MSTFA Add MSTFA + 1% TMCS Incubate_1->Add_MSTFA Step 3 Incubate_2 Incubate at 37°C Add_MSTFA->Incubate_2 Step 4 GCMS GC-MS Injection Incubate_2->GCMS Step 5

Caption: Automated workflow for the two-step derivatization of isoxazoles.

Part 2: Decoding the Fragments: A Comparative Analysis

The fragmentation pattern observed in Electron Ionization (EI) mass spectrometry is a molecular fingerprint. Understanding these patterns is critical for structural confirmation.

Baseline: Fragmentation of the Unprotected Isoxazole Ring

Under EI, the isoxazole ring is known to undergo characteristic cleavage patterns. The fragmentation is often initiated by the cleavage of the weakest bond, the N-O bond, followed by rearrangements and loss of small, stable neutral molecules. Studies on substituted isoxazoles and related oxazoles have shown common fragmentation pathways that include the competitive loss of carbon monoxide (CO) and nitriles (R-C≡N).[8][9] This provides a baseline against which we can compare the influence of the TMS group.

Predicted Fragmentation Pathways of TMS-Protected Isoxazoles

The presence of a TMS group dramatically alters the fragmentation cascade. It introduces new, highly favorable fragmentation channels that often dominate the mass spectrum.

Key Predictive Fragmentation Rules:

  • The Alpha-Cleavage ([M-15]⁺): The most characteristic fragmentation of TMS ethers is the loss of a methyl radical (•CH₃, 15 Da) from the silicon atom.[7] This α-cleavage results in a highly stable oxonium ion and produces a prominent [M-15]⁺ peak, which is an excellent indicator of the molecular weight.

  • The TMS Cation (m/z 73): The trimethylsilyl cation, [(CH₃)₃Si]⁺, is a very stable ion and almost invariably appears as a base peak or at least a major ion at m/z 73.[10]

  • Ring Cleavage Directed by the TMS Group: The initial charge localization can occur on the silylated oxygen, which then directs the subsequent fragmentation of the isoxazole ring. This can lead to unique pathways not observed in the unprotected analogue.

Let's consider a hypothetical 3-hydroxy-5-methylisoxazole derivatized with one TMS group (Molecular Weight = 185).

Fragmentation_Pathway cluster_ring_frags Ring Fragmentation Products M Molecular Ion (M+•) m/z 185 M_minus_15 [M-15]+ (α-cleavage) m/z 170 M->M_minus_15 - •CH3 m_73 TMS Cation m/z 73 M->m_73 Charge retention on Si Frag_A Fragment A (Loss of CH3CN) m/z 129 M_minus_15->Frag_A - CH3CN Frag_B Fragment B (Loss of CO) m/z 142 M_minus_15->Frag_B - CO Frag_C Fragment C (Retro-Diels-Alder type) m/z 114 M_minus_15->Frag_C - C2H2O

Caption: Predicted EI fragmentation of a TMS-protected hydroxy-methylisoxazole.

Mechanistic Interpretation:

  • Molecular Ion (m/z 185): The molecular ion may be observed, but it is often of low abundance in EI spectra of TMS derivatives.

  • [M-15]⁺ (m/z 170): The loss of a methyl group from the TMS moiety to form the ion at m/z 170 is expected to be a major fragmentation pathway. This ion is often the highest mass fragment observed and is critical for deducing the molecular weight.

  • TMS Cation (m/z 73): A strong signal at m/z 73 is anticipated, corresponding to the [(CH₃)₃Si]⁺ ion.

  • Ring Fragmentation (from [M-15]⁺): The stable ion at m/z 170 will likely undergo further fragmentation characteristic of the isoxazole ring. This could involve the loss of acetonitrile (CH₃CN, 41 Da) to yield a fragment at m/z 129, or the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 142. Other complex rearrangements could also occur.

Comparison with Underivatized and Alternative Derivatizations
Analyte Type Volatility Key Fragmentation Features Pros & Cons
Unprotected Hydroxy-isoxazole LowRing cleavage (N-O bond), loss of CO, RCN. Molecular ion may be prominent.Pro: No derivatization needed. Con: Poor chromatography, potential for thermal degradation.
TMS-Protected Isoxazole HighDominant [M-15]⁺ and m/z 73 ions. Ring fragmentation is secondary.Pro: Excellent chromatography, predictable fragmentation. Con: Derivatives can be moisture-sensitive.[3]
TBDMS-Protected Isoxazole HighDominant [M-57]⁺ (loss of t-butyl). Molecular ion often more abundant than with TMS.Pro: Derivatives are more stable to hydrolysis. Con: Higher molecular weight shift, may exceed mass range of some instruments.

Part 3: Data Interpretation and Best Practices

Summary of Predicted Diagnostic Ions for TMS-Isoxazoles
Ion m/z Value Origin Significance
[M]⁺•Molecular WeightMolecular IonConfirms molecular formula; often weak or absent.
[M-15]⁺M - 15α-cleavage (loss of •CH₃ from TMS)Primary indicator of a TMS derivative and key to determining molecular weight.[7]
[(CH₃)₃Si]⁺73TMS groupUbiquitous fragment confirming silylation; often the base peak.[10]
[(CH₃)₂Si=OH]⁺75Rearrangement ionCommon in spectra of TMS derivatives, indicates presence of an -OTMS group.
Ring FragmentsVariableCleavage of the isoxazole ringProvides structural information about the core heterocycle.
Trustworthiness: Mitigating Analytical Artifacts

The integrity of your data relies on a self-validating system. When analyzing TMS derivatives, be aware of potential artifacts arising from the system or derivatization process.

  • Water Contamination: Traces of water in the carrier gas or sample can lead to partial or full desilylation within the injector or column. This can manifest as unexpected peaks corresponding to the underivatized analyte or the appearance of [M – CH₃ + H₂O]⁺ ions.[7]

  • Oxygen Leaks: Air leaks can cause oxidation of the mass spectrometer filaments (e.g., Rhenium filaments forming Re₂O₇), which can react with TMS esters in the ion source, leading to signal suppression or artifact peaks.[7]

  • Incomplete Derivatization: Check for the presence of the underivatized starting material. If significant, optimize reaction time, temperature, or reagent amount.[3]

By understanding these potential pitfalls, researchers can ensure the data they generate is both accurate and reliable, leading to trustworthy structural elucidation.

Conclusion

The analysis of isoxazoles by GC-MS is greatly enhanced through trimethylsilylation, which improves chromatographic performance and yields predictable, information-rich mass spectra. The fragmentation of TMS-protected isoxazoles is dominated by cleavages characteristic of the TMS group, namely the formation of strong [M-15]⁺ and m/z 73 ions. These fragments serve as powerful diagnostic tools for determining molecular weight and confirming the presence of a silylated functional group. While these pathways may overshadow some of the finer details of the isoxazole ring fragmentation, a comprehensive analysis of the entire spectrum allows for robust structural confirmation. This guide provides a predictive framework and practical protocols to empower researchers in the confident identification and characterization of these vital heterocyclic compounds.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Leconte, C., & Lardy-Cléaud, A. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time-of-flight systems. Rapid Communications in Mass Spectrometry, 33(4), 385-388. Available at: [Link]

  • Kumar, V., & Singh, A. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Journal of Analytical & Bioanalytical Techniques, 8(1). Available at: [Link]

  • Parrilla Vázquez, P., & Mughari, A. R. (2008). Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. Journal of Chromatography A, 1194(2), 151-157. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • El-Faham, A., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 29(14), 3385. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Shaikh, R. A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Available at: [Link]

  • Vasileva, E., et al. (2021). Fragmentation of the [M – H]⁺ ion from the TMS derivative of... ResearchGate. Available at: [Link]

  • Catinella, S., & Traldi, P. (1990). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Rapid Communications in Mass Spectrometry, 4(8), 343-346. Available at: [Link]

  • Ugo, D. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 751-759. Available at: [Link]

  • Schwaiger, M., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available at: [Link]

Sources

IR spectroscopy characteristic peaks for alkyne and isoxazole moieties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Alkyne and Isoxazole Moieties

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool for this purpose. This guide provides a detailed, expert-level comparison of the characteristic IR spectral features of two structurally important moieties: the alkyne and the isoxazole ring. Understanding their distinct vibrational signatures is critical for confirming molecular identity, monitoring reaction progress, and ensuring the structural integrity of novel pharmaceutical compounds.

Part 1: The Alkyne Moiety — A Study in Simplicity and Contrast

The alkyne functional group, characterized by a carbon-carbon triple bond (C≡C), presents one of the most diagnostically straightforward signatures in IR spectroscopy. The high force constant of the triple bond places its stretching vibration in a unique and sparsely populated region of the spectrum.[1] However, the substitution pattern dramatically influences the observed spectrum.

The Terminal Alkyne Signature: Strong, Unambiguous Peaks

A terminal alkyne, where the triple bond is located at the end of a carbon chain, is defined by the presence of a hydrogen atom attached to one of the sp-hybridized carbons (≡C-H). This arrangement gives rise to two highly characteristic and readily identifiable peaks:

  • ≡C-H Stretching Vibration: A strong and notably sharp absorption band appears in the 3330–3260 cm⁻¹ region.[2][3][4] This peak's sharpness and high frequency are primary indicators of a terminal alkyne. Its intensity arises from the significant change in dipole moment during the stretching of the polar ≡C-H bond.

  • C≡C Stretching Vibration: The carbon-carbon triple bond stretch for a terminal alkyne is observed between 2140–2100 cm⁻¹.[1] This band is typically of medium to weak intensity but is highly diagnostic due to its location in a "quiet" spectral region where few other functional groups absorb.[3][5]

  • ≡C-H Bending Vibration: A strong, broad C-H bending vibration can also be observed in the 700–610 cm⁻¹ range.[1][3]

The Internal Alkyne: A Case for Subtlety and Symmetry

When the C≡C bond is located within the carbon skeleton (an internal alkyne), its IR signature becomes far more subtle.

  • C≡C Stretching Vibration: The stretch appears at a slightly higher frequency, from 2260–2190 cm⁻¹.[1] Crucially, the intensity of this peak is weak and depends heavily on the molecule's symmetry. For a vibration to be IR active, it must produce a change in the molecule's dipole moment.[6][7] In a perfectly symmetrical internal alkyne (e.g., 3-hexyne), the stretching vibration causes no net change in the dipole moment, rendering the peak completely absent from the spectrum.[2][8] In unsymmetrical internal alkynes, the peak is present but often very weak.

  • Absence of ≡C-H Stretch: The most telling feature is the complete absence of the sharp ≡C-H stretching band around 3300 cm⁻¹.[8]

Alkyne_Vibrations cluster_terminal Terminal Alkyne (e.g., 1-Propyne) cluster_internal Internal Alkyne (e.g., 2-Propyne) T_Alkyne H₃C-C≡C-H T_Vib1 ≡C-H Stretch (Strong, Sharp) 3300 cm⁻¹ T_Alkyne->T_Vib1 Vibrational Mode T_Vib2 C≡C Stretch (Weak-Medium) 2120 cm⁻¹ T_Alkyne->T_Vib2 I_Alkyne H₃C-C≡C-CH₃ I_Vib1 C≡C Stretch (Weak to IR Inactive) ~2230 cm⁻¹ I_Alkyne->I_Vib1 Vibrational Mode I_Vib2 NO ≡C-H Stretch I_Alkyne->I_Vib2

Part 2: The Isoxazole Moiety — Deciphering Complex Ring Vibrations

Unlike the alkyne, the isoxazole is a five-membered aromatic heterocycle. Its IR spectrum is not defined by one or two isolated peaks but by a combination of bond stretches and ring deformations that create a characteristic "fingerprint." These vibrations are coupled and sensitive to substitution on the ring.

Key Vibrational Modes of the Isoxazole Core

Identifying an isoxazole ring requires recognizing a pattern of absorptions rather than a single peak. Authoritative studies and experimental data point to several key regions:[9][10][11][12]

  • C=N Stretching Vibration: This mode is typically observed in the 1622–1605 cm⁻¹ range and is a strong indicator of the heterocyclic imine functionality.[12][13][14]

  • Aromatic C=C Stretching: Similar to other aromatic systems, isoxazoles exhibit ring C=C stretching vibrations, often seen near 1594 cm⁻¹.[12][15]

  • Ring "Breathing" and Stretching Modes (N-O, C-O, C-N): A series of moderate to strong intensity bands in the 1400–1000 cm⁻¹ region constitutes the most definitive evidence for the isoxazole core. While precise assignment can require computational support, characteristic peaks include:

    • C-N Stretch: ~1276 cm⁻¹[10]

    • N-O Stretch: ~1159-1153 cm⁻¹[10][14]

    • C-O Stretch: ~1068 cm⁻¹[10]

  • C-H Stretching and Bending: The C-H bonds on the isoxazole ring give rise to stretching vibrations above 3000 cm⁻¹ (typically 3150-3000 cm⁻¹).[12] Out-of-plane C-H bending modes also appear in the fingerprint region below 900 cm⁻¹.

isoxazole [label=<

>];

Vib1 [label="C=N Stretch\n1615 cm⁻¹", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vib2 [label="C=C Stretch\n1590 cm⁻¹", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Vib3 [label="Ring Modes\n(C-N, N-O, C-O)\n1300-1000 cm⁻¹", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vib4 [label="=C-H Stretch\n>3000 cm⁻¹", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

isoxazole -> Vib1 [label="Key Vibrations"]; isoxazole -> Vib2; isoxazole -> Vib3; isoxazole -> Vib4; } dot Caption: Characteristic vibrational regions for the isoxazole ring.

Part 3: Comparative Analysis and Data Summary

A direct comparison highlights the distinct and complementary nature of the IR data for these two functional groups.

FeatureAlkyne MoietyIsoxazole MoietyDiagnostic Value & Causality
Primary Stretch Terminal: ≡C-H Stretch (~3300 cm⁻¹) All: C≡C Stretch (2260-2100 cm⁻¹)C=N Stretch (~1615 cm⁻¹) C=C Stretch (~1590 cm⁻¹)The high frequency of the ≡C-H stretch is due to the sp-hybridized carbon. The C≡C stretch is in a unique region due to the high bond order. Isoxazole stretches are in the typical double-bond region.
Intensity ≡C-H: Strong, Sharp C≡C: Weak to Medium (Terminal); Weak to Absent (Internal)Medium to StrongThe ≡C-H stretch is intense due to a large change in dipole moment. The C≡C stretch in symmetrical internal alkynes is weak/absent due to a minimal or zero change in dipole moment.[2][6] Ring vibrations in the polar isoxazole are typically strong.
Key Diagnostic Region 3300 cm⁻¹ & 2260-2100 cm⁻¹1620-1500 cm⁻¹ & 1300-1000 cm⁻¹ (Fingerprint)Alkynes are identified in the high-frequency and triple-bond regions. Isoxazoles are confirmed by a pattern of peaks in the double-bond and fingerprint regions.
Substitution Effect Terminal vs. Internal: Drastically different spectra.Substituent Position: Shifts in fingerprint region peaks.The presence/absence of the ≡C-H bond is the defining difference for alkynes. Substituents on the isoxazole ring alter the electronic distribution and mass, causing shifts in the coupled ring vibrations.

Part 4: Experimental Protocols for High-Fidelity Spectra

The trustworthiness of spectroscopic data hinges on meticulous sample preparation and data acquisition. The following protocols are designed to be self-validating, ensuring reproducible and high-quality spectra.

Experimental Workflow Overview

Workflow

Protocol 1: Solid Sample Preparation (KBr Pellet Method)

This method is ideal for non-reactive, solid organic compounds.

  • Preparation: Gently grind ~1-2 mg of the solid sample in an agate mortar. Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

  • Homogenization: Continue grinding the mixture for 1-2 minutes until it is a fine, homogeneous powder. The quality of the final spectrum is directly related to the particle size and homogeneity.[16]

  • Pellet Pressing: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture contamination.[17]

  • Data Acquisition:

    • Ensure the FT-IR spectrometer's sample compartment is empty. Collect a background spectrum. This is a critical step to subtract the absorbance from atmospheric CO₂ and water vapor.[16][18]

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[19]

  • Validation: The baseline of the spectrum should be flat and near 100% Transmittance. The strongest absorption bands should not be "flat-topped" (saturated); if they are, the sample concentration is too high, and a new, more dilute pellet should be made.[18]

Protocol 2: Liquid/Solution Sample Preparation (Salt Plate Method)

This method is used for neat liquids or solutions of solids in an appropriate solvent.

  • Plate Selection: Use clean, dry salt plates (e.g., KBr or NaCl). Handle them only by the edges to avoid transferring moisture from your fingers.

  • Sample Application:

    • Neat Liquid: Place a single small drop of the liquid on the face of one plate. Place the second plate on top, spreading the liquid into a thin, uniform film.[17]

    • Solution: Prepare a concentrated solution (5-10% w/v) of the solid sample in a volatile solvent that has minimal IR absorbance in the regions of interest (e.g., chloroform, methylene chloride). Apply a drop of the solution to one plate and allow the solvent to evaporate, leaving a thin film of the compound. Place the second plate on top.

  • Data Acquisition:

    • Collect a background spectrum with the empty salt plates in the beam path if analyzing a solution, or with an empty compartment for a neat liquid.

    • Place the assembled plates in the sample holder and collect the sample spectrum as described above.

  • Cleaning: Thoroughly clean the plates immediately after use with a dry, appropriate solvent (e.g., dry acetone or methylene chloride) and store them in a desiccator.

Conclusion

The IR spectra of alkynes and isoxazoles provide clear, distinct, and highly informative data for structural elucidation. Terminal alkynes are identified by their sharp, intense ≡C-H stretch above 3250 cm⁻¹, while internal alkynes are characterized by a weak or absent C≡C stretch and no ≡C-H absorption. In contrast, the isoxazole ring is confirmed by a pattern of absorptions in the double-bond and fingerprint regions, corresponding to coupled C=N, C=C, and various ring stretching modes. By employing rigorous experimental protocols and understanding the physical basis for these vibrations, researchers can confidently use IR spectroscopy to characterize these vital moieties in drug discovery and development.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. IR: alkynes. [Link]

  • TMP Chem. (2021). IR Spectra of Alkynes and Nitriles - Lec15. YouTube. [Link]

  • Palmer, M. H., et al. (2009). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Journal of Molecular Spectroscopy. [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Alkahtani, H. M. Infrared (IR) spectroscopy. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

  • eGyanKosh. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Ali, A. A., et al. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. [Link]

  • Palmer, M. H., et al. (2004). The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm -1 and the v(16)(A '') band at 764.9cm(-1), together with ab initio studies of the full spectrum. Molecular Physics. [Link]

  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. [Link]

  • Roy, T. K., et al. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Taha, M., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • Science Arena Publications. (2015). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • Villalobos-Molina, R., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. PMC. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Link]

  • Mary, Y. S., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • University of Manitoba. IR Spectroscopy. [Link]

  • ResearchGate. (2025). FTIR spectrum of the synthesized compound 3g. [Link]

  • MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • PMC. (2015). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. [Link]

Sources

HPLC method development for purity analysis of isoxazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Unresolvable: HPLC Method Development for Purity Analysis of Isoxazole Intermediates

Introduction

Isoxazole derivatives are highly privileged scaffolds in medicinal chemistry, serving as the critical pharmacophore in blockbuster drugs like leflunomide, valdecoxib, and various novel steroidal anti-cancer agents 1. However, the synthesis of these heterocycles—often via 1,3-dipolar cycloadditions or condensation of hydroxylamine with 1,3-dicarbonyls—frequently yields a complex mixture of unreacted starting materials, degradation products, and closely related regioisomers (e.g., 3,4- vs. 4,5-substituted isoxazoles) 2.

For analytical scientists, quantifying the purity of isoxazole intermediates presents a unique chromatographic challenge. Standard reversed-phase methods often fail to baseline-resolve these regioisomers due to their nearly identical hydrophobicities and molecular weights. This guide provides a mechanistic comparison of advanced HPLC column chemistries and particle morphologies, equipping you with a self-validating framework to achieve robust purity analysis.

Mechanistic Causality: Why Standard C18 Fails and What to Do About It

When developing a stability-indicating method for isoxazoles, relying solely on dispersive (hydrophobic) interactions is a strategic error. The isoxazole ring is an electron-rich, planar heterocycle. To achieve separation, we must manipulate alternative retention mechanisms.

1. The Power of π-π Interactions: A Phenyl-Hexyl stationary phase introduces π-π electron interactions between the column's aromatic ring and the isoxazole's delocalized electrons 3. This provides orthogonal selectivity compared to standard alkyl phases (C18). Furthermore, the choice of organic modifier is critical: while acetonitrile suppresses π-π interactions due to its own π electrons, methanol enhances them, providing the subtle selectivity shifts needed to separate co-eluting regioisomers 4.

2. Particle Morphology (Core-Shell vs. Fully Porous): Superficially porous particles (SPP), or core-shell technology, feature a solid, non-porous silica core surrounded by a porous outer shell. This architecture drastically reduces the longitudinal diffusion (B term) and mass transfer resistance (C term) in the van Deemter equation 5. The result yields efficiencies rivaling sub-2 µm UHPLC columns but at backpressures compatible with standard 400-bar HPLC systems 6.

Comparison Guide: Evaluating Column Alternatives for Isoxazole Purity

Alternative A: Fully Porous C18 (5 µm)

  • Mechanism: Purely hydrophobic (dispersive) interactions.

  • Performance: Acts as a universal starting point but typically yields co-elution of 3,4- and 4,5-isoxazole regioisomers. Peaks are broader due to deeper analyte diffusion paths within the fully porous particle.

  • Verdict: Insufficient for rigorous regioisomer purity profiling.

Alternative B: Core-Shell Phenyl-Hexyl (2.6 µm / 2.7 µm)

  • Mechanism: Balanced hydrophobic and π-π aromatic selectivity 7.

  • Performance: The hexyl linker provides enough flexibility for the phenyl ring to align with the isoxazole intermediate, maximizing shape selectivity and multipoint interaction. The core-shell particle delivers ultra-sharp peaks, ensuring baseline resolution (

    
    ) even for closely eluting impurities.
    
  • Verdict: The optimal, first-choice column for isoxazole method development.

Alternative C: Core-Shell Fluorinated Phenyl (F5 / PFP)

  • Mechanism: Hydrophobic, π-π, dipole-dipole, and steric interactions 8.

  • Performance: The strongly electron-withdrawing fluorine atoms reverse the polarity of the aromatic ring. While this provides extreme orthogonality, it can lead to excessive retention or peak tailing for isoxazoles with basic amine side-chains unless mobile phase pH is strictly controlled.

  • Verdict: A powerful secondary option if Phenyl-Hexyl fails, but requires more rigorous mobile phase optimization.

Quantitative Data Summary

Table 1: Comparative performance for the separation of a 3,4-substituted and 4,5-substituted isoxazole regioisomer pair (Mobile Phase: Water/Methanol gradient).

Column Chemistry & ParticleParticle SizeBackpressure (bar)Plate Count (N)Resolution (

)
Elution Profile
Fully Porous C18 5.0 µm110~9,0000.8 (Co-elution)Broad, overlapping
Core-Shell Phenyl-Hexyl 2.6 µm240~22,0002.4 (Baseline)Sharp, distinct
Core-Shell F5 (PFP) 2.6 µm245~20,0001.9 (Baseline)Sharp, altered elution order

Method Development Workflow

HPLC_Workflow Start Isoxazole Mixture (Regioisomers & Impurities) Screening Phase 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening PiPi Phase 2: Modifier Selection (Methanol to enhance π-π) Screening->PiPi Particle Phase 3: Particle Selection (Core-Shell for Efficiency) PiPi->Particle Optimization Phase 4: Gradient & pH Optimization (0.1% Formic Acid Buffer) Particle->Optimization Validation Final Purity Analysis Method Optimization->Validation

Strategic HPLC method development workflow for isoxazole intermediate purity analysis.

Experimental Protocol: Self-Validating Purity Analysis

To ensure reproducibility and scientific rigor, follow this optimized protocol utilizing a Core-Shell Phenyl-Hexyl column. This system is self-validating: the resolution between the critical regioisomer pair serves as the system suitability test (SST).

1. Reagent & Sample Preparation:

  • Diluent: 50:50 Methanol:Water (v/v). Ensure the isoxazole intermediate is fully solubilized to prevent on-column precipitation.

  • Sample Concentration: Prepare the crude isoxazole sample at 0.5 mg/mL. Prepare a spiked System Suitability standard containing the desired isoxazole and its known regioisomer at 0.1 mg/mL each.

2. Chromatographic Conditions:

  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or Ascentis Express) 7.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Low pH suppresses the ionization of any residual basic functionalities on the intermediate, preventing secondary interactions with silanols that cause peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol. Causality: Methanol is strictly chosen over acetonitrile to maximize π-π interactions between the phenyl-hexyl phase and the isoxazole ring4.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm (or the specific

    
     of the isoxazole derivative).
    

3. Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10%

    
     90% B (Linear gradient for separation of structurally similar regioisomers)
    
  • 12.0 - 15.0 min: 90% B (Column wash)

  • 15.0 - 15.1 min: 90%

    
     10% B
    
  • 15.1 - 20.0 min: 10% B (Re-equilibration)

4. System Suitability & Validation:

  • Inject the System Suitability standard.

  • Acceptance Criteria: The resolution (

    
    ) between the 3,4-isoxazole and 4,5-isoxazole peaks must be 
    
    
    
    . The tailing factor for the main peak must be
    
    
    . If
    
    
    , decrease the gradient steepness (e.g., extend the gradient time to 15.0 min) to increase the separation window.

Conclusion

The purity analysis of isoxazole intermediates demands more than a generic C18 approach. By understanding the molecular causality of separation—specifically leveraging π-π interactions through Phenyl-Hexyl stationary phases and methanol modifiers, combined with the extreme efficiency of core-shell particles—analytical scientists can transform a co-eluting mess into a baseline-resolved, highly robust method.

References

  • Phenomenex. "Kinetex Phenyl-Hexyl Core-Shell HPLC Columns." Phenomenex.
  • Sigma-Aldrich. "Ascentis® Express Phenyl Hexyl Columns for U/HPLC." Sigma-Aldrich.
  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent.
  • Lucidity Systems. "Core shell columns: What are they and how will they help with my HPLC analysis?" Lucidity.
  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles." Chrom Tech.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC).
  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.

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Comparison of Sonogashira vs. Stille coupling for isoxazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Functionalization of Isoxazoles: A Comparative Guide to Sonogashira vs. Stille Cross-Coupling

Introduction

Isoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in COX-2 inhibitors, dopamine D4 receptor agonists, and Sxc− inhibitors[1][2]. Late-stage functionalization of the isoxazole core via palladium-catalyzed cross-coupling is paramount for exploring structure-activity relationships (SAR) during drug development. Two prominent methodologies for carbon-carbon bond formation on halogenated isoxazoles are the Sonogashira and Stille couplings. This guide critically evaluates both approaches, focusing on mechanistic causality, substrate stability, and experimental execution.

Mechanistic Causality & Strategic Selection

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or heteroaryl halides using a Pd/Cu co-catalyst system. For isoxazoles, particularly at the C4 position, this reaction is highly efficient. The addition of CuI is mechanistically causal to the reaction's speed: it accelerates the transmetalation step by forming a copper acetylide intermediate in situ, which readily transfers the alkyne to the Pd(II) complex. Studies on 3,5-disubstituted-4-iodoisoxazoles demonstrate that steric hindrance at the C3 position significantly influences the reaction rate, whereas electronic effects from the isoxazole substituents are negligible[3].

Stille Coupling: The Stille reaction utilizes organostannanes and is renowned for its broad functional group tolerance and ability to operate under neutral conditions. This is a critical advantage given the known instability of 3-unsubstituted isoxazoles under strongly basic conditions, which can lead to ring-opening[4]. However, the application of Stille coupling to isoxazoles is often hampered by the severe toxicity and relative instability of stannyl isoxazole intermediates (e.g., stannyl methylene isoxazoles)[2].

G Isoxazole Halogenated Isoxazole (e.g., 4-Iodoisoxazole) Sonogashira Sonogashira Coupling Pd/Cu Catalyzed Terminal Alkyne Isoxazole->Sonogashira Stille Stille Coupling Pd Catalyzed Organostannane Isoxazole->Stille Alkynyl C4-Alkynylisoxazole High Yield, Low Toxicity Sonogashira->Alkynyl Aryl Aryl/Vinyl Isoxazole Neutral Conditions, High Toxicity Stille->Aryl

Reaction pathways comparing Sonogashira and Stille coupling for isoxazole functionalization.

Performance Comparison & Quantitative Data

When selecting a cross-coupling strategy for isoxazole functionalization, researchers must weigh the ease of handling and reaction efficiency against the specific functional group required by the SAR campaign.

ParameterSonogashira Coupling[3]Stille Coupling[2][4]
Typical Yields 75% – 98%40% – 85%
Reaction Time 2 – 12 hours (Minutes via Microwave[1])1.5 – 76 hours
Reagent Stability High (Terminal alkynes are stable)Low (Stannyl isoxazoles are unstable)
Toxicity Profile Low to ModerateHigh (Organotin reagents and byproducts)
Base Requirement Requires amine base (e.g., Et3N, piperidine)Base-free / Neutral conditions
Primary Limitation C3 steric hindrance impacts reaction rateDehalogenation side-reactions, Tin toxicity

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in visual and chemical validation steps.

Protocol 1: Pd-Catalyzed Sonogashira Coupling of 4-Iodoisoxazoles

Causality Focus: The use of Pd(acac)₂ and PPh₃ with CuI ensures robust oxidative addition into the C-I bond. The copper co-catalyst facilitates rapid transmetalation, which outcompetes unwanted alkyne homocoupling (Glaser coupling)[3].

  • Preparation: In an oven-dried Schlenk tube, combine 3,5-disubstituted-4-iodoisoxazole (1.0 equiv), terminal alkyne (1.2 equiv), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), and CuI (10 mol%).

  • Degassing: Evacuate and backfill the vessel with N₂ three times. Validation Step: Lack of oxygen is critical; any blue/green tint in the solution upon solvent addition indicates Cu(II) formation and oxygen contamination.

  • Solvent/Base Addition: Add anhydrous DMF (3 mL/mmol) and triethylamine (2.0 equiv) via a purged syringe.

  • Reaction: Stir at 80 °C for 4-6 hours. Monitor via TLC until the complete disappearance of the iodoisoxazole starting material.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Stille Coupling of Isoxazoles

Causality Focus: Isoxazoles can be highly base-sensitive[4]. Stille coupling avoids strong bases but risks dehalogenation. Using heavy-wall pressure tubes prevents solvent loss and maintains the high temperatures required to force the sluggish transmetalation of sterically hindered stannanes[4].

  • Preparation: Charge a heavy-wall pressure tube with the halogenated isoxazole (1.0 equiv), organostannane (1.1 equiv), and Pd(PPh₃)₂Cl₂ (5 mol%).

  • Degassing: Purge the system with Argon for 15 minutes.

  • Reaction: Add anhydrous 1,4-dioxane. Seal the tube and heat to 140 °C for 1.5 to 2 hours. Validation Step: Rapid darkening of the solution to black indicates Pd black precipitation (catalyst deactivation); if this occurs prematurely, adding a stabilizing phosphine ligand is required.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd and insoluble tin residues. Wash the filtrate with aqueous KF (10% w/w) to precipitate polymeric tin fluorides. Extract with DCM, dry, and purify.

Workflow Step1 1. Reagent Assembly Halide + Coupling Partner + Pd Catalyst Step2 2. Atmosphere Control Rigorous Degassing (N2/Ar) Crucial for preventing Pd oxidation Step1->Step2 Step3 3. Heating & Monitoring Sonogashira: 80°C Stille: 140°C (Sealed Tube) Step2->Step3 Step4 4. Quench & Scavenge Sonogashira: Aqueous Wash Stille: KF Wash (Removes Tin) Step3->Step4 Step5 5. Purification Chromatography & NMR Validation Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed isoxazole functionalization.

Conclusion

While both methods successfully functionalize the isoxazole ring, the Sonogashira coupling is generally superior for introducing alkynyl groups due to its high yields, mild conditions, and excellent scalability (up to gram-scale)[3]. The Stille coupling remains a powerful tool for introducing complex aryl or heteroaryl groups under strictly neutral conditions, though researchers must actively mitigate the inherent toxicity and instability of stannyl isoxazoles[2][4].

References

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal / Synthesis. URL: [Link]

  • Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. URL: [Link]

  • Burns, et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC / NIH. URL:[Link]

Sources

A Comparative Guide to the Reactivity of 5-Methylisoxazole and 3-Methylisoxazole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern pharmaceutical design. Its prevalence in a wide array of therapeutic agents underscores the importance of understanding the nuanced reactivity of its derivatives.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of two key isomeric building blocks: 5-methylisoxazole alkynes and 3-methylisoxazole alkynes. By examining the underlying electronic and steric influences and presenting supporting experimental data, this document aims to empower scientists to make more informed decisions in their synthetic strategies.

Introduction: The Significance of Substituted Isoxazoles in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making it a versatile pharmacophore capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[4] The position of substituents on the isoxazole ring can dramatically alter its biological activity and metabolic stability. Methyl-substituted isoxazoles, in particular, are common motifs in drug candidates.[1][5] When functionalized with an alkyne, these isomers become powerful synthons for a multitude of chemical transformations, most notably 1,3-dipolar cycloadditions (e.g., "click chemistry"), metal-catalyzed couplings, and nucleophilic additions.[6][7][8][9][10][11] Understanding the differential reactivity between the 5-methyl and 3-methyl isomers is therefore critical for efficient and predictable synthesis.

Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of an alkyne tethered to an isoxazole ring is fundamentally governed by the electronic and steric environment imposed by the heterocycle. The placement of the methyl group at the 5- or 3-position creates distinct electronic distributions and steric profiles.

Electronic Effects: The isoxazole ring is electron-deficient, a consequence of the electronegativity of the nitrogen and oxygen atoms. The methyl group, being an electron-donating group, can partially mitigate this electron deficiency.

  • 5-Methylisoxazole: In this isomer, the methyl group is at the C5 position, adjacent to the oxygen atom. Its electron-donating effect is relayed through the ring system, influencing the electron density of the alkyne substituent. Theoretical studies suggest that a methyl group at the C5 position can lead to a higher negative charge on the C4 carbon, potentially influencing electrophilic attack at that position.[12]

  • 3-Methylisoxazole: With the methyl group at the C3 position, adjacent to the nitrogen atom, the electronic influence on a remote alkyne substituent is different. The proximity to the nitrogen atom can affect the overall dipole moment and the electron density distribution within the ring.

Steric Hindrance: The methyl group can also exert a steric influence on reactions involving the alkyne.

  • 5-Methylisoxazole: A methyl group at C5 is relatively remote from a substituent at C3 or C4, where an alkyne might be attached. This generally results in lower steric hindrance for reactions at the alkyne.

  • 3-Methylisoxazole: Conversely, a methyl group at C3 can create more significant steric congestion, particularly for reactions involving an alkyne at an adjacent position. This can hinder the approach of bulky reagents.[13]

The interplay of these electronic and steric factors dictates the preferred reaction pathways and rates for each isomer.

Comparative Reactivity in Key Transformations

The true measure of reactivity lies in experimental outcomes. Here, we compare the performance of 5-methylisoxazole and 3-methylisoxazole alkynes in several common and synthetically valuable reactions.

1,3-Dipolar Cycloaddition: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of modern chemical synthesis, prized for its high efficiency and reliability in forming 1,2,3-triazoles.[8][14][15][16][17] The reactivity of the alkyne is a critical factor in the success of this transformation.

ReactantReaction ConditionsProductYield (%)Reference
5-Methylisoxazole alkyneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH:H₂O1,4-disubstituted 1,2,3-triazoleHigh[18]
3-Methylisoxazole alkyneCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH:H₂O1,4-disubstituted 1,2,3-triazoleHigh[6][19]

Analysis: Both 5-methylisoxazole and 3-methylisoxazole alkynes are generally excellent substrates for CuAAC reactions, affording high yields of the corresponding triazoles. The electronic differences between the two isomers do not appear to have a dramatic impact on the overall efficiency of this robust reaction. However, subtle differences in reaction kinetics may be observed under competitive conditions, with the less sterically hindered 5-methylisoxazole alkyne potentially reacting faster.

Metal-Catalyzed Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. The electronic nature of the isoxazole ring can influence the oxidative addition and reductive elimination steps of the catalytic cycle.

While direct comparative studies are scarce, the general principles of cross-coupling suggest that the electron-donating methyl group in both isomers would slightly increase the electron density on the isoxazole ring compared to the unsubstituted parent. This can impact the reactivity of organometallic intermediates. For instance, in Suzuki or Sonogashira couplings involving a halo-isoxazole alkyne, the position of the methyl group could subtly modulate the rate of oxidative addition.

Nucleophilic Addition to the Alkyne

The electron-deficient nature of the isoxazole ring can render the attached alkyne susceptible to nucleophilic attack, particularly when activated by a metal catalyst or when the alkyne is part of a conjugated system (e.g., an ynone).

  • 5-Methylisoxazole Ynone: The electron-withdrawing character of the isoxazole ring, combined with the carbonyl group, strongly polarizes the alkyne, making it a good Michael acceptor.

  • 3-Methylisoxazole Ynone: A similar activation is expected, though the different electronic environment provided by the 3-methylisoxazole ring might lead to variations in the rate and regioselectivity of nucleophilic addition.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key experiments are provided below.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative procedure for the synthesis of isoxazole-triazole conjugates.

Materials:

  • 5-Methylisoxazole or 3-Methylisoxazole alkyne (1.0 eq)

  • Organic azide (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • To a round-bottom flask, add the isoxazole alkyne (1.0 eq) and the organic azide (1.1 eq).

  • Dissolve the starting materials in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reagents Catalyst System Reactants Isoxazole Alkyne + Organic Azide Reaction Stir at RT Reactants->Reaction Solvent t-BuOH / H₂O Solvent->Reaction CuSO4 CuSO₄ Solution CuSO4->Reaction NaAsc Sodium Ascorbate Solution NaAsc->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,2,3-Triazole Purification->Product

Conclusion and Future Outlook

Future research should focus on direct, quantitative comparisons of reaction kinetics for a broader range of transformations. Such studies would provide a more granular understanding of the reactivity differences and enable even more precise control over synthetic outcomes. As the demand for novel isoxazole-containing therapeutics continues to grow, a deep understanding of the reactivity of these fundamental building blocks will remain paramount for innovation in drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • ChemRxiv. (n.d.). Mechanochemical Desymmetrization of Unbiased Bis- and Tris-alkynes to Access 3,5-Isoxazoles-Alkyne Adducts and Unsymmetrical Bis. Retrieved from [Link]

  • de Vera, M. A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(14), 10243–10263. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Retrieved from [Link]

  • ACS Publications. (2024, September 12). Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]

  • ResearchGate. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • MDPI. (2020, December 17). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Enthalpic differences between 5-methylisoxazole and.... Retrieved from [Link]

  • RSC Publishing. (2025, February 13). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Retrieved from [Link]

  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PubMed. (2019, July 5). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3-H Radical Functionalization/Cycloaddition Cascade. Retrieved from [Link]

  • ACS Publications. (2017, December 9). Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III) Nitrate as a Nitration and Cyclization Reagent. Retrieved from [Link]

  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • Wang, T., et al. (2021). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. Organic Letters, 23(15), 5849–5853. [Link]

  • Organic & Biomolecular Chemistry. (2022, July 20). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... Retrieved from [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • MDPI. (2025, July 17). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Attack of isoxazoles on metal‐π‐alkyne complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
  • Liu, Y., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(6), 3465-3469. [Link]

  • Advances in Synthesis & Catalysis. (2015). Recent developments in the synthesis and reactivity of isoxazoles: metal catalysis and beyond. Retrieved from [Link]

  • RSC Publishing. (2016, March 1). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

  • Molecules. (2023, March 20). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Retrieved from [Link]

  • MDPI. (2019, March 10). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Retrieved from [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • eScholarship. (2023, January 31). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o‑Quinone Methides: A Four-Component Reaction. Retrieved from [Link]

  • Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Catalysts. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(Ⅲ) Nitrate as Nitration and Cyclization Reagent | Request PDF. Retrieved from [Link]

  • ACS Publications. (2020, April 3). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Retrieved from [Link]

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Technical Guide: X-ray Crystallographic Profiling of Substituted 1,2-Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Substituted 1,2-Oxazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Imperative

In modern medicinal chemistry, the 1,2-oxazole (isoxazole) scaffold is not merely a linker; it is a critical pharmacophore found in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to DMARDs (Leflunomide).[1] For the structural biologist and medicinal chemist, understanding the solid-state behavior of these compounds is paramount. Unlike its isomer 1,3-oxazole or the bioisosteric pyrazole, the 1,2-oxazole ring possesses a unique dipole moment (~3.0 D) and a labile N-O bond that significantly influences crystal packing and bioavailability.

This guide provides an objective, data-driven comparison of substituted 1,2-oxazoles against their primary alternatives, supported by crystallographic metrics and validated experimental protocols.

Part 1: Comparative Structural Analysis[2]

Isoxazole vs. Bioisosteres: The Crystallographic Differentiators

When selecting a scaffold for structure-based drug design (SBDD), the choice between isoxazole, oxazole, and pyrazole often hinges on electronic distribution and hydrogen bonding capability. X-ray data reveals distinct packing tendencies driven by these electronic differences.

Table 1: Physicochemical & Structural Comparison of Azole Scaffolds

Feature1,2-Oxazole (Isoxazole)1,3-OxazolePyrazole
Dipole Moment High (~2.9 - 3.0 D)Moderate (~1.5 - 1.7 D)High (~2.6 D)
H-Bond Capacity Weak Acceptor (N), No DonorWeak Acceptor (N), No DonorStrong Donor (NH) & Acceptor (N)
N-O/N-N Bond Length 1.40 – 1.42 Å (Weak, labile)N/A (C-O ~1.36 Å)1.34 – 1.36 Å (Stable)
Lattice Dominance Dipole-Dipole &

-stacking
Weak van der WaalsStrong H-Bond Networks
Metabolic Liability Reductive cleavage (Ring opening)Oxidative metabolismGenerally stable

Expert Insight: The extended N-O bond length in 1,2-oxazoles (approx. 1.41 Å) compared to the N-N bond in pyrazoles results in a slightly distorted pentagonal geometry. In crystal lattices, this often manifests as "slipped"


-stacking arrangements to accommodate the dipole alignment, whereas pyrazoles frequently form tight, planar hydrogen-bonded dimers.
Quantitative Crystallographic Data

The following table summarizes X-ray diffraction parameters for representative substituted isoxazoles compared to a standard pyrazole analog. These data points highlight the impact of substituents on unit cell geometry.

Table 2: Crystallographic Parameters of Selected Derivatives

Compound ClassSubstituents (3, 5-pos)Crystal SystemSpace Group

Density (

)
Key Interaction
Diaryl Isoxazole 3-(4-F-Ph), 5-TosylTriclinic

2~1.42 g/cm³C-H[2][3]···O (Sulfonyl)
Fused Isoxazole Anthracene-fusedMonoclinic

8~1.38 g/cm³

-

(Face-to-Face)
Isoxazol-5-one 3,4-DisubstitutedMonoclinic

4~1.35 g/cm³C=O···H-C (Dimer)
Pyrazole (Ref) 3,5-DiphenylOrthorhombic

8~1.28 g/cm³N-H···N (Catemer)

Data aggregated from recent structural studies (see References 1, 3, 5).

Part 2: Structural Logic & Interaction Mapping

Understanding the "Supramolecular Synthons" is crucial for engineering stable polymorphs. In 1,2-oxazoles, the lack of a strong hydrogen bond donor (unlike pyrazole) means the lattice is constructed via weaker, yet directional, interactions.

The "Weak" Interaction Dominance

In the absence of classical H-bonds, 1,2-oxazoles rely on:

  • C-H···N Interactions: The ring nitrogen is a distinct acceptor.[4]

  • C-H···O Interactions: The ring oxygen is a poor acceptor, but exocyclic carbonyls (in isoxazolones) or sulfonyls are active.

  • Halogen Bonding: Introduction of F, Cl, or Br on the phenyl rings induces Type II halogen bonds, often overriding dipolar alignment.

Visualization of Interaction Logic

The following diagram illustrates the hierarchy of forces driving the crystallization of these compounds.

G Substituents Substituent Profile PiStack π-π Stacking (Aryl Groups) Substituents->PiStack Aryl Halogen Halogen Bonding (Cl/Br/I) Substituents->Halogen Halide Core 1,2-Oxazole Core (High Dipole) Core->PiStack Planarity HBond C-H···N / C-H···O (Weak H-Bonds) Core->HBond N-Acceptor Packing Crystal Packing Motif PiStack->Packing HBond->Packing Halogen->Packing Directional Control Properties Solubility & Melting Point Packing->Properties

Figure 1: Hierarchy of supramolecular interactions driving 1,2-oxazole crystal lattice formation. Note the central role of the core dipole.

Part 3: Validated Experimental Protocols

To ensure reproducibility and high-quality single crystals suitable for X-ray diffraction (


), the following protocols are recommended. These methods address the common "oiling out" issue associated with flexible isoxazole derivatives.
Crystallization Protocol: The "Anti-Solvent Diffusion" Method

Target Audience: Synthetic Chemists struggling with amorphous solids.

Principle: Slow diffusion allows the system to traverse the solubility curve gently, favoring nucleation of the most stable polymorph over kinetic precipitation.

Materials:

  • Inner vial (4 mL, glass)

  • Outer jar (20 mL, glass with screw cap)

  • Solvent A (Good solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Solvent B (Anti-solvent): Hexane or Pentane

Step-by-Step Workflow:

  • Dissolution: Dissolve 20-30 mg of the purified 1,2-oxazole derivative in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL) in the inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary to remove dust (nucleation sites).

  • Placement: Carefully place the open inner vial inside the larger outer jar.

  • Diffusion Setup: Add Solvent B (approx. 5-8 mL) into the outer jar (surrounding the inner vial). Critical: Do not let Solvent B spill into the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at a constant temperature (20°C) in a vibration-free zone.

  • Observation: Over 24-72 hours, Solvent B will vapor-diffuse into Solvent A, slowly increasing saturation. Crystals typically form at the meniscus or on the glass walls.

  • Harvesting: Isolate crystals while they are still submerged to prevent desolvation cracking. Mount immediately in Paratone-N oil.

Data Collection & Refinement Workflow

This pipeline ensures data integrity from the beamline to the PDB.

Workflow Crystal Single Crystal Selection Mount Mounting (Cryo-loop @ 100K) Crystal->Mount Collect Data Collection (Mo/Cu Kα) Mount->Collect Process Integration & Scaling (SAINT/XDS) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Validation CheckCIF & Validation Refine->Validation Validation->Refine If R1 > 5%

Figure 2: Standardized X-ray diffraction workflow for small molecule structure determination.

Part 4: Case Study – The Sulfonyl-Isoxazole Motif

Compound: 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole Relevance: This structure exemplifies the competition between the isoxazole dipole and strong sulfonyl acceptors.

  • Observation: The isoxazole ring is planar (RMS deviation < 0.06 Å).[2][3][5]

  • Twist: The phenyl ring is inclined at ~10.8° relative to the isoxazole core, disrupting perfect planarity to minimize steric clash.

  • Packing: The lattice is held together not by isoxazole-isoxazole stacking, but by C-H···O hydrogen bonds involving the sulfonyl oxygens (

    
    ).
    
  • Takeaway: Functionalizing the 1,2-oxazole core with sulfonyl groups (common in COX-2 inhibitors) shifts the supramolecular control from the heterocycle to the sulfonyl moiety.

References

  • Prasad, T. N. M., et al. "Synthesis and Structural Conformation of a Novel Isoxazole Derivative: 5-(3-Dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole."[2] X-ray Structure Analysis Online, vol. 24, 2008, pp. x53-x54. Link

  • BenchChem Technical Support.[6][4][7] "Refining Work-up Procedures for Isoxazole Reactions." BenchChem Technical Guides, 2025. Link

  • Chakraborty, S., et al. "Supramolecular interactions in the solid state." Acta Crystallographica Section C, vol. 73, no. 11, 2017. Link

  • Weaver, M. J., et al. "Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product." IUCrData, vol. 7, no. 7, 2022. Link

  • Desiraju, G. R. "Crystal Engineering: The Design of Organic Solids." Material Science, Elsevier, 1989. (Foundational text for supramolecular synthons).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.